Epirubicin
Description
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.
Epirubicin is an Anthracycline Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.
This compound has been reported in Bos taurus, Lasiodiplodia theobromae, and other organisms with data available.
This compound is a 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. this compound intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 4 approved and 49 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an anthracycline which is the 4' -epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA. This compound has antimitotic and cytotoxic activity. It inhibits nucleic acid (DNA and RNA) and protein synthesis through a number of proposed mechanisms of action: this compound forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. It also interferes with DNA replication and transcription by inhibiting DNA helicase activity.
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-VTZDEGQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56390-09-1 (hydrochloride) | |
| Record name | Epirubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022987 | |
| Record name | Epirubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.18e+00 g/L | |
| Record name | Epirubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56420-45-2 | |
| Record name | Epirubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56420-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epirubicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epirubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIRUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8479ZZ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPIRUBICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6962 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
344.53 °C | |
| Record name | Epirubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirubicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Epirubicin's Mechanism of Action in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirubicin, an anthracycline antibiotic, is a cornerstone in the chemotherapeutic management of breast cancer.[1][2] Its cytotoxic efficacy is rooted in a multi-pronged attack on cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in breast cancer cells, focusing on its molecular interactions, downstream signaling cascades, and the cellular consequences that culminate in tumor cell death. We will delve into the key processes of DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species. Furthermore, this guide will present quantitative data on its effects, detail relevant experimental protocols, and provide visualizations of the critical pathways involved.
Core Mechanisms of Action
This compound's potent anti-cancer activity stems from its ability to interfere with fundamental cellular processes, primarily targeting DNA and related enzymatic machinery.[1][3] The main mechanisms are:
-
DNA Intercalation: this compound's planar ring structure allows it to insert itself between the base pairs of the DNA double helix.[2][4][5] This physical distortion of the DNA structure obstructs DNA replication and transcription, processes that are vital for rapidly dividing cancer cells.[4][6]
-
Topoisomerase II Inhibition: this compound acts as a "poison" to topoisomerase II, an enzyme crucial for resolving DNA tangles and supercoils during replication and transcription.[4][5][7] It stabilizes the transient complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break.[2][4][7] By preventing the re-ligation of these breaks, this compound leads to the accumulation of permanent DNA damage, a potent trigger for programmed cell death (apoptosis).[2][6][7] This activity is most pronounced during the S and G2 phases of the cell cycle when topoisomerase II activity is at its peak.[7]
-
Generation of Reactive Oxygen Species (ROS): Through a series of redox reactions, this compound can generate highly reactive molecules such as superoxide anions and hydrogen peroxide.[4][5][6] This leads to a state of oxidative stress within the cancer cell, causing widespread damage to cellular components including DNA, proteins, and cell membranes, further contributing to its cytotoxicity.[4][5][8]
These primary actions trigger a cascade of downstream cellular responses, including cell cycle arrest and apoptosis.
Cellular Consequences of this compound Action
The molecular damage inflicted by this compound initiates signaling pathways that determine the fate of the breast cancer cell.
Cell Cycle Arrest
By inducing DNA damage, this compound activates cell cycle checkpoints, which are cellular surveillance mechanisms that halt cell cycle progression to allow for DNA repair. If the damage is too severe, these checkpoints can initiate apoptosis.
-
G1/S Arrest: In breast cancer cells with functional p53, this compound-induced DNA damage can lead to the activation of the p53 tumor suppressor protein.[9][10] Activated p53 then transcriptionally upregulates p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor.[10][11] p21 subsequently inhibits the cyclin E/CDK2 and cyclin D/CDK4/6 complexes, which are essential for the transition from the G1 to the S phase of the cell cycle, resulting in a G1 phase arrest.[10] Studies have shown that in MCF-7 breast cancer cells, which express wild-type p53, this compound treatment leads to a block in the G1 phase.[9]
-
G2/M Arrest: In breast cancer cells lacking functional p53, such as SK-BR-3 cells, the G1 checkpoint is often defective.[9] In these cases, cells may progress through the G1 and S phases but are then arrested in the G2/M phase.[9] This arrest is mediated by the ATM/ATR-Chk1/Chk2 pathway, which is activated in response to DNA double-strand breaks.[10]
Induction of Apoptosis
Apoptosis, or programmed cell death, is the primary mode of cell death induced by this compound in breast cancer cells.[6] this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: The extensive DNA damage caused by this compound is a major trigger for the intrinsic apoptotic pathway. This pathway involves the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c.[12] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[12]
-
Extrinsic Pathway: this compound can also influence cell surface death receptors, such as Fas, to trigger the extrinsic apoptotic pathway.[6] The binding of the Fas ligand to its receptor leads to the formation of the Death-Inducing Signaling Complex (DISC), which facilitates the activation of the initiator caspase-8.[6] Caspase-8 can then directly activate executioner caspases or cleave the Bid protein, which then amplifies the apoptotic signal through the intrinsic pathway.[6]
Interestingly, some studies have shown that autophagy, a cellular recycling process, can protect breast cancer cells from this compound-induced apoptosis and contribute to the development of drug resistance.[12][13]
Quantitative Data
The cytotoxic effect of this compound is dose-dependent and varies among different breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| MCF-7 | Breast Cancer | 0.8 µM | 48 hours | Increased % of cells in G0/G1 phase | [10] |
| MCF-7 | Breast Cancer | 1.5 µM | 48 hours | Increased % of cells in G0/G1 phase | [10] |
| SK-BR-3 | Breast Cancer | Not specified | Not specified | Block in late S and G2 phases | [9] |
Experimental Protocols
The following are outlines of common experimental protocols used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Treat breast cancer cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).
Methodology:
-
Treat breast cancer cells with this compound.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).
Visualizations of Core Mechanisms
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis pathway in breast cancer cells.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow for MTT-based cell viability assessment.
Conclusion
This compound remains a critical therapeutic agent in the fight against breast cancer. Its efficacy is derived from a multi-faceted mechanism of action that includes DNA intercalation, the poisoning of topoisomerase II, and the generation of cytotoxic reactive oxygen species. These actions converge to induce cell cycle arrest and apoptosis in breast cancer cells. A thorough understanding of these molecular pathways is paramount for optimizing its clinical use, overcoming drug resistance, and developing novel combination therapies to improve patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals working to advance breast cancer treatment.
References
- 1. lbbc.org [lbbc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-induced oxidative DNA damage and evidence for its repair in lymphocytes of cancer patients who are undergoing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activated cell cycle checkpoints in this compound-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. e-century.us [e-century.us]
- 12. Inhibiting autophagy increases this compound's cytotoxicity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy protects breast cancer cells from this compound-induced apoptosis and facilitates this compound-resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
Epirubicin: A Comprehensive Technical Guide to its Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirubicin is a potent anthracycline antibiotic widely employed in chemotherapy for various malignancies, most notably breast and gastric cancers. Its cytotoxic efficacy is rooted in a multi-faceted mechanism of action, primarily involving DNA intercalation and the inhibition of topoisomerase II, which culminates in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular structure and function of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways to serve as a comprehensive resource for research and drug development.
Molecular Structure and Physicochemical Properties
This compound is a semisynthetic derivative of doxorubicin, differing only in the epimerization of the hydroxyl group at the 4' position of the daunosamine sugar moiety. This seemingly minor stereochemical alteration has a significant impact on its pharmacokinetic profile and is believed to contribute to its improved therapeutic index compared to doxorubicin.
| Property | Value |
| Molecular Formula | C27H29NO11 |
| Molecular Weight | 543.52 g/mol |
| Appearance | Red-orange, hygroscopic powder |
| Solubility | Soluble in water, isotonic sodium chloride, and dextrose solutions |
| pKa | 8.2 (amino group) |
Mechanism of Action
This compound's antineoplastic activity is primarily attributed to its interaction with DNA and the nuclear enzyme topoisomerase II. The core mechanisms include:
-
DNA Intercalation: The planar anthracycline ring of this compound intercalates between DNA base pairs, leading to a distortion of the DNA helix. This physical obstruction interferes with the functions of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: this compound stabilizes the covalent complex between topoisomerase II and DNA.[1] This prevents the re-ligation of the DNA strands following the enzyme-mediated double-strand breaks that are necessary to resolve DNA topological problems during replication and transcription. The accumulation of these unrepaired double-strand breaks is a potent trigger for apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the formation of semiquinone free radicals and reactive oxygen species such as hydrogen peroxide and hydroxyl radicals.[2] These highly reactive molecules can induce oxidative damage to DNA, proteins, and cellular membranes, contributing to the drug's cytotoxicity.
Signaling Pathways
This compound-induced cell death is a complex process involving the activation of multiple signaling pathways, primarily culminating in apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis, initiated by intracellular stress signals such as DNA damage and oxidative stress.
Caption: this compound-induced intrinsic apoptosis pathway.
Extrinsic (Death Receptor) Apoptosis Pathway
This compound can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors and their ligands on the cell surface.
Caption: this compound-induced extrinsic apoptosis pathway.
Quantitative Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Adenocarcinoma | 13 ± 2 |
| ZR75-1 | Breast Cancer | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified |
| SK-BR-3 | Breast Adenocarcinoma | Not specified |
Note: IC50 values can vary between studies due to different experimental conditions.[3][4]
Pharmacokinetic Parameters in Humans
| Parameter | Value |
| Half-life (t½) | ~33 hours (gamma phase) |
| Plasma Clearance (CL) | 65–83 L/h |
| Volume of Distribution (Vd) | 1886–2340 L |
| Protein Binding | 77% |
Data from patients with solid tumors receiving intravenous this compound.[1][5]
Clinical Efficacy in Breast Cancer
Adjuvant Setting
| Trial/Regimen | Patient Population | Key Outcome |
| DBCG07-READ (EC-D) | TOP2A-normal breast cancer | Improved 10-year disease-free and distant disease-free survival vs. DC.[6] |
| French Adjuvant Study Group (FASG) | Node-positive breast cancer | FEC 100 showed improved disease-free and overall survival compared to FEC 50.[7] |
Neoadjuvant Setting
| Trial/Regimen | Patient Population | Pathological Complete Response (pCR) Rate |
| ABCSG-24 (EDC) | Early breast cancer | 23.0% (significantly higher than ED alone).[8][9] |
| Docetaxel-Epirubicin vs. FEC | Locally advanced breast cancer | Higher pCR with docetaxel-epirubicin.[10] |
| This compound + Paclitaxel | Locally advanced breast cancer | 13.3% (8/60 patients).[11] |
| EC + Pyrotinib | HER2-positive breast cancer | 28.6%.[12] |
Metastatic Setting
| Trial/Regimen | Key Outcome |
| FEC 75 vs. FEC 100 | FEC 100 improved overall response rate.[13] |
| This compound + Paclitaxel (EP) vs. This compound + Cyclophosphamide (EC) | No significant difference in progression-free or overall survival.[14][15] |
| Single-agent this compound (120 mg/m²) | Overall response rate of 48%.[16] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Caption: Workflow for an MTT-based cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies apoptotic and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment and Collection: Treat cells with this compound, then harvest and wash with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.[17]
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix in ice-cold 70% ethanol.[18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of this compound to inhibit topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
-
Reaction Setup: In a microcentrifuge tube on ice, combine 10X topoisomerase II reaction buffer, ATP, approximately 200 ng of kDNA substrate, and the desired concentration of this compound.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).[21]
-
Analysis: Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA substrate will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated product.
Conclusion
This compound remains a critical component of chemotherapy, with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. Its clinical efficacy, particularly in breast cancer, is well-established. This technical guide provides a consolidated resource of its molecular and functional characteristics, quantitative data, and key experimental protocols to support ongoing research and development in oncology. A thorough understanding of its signaling pathways and mechanisms of action is paramount for optimizing its therapeutic use and developing novel combination strategies to overcome drug resistance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Addition of Adjuvant this compound to Docetaxel-Cyclophosphamide in Early TOP2A-Normal Breast Cancer - The ASCO Post [ascopost.com]
- 7. login.medscape.com [login.medscape.com]
- 8. This compound and docetaxel with or without capecitabine as neoadjuvant treatment for early breast cancer: final results of a randomized phase III study (ABCSG-24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neoadjuvant treatment with paclitaxel and this compound in invasive breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of this compound and cyclophosphamide combined with pyrotinib in neoadjuvant treatment for HER2-positive breast cancer: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-based chemotherapy in metastatic breast cancer patients: role of dose-intensity and duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase III trial of this compound plus paclitaxel compared with this compound plus cyclophosphamide as first-line chemotherapy for metastatic breast cancer: United Kingdom National Cancer Research Institute trial AB01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1306-Breast metastatic EC (this compound and CYCLOPHOSPHamide) | eviQ [eviq.org.au]
- 16. Single agent this compound as first line chemotherapy for metastatic breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Epirubicin In Vivo: A Technical Guide to Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a multitude of cancers, including breast, gastric, and ovarian cancers, as well as lymphomas.[1] Its cytotoxic effects are primarily attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species, ultimately leading to cell death.[1] A thorough understanding of its behavior within a biological system is paramount for optimizing therapeutic efficacy and minimizing its well-documented cardiotoxicity. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Pharmacokinetics
The disposition of this compound in the body is characterized by rapid and extensive distribution into tissues, followed by a multiphasic elimination pattern.[2] Its pharmacokinetic profile is generally considered to be linear over the clinically relevant dose range.[2][3]
Absorption and Distribution
Following intravenous administration, this compound is rapidly distributed throughout the body.[4] It exhibits a high degree of protein binding, approximately 77%, primarily to albumin.[5] this compound also concentrates in red blood cells.[5]
Metabolism
This compound undergoes extensive and rapid metabolism, primarily in the liver, but also in other tissues and red blood cells.[4][5] The metabolic pathways are complex and result in the formation of several metabolites, some of which retain a degree of cytotoxic activity.[5][6] The major metabolic routes are:
-
Reduction: The C-13 keto-group is reduced to form epirubicinol (13-OH this compound), the main metabolite.[5][7]
-
Glucuronidation: Both this compound and epirubicinol are conjugated with glucuronic acid, a reaction catalyzed predominantly by the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme.[8][9] This pathway is a significant route of detoxification.[10]
-
Hydrolysis: The amino sugar moiety is lost through a hydrolytic process, leading to the formation of doxorubicin and doxorubicinol aglycones.[5]
-
Redox-mediated cleavage: A redox process can also lead to the loss of the amino sugar, forming 7-deoxy-doxorubicin aglycone and 7-deoxy-doxorubicinol aglycone.[5]
Excretion
The primary route of elimination for this compound and its metabolites is through biliary excretion.[4][6] A smaller fraction, approximately 10-15% of the administered dose, is excreted in the urine.[2][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound reported in various studies. These values can vary depending on the patient population, dose, and analytical methods used.
Table 1: Pharmacokinetic Parameters of this compound in Patients with Solid Tumors [3]
| Dose (mg/m²) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (hours) | CL (L/hour) | Vss (L/kg) |
| 60 | 1.8 ± 0.5 | 1.4 ± 0.3 | 33.3 ± 10.9 | 65 ± 8 | 21 ± 2 |
| 75 | 2.3 ± 0.8 | 1.8 ± 0.8 | 32.1 ± 7.6 | 83 ± 14 | 27 ± 11 |
| 120 | 3.5 ± 1.2 | 3.1 ± 1.1 | 35.1 ± 8.1 | 65 ± 13 | 23 ± 7 |
| 150 | 4.2 ± 1.5 | 4.0 ± 1.5 | 31.3 ± 7.4 | 69 ± 13 | 21 ± 7 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Total body clearance; Vss: Volume of distribution at steady state. Values are presented as mean ± standard deviation.
Table 2: Additional Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Protein Binding | 77% | [5] |
| Triphasic Half-lives | α-phase: ~3 minutes | [3] |
| β-phase: ~2.5 hours | [3] | |
| γ-phase: ~33 hours | [3] | |
| Total Plasma Clearance | 46 L/h/m² | [2] |
| Volume of Distribution (steady-state) | 1000 L/m² | [2] |
Experimental Protocols
Analysis of this compound and Metabolites in Biological Samples
High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and sensitive method for the quantification of this compound and its metabolites in biological matrices such as plasma, saliva, and urine.[11][12][13]
Sample Preparation (Plasma) [12]
-
Extraction: To a plasma sample, add an internal standard (e.g., doxorubicin). Extract the analytes with a chloroform/1-heptanol mixture (9:1, v/v).
-
Re-extraction: Re-extract the organic phase with 0.1 M orthophosphoric acid.
-
Injection: Inject the aqueous phase into the HPLC system.
HPLC Conditions [12]
-
Column: Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution (specific composition to be optimized based on the separation requirements)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 480 nm and emission at 560 nm.
In Vivo Pharmacokinetic Study Design (Rodent Model) [14][15]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Administer this compound intravenously via the tail vein at a specified dose (e.g., 4 mg/kg).
-
Sample Collection: Collect blood, urine, and bile samples at predetermined time points after drug administration.
-
Sample Processing: Process the collected samples to extract this compound and its metabolites for analysis by a validated analytical method like HPLC.
-
Data Analysis: Use pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and half-life.
Visualizations
This compound Metabolism Pathway
Caption: Major metabolic pathways of this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for in vivo pharmacokinetic analysis.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: a review of the pharmacology, clinical activity, and adverse effects of an adriamycin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medac.eu [medac.eu]
- 8. A Physiologically Based Pharmacokinetic Model to Predict Determinants of Variability in this compound Exposure and Tissue Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound glucuronidation is catalyzed by human UDP-glucuronosyltransferase 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound glucuronidation and UGT2B7 developmental expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, this compound, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC analysis of doxorubicin, this compound and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contradistinction between doxorubicin and this compound: in-vivo metabolism, pharmacokinetics and toxicodynamics after single- and multiple-dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Core Mechanism of Action: A Topoisomerase II Poison
An In-Depth Technical Guide to Epirubicin as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, an anthracycline antibiotic, focusing on its core mechanism as a topoisomerase II inhibitor. It details the molecular interactions, downstream cellular signaling pathways, quantitative efficacy data, and standard experimental protocols for its investigation.
This compound's primary cytotoxic effect stems from its function as a topoisomerase II "poison" rather than a simple enzyme inhibitor.[1] Topoisomerase II is a critical nuclear enzyme that modulates DNA topology by creating transient double-strand breaks (DSBs) to allow for processes like DNA replication, transcription, and chromosome segregation.[2][3] this compound disrupts this catalytic cycle, transforming the transient enzymatic break into a permanent and lethal DNA lesion.[1][4]
The mechanism involves a multi-step process:
-
DNA Intercalation : The planar aromatic rings of the this compound molecule insert themselves between DNA base pairs.[1][5] This is a crucial first step that facilitates the subsequent interaction with topoisomerase II.
-
Ternary Complex Formation : The DNA-intercalated this compound molecule helps to form and stabilize a ternary cleavable complex, which consists of the drug, the DNA strand, and the topoisomerase II enzyme.[1][6]
-
Inhibition of DNA Re-ligation : By binding at the enzyme-DNA interface, this compound prevents the re-ligation step of the topoisomerase II catalytic cycle.[1][7] This traps the enzyme in a state where it is covalently bonded to the 5' ends of the cleaved DNA.[1][3]
-
Generation of Permanent Double-Strand Breaks : When a replication fork collides with this stabilized cleavage complex, the transient break is converted into a permanent DNA double-strand break, which is a highly cytotoxic lesion.[1][7] This activity is most pronounced during the S and G2 phases of the cell cycle when topoisomerase II levels and activity are at their peak.[1]
Cellular Signaling and Apoptotic Pathways
The permanent DNA double-strand breaks induced by this compound trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR).[8][9] This response pathway senses the DNA lesions, arrests the cell cycle to allow time for repair, and if the damage is too extensive, initiates programmed cell death (apoptosis).
Key steps in the signaling pathway include:
-
Damage Sensing : DSBs are recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex.
-
Transducer Activation : The MRN complex recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a central regulator of the DDR.
-
Effector Activation : ATM phosphorylates a multitude of downstream targets, including the histone variant H2AX (creating γH2AX, a marker for DSBs) and checkpoint kinases like CHK2.[10]
-
Cell Cycle Arrest : Activated CHK2 leads to the stabilization of the p53 tumor suppressor protein.[11] p53 then transcriptionally activates genes like p21, which inhibits cyclin-dependent kinases (CDKs) to enforce cell cycle arrest, typically at the G1/S and G2/M checkpoints.
-
Apoptosis Induction : If the DNA damage is irreparable, p53 can induce apoptosis by promoting the expression of pro-apoptotic proteins like BAX. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade (e.g., Caspase-9 and Caspase-3), ultimately leading to cell death.[12] this compound has been shown to induce apoptosis through both death-receptor and mitochondrial pathways.[12]
Quantitative Data: In Vitro Efficacy
The cytotoxic potency of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cell population. These values vary significantly across different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 18.5 | [13] |
| ZR75-1 | Breast Cancer | 11.2 | [13] |
| U-87 | Glioblastoma | 6,300 (6.3 µM) | [14] |
| Various | Breast Cancer | 28.3 ± 6.1 ng/ml | [15] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
Investigating the effects of this compound involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Topoisomerase II DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the topoisomerase II cleavage complex, resulting in the linearization of plasmid DNA.
Methodology:
-
Reaction Setup : In a microcentrifuge tube on ice, combine 10x topoisomerase II reaction buffer, approximately 200-300 ng of supercoiled plasmid DNA (e.g., pBR322), and sterile distilled water.
-
Inhibitor Addition : Add this compound at various concentrations. Include a no-drug control and a solvent-only control.
-
Enzyme Addition : Add purified human topoisomerase IIα enzyme to each reaction except for the no-enzyme control.
-
Incubation : Incubate the reaction mixtures at 37°C for 30 minutes to allow for the formation of the cleavage complex.[1]
-
Termination : Stop the reaction by adding a solution containing SDS (to denature the enzyme) and Proteinase K (to digest the protein).[1] This leaves the DNA with breaks where the enzyme was covalently attached.
-
Electrophoresis : Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization : Run the gel and visualize the DNA bands under UV light. An increase in the linear DNA band corresponds to the stabilization of the cleavage complex by this compound.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the IC50 value of a cytotoxic compound.
Methodology:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Drug Treatment : Treat the cells with a serial dilution of this compound. Include untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).[16][17]
-
MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16] Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[16]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[16]
DNA Double-Strand Break Detection (γH2AX Assay)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a widely used surrogate marker for DNA DSBs.[10][18]
Methodology:
-
Cell Culture and Treatment : Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization : Fix the cells with a solution like 4% paraformaldehyde, then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking : Incubate the cells in a blocking buffer (e.g., containing bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting : Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis : Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci at the sites of DSBs. Quantify the number and intensity of foci per cell using imaging software.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[19]
Methodology:
-
Cell Preparation : Prepare cells as for immunofluorescence (grown on coverslips, treated, and fixed).
-
Permeabilization : Permeabilize the cells to allow the labeling enzyme to access the nuclear DNA.
-
TUNEL Reaction : Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTPs (e.g., BrdUTP or FITC-dUTP). The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[19]
-
Washing : Wash the cells to remove unincorporated labeled nucleotides.
-
Counterstaining and Mounting : Stain the nuclei with a counterstain like DAPI or Propidium Iodide and mount the coverslips.
-
Analysis : Analyze the samples using fluorescence microscopy or flow cytometry. Cells with a high level of DNA fragmentation (apoptotic cells) will exhibit strong fluorescence.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, this compound Treatment Details [healthtree.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical-Induced DNA Damage Identification by High-Throughput Detection of DNA Double-Strand Break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Assaying DNA double-strand break induction and repair as fast as a speeding comet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Epirubicin-Induced Generation of Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirubicin, a cornerstone of anthracycline-based chemotherapy, exerts its potent anti-neoplastic effects through a variety of mechanisms, including the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular underpinnings of this compound-induced ROS production, the subsequent cellular responses, and the experimental methodologies for their investigation. We detail the redox cycling of this compound's quinone moiety, primarily within the mitochondria, and the role of cellular enzymes such as NADPH oxidases in this process. The guide elucidates the signaling cascades initiated by ROS, leading to both intrinsic and extrinsic apoptotic pathways, and presents quantitative data on these effects. Furthermore, comprehensive experimental protocols for the detection and quantification of ROS and associated cellular damage are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this critical aspect of this compound's mechanism of action.
Core Mechanisms of this compound-Induced ROS Generation
This compound's chemical structure, specifically its tetracyclic quinone group, is central to its ability to generate ROS. The primary mechanism is a process known as redox cycling, which occurs in the presence of cellular reductases.[1][2][3]
1.1. Redox Cycling and Semiquinone Formation: Cellular enzymes, particularly those within the mitochondrial electron transport chain (ETC) like NADH dehydrogenase (Complex I), can donate an electron to the quinone moiety of this compound.[2][4][5] This one-electron reduction converts this compound into a highly reactive semiquinone free radical.[2][6][7][8]
1.2. Superoxide and Hydrogen Peroxide Production: The unstable semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent this compound molecule and forming a superoxide anion (O₂•⁻).[2][6][7][8] This cyclical process can continuously generate superoxide radicals as long as this compound and reducing equivalents are present. The superoxide anion is then rapidly converted to hydrogen peroxide (H₂O₂) either spontaneously or through the action of superoxide dismutase (SOD) enzymes.[1][2][7]
1.3. Role of Mitochondria and NADPH Oxidases: Mitochondria are a primary site of this compound-induced ROS production due to the high concentration of ETC enzymes that can participate in redox cycling.[2][4][5] Additionally, membrane-bound enzymes of the NADPH oxidase (NOX) family have been identified as another significant source of ROS in response to this compound treatment.[9][10][11][12][13][14]
1.4. Iron-Mediated Hydroxyl Radical Formation: In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to generate the highly reactive and damaging hydroxyl radical (•OH). This compound can form complexes with iron, which may enhance this process, contributing to its cardiotoxic side effects.[3][5]
Cellular Signaling Pathways Activated by this compound-Induced ROS
The surge in intracellular ROS levels triggers a cascade of signaling events that can culminate in apoptosis, a primary mechanism of this compound's anticancer activity. This compound-induced ROS activates both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[15]
2.1. Intrinsic (Mitochondrial) Apoptotic Pathway: ROS can directly damage mitochondria, leading to the permeabilization of the outer mitochondrial membrane. This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated by ROS, while the expression of anti-apoptotic members like Bcl-2 is often decreased.[15] This leads to the release of cytochrome c from the intermembrane space into the cytosol, which then binds to Apaf-1, forming the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[15]
2.2. Extrinsic (Death Receptor-Mediated) Apoptotic Pathway: Oxidative stress has been shown to upregulate the expression of death receptors and their ligands on the cell surface.[9][16][17][18] In the context of anthracyclines, ROS can stimulate the expression of Fas ligand (FasL).[19] This upregulation can be mediated by the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which is activated by ROS-induced increases in intracellular calcium and the subsequent activation of calcineurin.[19] The binding of FasL to its receptor, Fas (also known as CD95 or APO-1), triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD then recruits and activates pro-caspase-8, leading to the activation of downstream executioner caspases, including caspase-3, thereby converging with the intrinsic pathway.[15]
Quantitative Data on this compound-Induced Cellular Effects
The following tables summarize quantitative data from various studies on the effects of this compound. It is important to note that IC₅₀ values and other measurements can vary significantly based on the cell line, experimental conditions, and assay used.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 1.19 | [20] |
| T47D | Breast Ductal Carcinoma | Varies | [20] |
| MDA-MB-231 | Breast Adenocarcinoma | Varies | [20] |
| SK-BR-3 | Breast Adenocarcinoma | Varies | [20] |
Note: IC₅₀ values are highly dependent on experimental conditions such as incubation time and cell density.[20]
Table 2: this compound-Induced Oxidative Stress Markers and Effects on Antioxidant Enzymes
| Model System | This compound Dose | Observation | Reference |
|---|---|---|---|
| Rat Liver | 9 mg/kg | ↓ Catalase (CAT) activity | [21] |
| Rat Liver | 9 mg/kg | ↓ Superoxide Dismutase (SOD) activity | [21] |
| Rat Liver | 9 mg/kg | ↓ Glutathione (GSH) levels | [21] |
| Rat Liver & Heart | 9 mg/kg & 4 x 2.5 mg/kg | ↑ Malondialdehyde (MDA) levels (Lipid Peroxidation) | [21][22] |
| Human Patients | 200 mg/m² (cumulative) | ↓ Glutathione Peroxidase (GPx) levels | [23] |
| Human Patients | 200 mg/m² (cumulative) | ↑ ROS levels | [23] |
| Mesothelioma Cells | 0.1-0.5 µg/mL | Glutathione depletion increased toxicity | [1] |
| Breast Cancer Patients | Chemotherapy | ↑ Protein Carbonyl products |[24] |
Experimental Protocols
Accurate detection and quantification of ROS are critical for studying the effects of this compound. Below are detailed protocols for key assays.
4.1. Detection of Intracellular and Mitochondrial Superoxide
4.1.1. Dihydroethidium (DHE) Staining for General Superoxide
-
Principle: DHE is a cell-permeable probe that, upon oxidation by superoxide, forms 2-hydroxyethidium (2-OH-E⁺), which intercalates with DNA and fluoresces red. It is important to note that non-specific oxidation can produce ethidium (E⁺), which also fluoresces. Therefore, HPLC-based methods are recommended for specific quantification.[23][25]
-
Protocol:
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) to achieve 80-90% confluency.[23]
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
DHE Preparation: Prepare a 100 µM DHE stock solution in DMSO. Immediately before use, dilute the stock to a final working concentration of 10 µM in pre-warmed serum-free medium or PBS.[23][26] Protect the solution from light.
-
Staining: Remove the drug-containing medium, wash cells once with PBS, and add the 10 µM DHE working solution. Incubate for 30 minutes at 37°C in the dark.[23][27]
-
Washing: Remove the DHE solution and wash the cells gently three times with PBS.[23]
-
Analysis:
-
Fluorescence Microscopy/Plate Reader: Immediately acquire images or read fluorescence (Excitation: ~510-530 nm, Emission: ~580-620 nm). A nuclear counterstain like Hoechst 33342 can be used.[23]
-
Flow Cytometry: After staining, detach cells, resuspend in PBS, and analyze immediately using a flow cytometer with an appropriate laser and filter set (e.g., PE channel).[21][27]
-
-
4.1.2. MitoSOX™ Red Staining for Mitochondrial Superoxide
-
Principle: MitoSOX™ Red is a DHE derivative that contains a triphenylphosphonium cation, which targets it to the mitochondria. It is specifically oxidized by mitochondrial superoxide to a red fluorescent product.
-
Protocol:
-
Stock Solution: Prepare a 5 mM stock solution by dissolving 50 µg of MitoSOX™ Red in 13 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.[28][29]
-
Working Solution: Dilute the 5 mM stock solution in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to a final working concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type.[10][29]
-
Cell Treatment & Staining: Treat cells with this compound as required. Remove the medium, wash with warm buffer, and add the MitoSOX™ Red working solution to cover the cells.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[7][28]
-
Washing: Gently wash the cells three times with warm buffer.[5]
-
Analysis: Analyze immediately by fluorescence microscopy (Ex/Em: ~510/580 nm) or flow cytometry.[28]
-
4.1.3. HPLC Analysis for Specific Superoxide Quantification
-
Principle: To distinguish the superoxide-specific product 2-OH-E⁺ from the non-specific oxidation product E⁺, cell lysates are analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This is the gold standard for specific superoxide measurement.[1][2][9][22][25]
-
Protocol Outline:
-
Cell Treatment and Staining: Treat and stain cells with DHE (e.g., 10 µM) as described above.
-
Cell Lysis and Extraction: After staining, wash cells with PBS, scrape them into methanol, and sonicate. Centrifuge to pellet debris.
-
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient of acetonitrile and water with a modifying agent like trifluoroacetic acid.
-
Detection: Use a fluorescence detector set to monitor the specific excitation and emission wavelengths for 2-OH-E⁺ and E⁺. Quantify the peaks by comparing them to authentic standards.[1]
-
4.2. Detection of Hydrogen Peroxide and General Oxidative Stress
4.2.1. DCFH-DA Assay for General ROS
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of various ROS (including H₂O₂ in the presence of peroxidases), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Reagent Preparation: Prepare a 10-20 mM stock solution of DCFH-DA in DMSO. Just before use, dilute the stock in serum-free medium to a final working concentration of 10-50 µM.[10][30]
-
Cell Treatment: Treat cells with this compound as desired.
-
Staining: Remove the treatment medium, wash once with serum-free medium, and add the DCFH-DA working solution. Incubate for 30-45 minutes at 37°C in the dark.[30]
-
Washing: Remove the probe solution and wash the cells once or twice with PBS.[30]
-
Analysis: Measure the fluorescence intensity immediately using a microplate reader, fluorescence microscope, or flow cytometer (Ex/Em: ~485/535 nm).[20]
-
4.2.2. Amplex™ Red Assay for Extracellular Hydrogen Peroxide
-
Principle: The Amplex™ Red reagent (10-acetyl-3,7-dihydrophenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. This assay is typically used to measure H₂O₂ released from cells into the extracellular medium.
-
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing Amplex™ Red (e.g., 50 µM) and HRP (e.g., 0.1 U/mL) in a suitable reaction buffer (e.g., Krebs-Ringer phosphate buffer).[3][16]
-
Standard Curve: Prepare a standard curve of known H₂O₂ concentrations (e.g., 0 to 10 µM) in the reaction buffer.[15]
-
Assay:
-
Treat cells in a multi-well plate with this compound.
-
At the desired time point, transfer an aliquot of the cell culture supernatant to a new plate (e.g., a black 96-well plate).
-
Add an equal volume of the Amplex™ Red/HRP reaction mixture to the samples and standards.
-
-
Incubation & Measurement: Incubate for 30 minutes at room temperature or 37°C, protected from light. Measure the fluorescence with a microplate reader (Ex/Em: ~530-560/590 nm).[16][17]
-
Quantification: Calculate the H₂O₂ concentration in the samples by comparing their fluorescence to the standard curve.
-
Conclusion
The generation of reactive oxygen species is a pivotal component of this compound's cytotoxic mechanism. Through redox cycling, this compound produces superoxide and hydrogen peroxide, primarily in the mitochondria, which subsequently triggers oxidative stress. This stress activates both intrinsic and extrinsic apoptotic signaling pathways, leading to cancer cell death. A thorough understanding of these processes, facilitated by the robust experimental protocols outlined in this guide, is essential for optimizing the therapeutic use of this compound, developing strategies to mitigate its cardiotoxic side effects, and for the rational design of novel anticancer agents that leverage ROS-mediated cell killing. The use of specific and quantitative methods, such as HPLC for superoxide detection, is strongly recommended to ensure the accuracy and reproducibility of research in this field.
References
- 1. Endogenous antioxidant enzymes and glutathione S-transferase in protection of mesothelioma cells against hydrogen peroxide and this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNFα and Fas/FasL pathways are involved in 9-Methoxycamptothecin-induced apoptosis in cancer cells with oxidative stress and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Carbonylation and Lipid Peroxidation in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress, inflammation, and cancer: How are they linked? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress increases Fas ligand expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative stress increases Fas ligand expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Oxidative stress induces the expression of Fas and Fas ligand and apoptosis in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Doxorubicin activates nuclear factor of activated T-lymphocytes and Fas ligand transcription: role of mitochondrial reactive oxygen species and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of this compound-induced acute oxidative stress toxicity in rat liver cells and mitochondria, and the prevention of toxicity through quercetin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Early peroxidizing effects of myocardial damage in rats after gamma-irradiation and farmorubicin (4'-epidoxorubicin) treatment [pubmed.ncbi.nlm.nih.gov]
- 22. Early this compound-induced myocardial dysfunction revealed by serial tissue Doppler echocardiography: correlation with inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. Oxidants-Antioxidants Profile in the Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative analyses of ROS and RNS production in breast cancer cell lines incubated with ferrocifens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antioxidant Enzymes in Cancer Cells: Their Role in Photodynamic Therapy Resistance and Potential as Targets for Improved Treatment Outcomes [mdpi.com]
- 30. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Epirubicin's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which the anthracycline chemotherapeutic agent, epirubicin, modulates cell cycle progression in cancer cells. This compound's efficacy is fundamentally linked to its ability to induce cell cycle arrest and subsequent apoptosis. This document offers a comprehensive overview of the core mechanisms, the signaling pathways involved, quantitative data on its effects, and detailed experimental protocols for studying its impact.
Core Mechanism of Action
This compound is an anthracycline antibiotic that exerts its cytotoxic effects through a multi-faceted approach.[1] Its primary mechanism involves the inhibition of DNA topoisomerase II.[2][3] By intercalating into DNA strands, this compound stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands following the enzyme-mediated creation of double-strand breaks.[1][2][4] This leads to an accumulation of DNA damage, which in turn activates cell cycle checkpoints.[1][2]
While this compound is active in all phases of the cell cycle, it demonstrates maximal cell kill in the S and G2 phases.[2][5] This is attributed to the higher activity of topoisomerase II during these phases of DNA replication and preparation for mitosis.[6] Additionally, this compound can generate cytotoxic free radicals, which contribute to DNA and cell membrane damage.[1][5]
Caption: this compound-induced G2/M cell cycle arrest pathway.
G1 Arrest: The p53-p21 Pathway
In cancer cells with functional wild-type p53, this compound can also induce a G1 phase arrest.
[7]1. p53 Activation: DNA damage, signaled by ATM/ATR activation, leads to the phosphorylation and stabilization of the p53 tumor suppressor protein. 2[8][9]. p21 Upregulation: Activated p53 acts as a transcription factor, upregulating the expression of p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor. 3[2][7]. CDK Inhibition: p21 binds to and inhibits the activity of Cyclin E/CDK2 and Cyclin D/CDK4/6 complexes. 4[2]. Rb-E2F Pathway: This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S phase entry and thus causing a G1 arrest.
[2]dot
Caption: this compound-induced G1 cell cycle arrest pathway.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and cell cycle-arresting effects of this compound are dose- and cell-line-dependent. The following tables summarize representative quantitative data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MM.1R | Multiple Myeloma | 23.85 µM | |
| U-87 | Glioma | 6.3 µM | |
| MCF-7 | Breast Cancer | Not specified | |
| ZR75-1 | Breast Cancer | Not specified |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells
| This compound Conc. | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 0.8 µM | 48 hours | Statistically Significant Increase | Not Specified | Not Specified | |
| 1.5 µM | 48 hours | Statistically Significant Increase | Not Specified | Not Specified | |
| 50 nM | 24 hours | Blocked in G1 | Not Specified | Not Specified |
Note: In p53-mutant SK-BR-3 cells, treatment with this compound resulted in a block in the late S and G2 phases, highlighting the role of p53 in mediating the G1 checkpoint. [7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on the cell cycle.
Cell Culture and Drug Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, U-87) in appropriate culture dishes with complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) and incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Adherence: Allow cells to adhere and reach 60-70% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to desired final concentrations in fresh culture medium.
-
Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique quantifies the percentage of cells in different phases of the cell cycle based on their DNA content.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. How Anti-Tumour Drugs Work - WSAVA2008 - VIN [vin.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Activated cell cycle checkpoints in this compound-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Preclinical Antitumor Activity of Epirubicin: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epirubicin is an anthracycline antibiotic widely employed in chemotherapy, demonstrating potent antitumor activity across a range of malignancies.[1] Its efficacy is rooted in a multi-faceted mechanism of action that includes DNA intercalation, inhibition of topoisomerase II, and the generation of cytotoxic free radicals.[2][3] These actions converge to disrupt DNA replication and transcription, leading to cell cycle arrest and programmed cell death, primarily through apoptosis.[2][4] Preclinical studies, both in vitro and in vivo, have consistently validated its cytotoxicity against various cancer cell lines and its ability to inhibit tumor growth in animal models.[3][5] this compound modulates critical signaling pathways, including the p53-p21 axis to control cell cycle progression and both the intrinsic and extrinsic pathways to induce apoptosis.[6][7][8][9] This guide provides a comprehensive overview of the preclinical data, detailing its mechanisms, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the core biological processes involved.
Core Mechanisms of Cytotoxicity
This compound's antitumor effects are not attributed to a single mode of action but rather a combination of coordinated molecular insults that overwhelm cancer cells' survival capabilities.
2.1 DNA Intercalation and Topoisomerase II Inhibition The planar ring structure of this compound allows it to intercalate between DNA base pairs, physically distorting the double helix.[2][4][10] This interference with the DNA structure inhibits the synthesis of both DNA and RNA, which is particularly detrimental to rapidly dividing cancer cells.[1][2] Concurrently, this compound inhibits the function of topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[11][12] The drug stabilizes the transient complex formed between topoisomerase II and DNA, which prevents the re-ligation of cleaved DNA strands.[2][10] This leads to the accumulation of irreversible DNA double-strand breaks, a potent trigger for cell death pathways.[10]
2.2 Generation of Reactive Oxygen Species (ROS) this compound undergoes redox cycling within the cell, a process that generates cytotoxic free radicals such as superoxide anions and hydrogen peroxide.[2][10] This surge in ROS induces significant oxidative stress, leading to widespread damage of cellular macromolecules, including lipids, proteins, and nucleic acids, further compromising cancer cell integrity.[2]
2.3 Induction of Apoptosis Apoptosis is a dominant mechanism of this compound-induced cell death.[2] The drug activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][8][10]
-
Intrinsic Pathway : Initiated by intracellular stress from DNA damage and high ROS levels, this pathway often involves the activation of the p53 tumor suppressor protein.[10] Activated p53 can upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[7][8]
-
Extrinsic Pathway : this compound can influence cell surface death receptors, such as Fas.[8][10] This leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) to form the Death-Inducing Signaling Complex (DISC), which in turn activates the initiator caspase-8.[10]
2.4 Cell Cycle Arrest this compound disrupts the normal progression of the cell cycle, inducing arrest primarily at the G1 or G2/M checkpoints.[6][7][13] The specific phase of arrest can depend on the cancer cell's genetic background, particularly its p53 status.[9] In breast cancer cells with wild-type p53 (MCF-7), this compound treatment leads to a G0/G1 phase arrest.[6][9] Conversely, in cells with mutated p53 (SK-BR-3), arrest is observed in the late S and G2 phases.[9] In multiple myeloma cells, this compound has been shown to induce G2/M arrest by downregulating CDC20 expression.[13]
In Vitro Antitumor Activity
3.1 Comparative Cytotoxicity this compound's cytotoxic potency varies considerably across different cancer cell lines, influenced by factors such as tissue of origin, genetic background, and specific experimental conditions.[14] The half-maximal inhibitory concentration (IC50) is a standard metric for this activity.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 1.19 | [14] |
| MM.1R | Multiple Myeloma | 23.85 | [13] |
| U-87 | Glioma | 6.3 | [5] |
| A549 | Lung Carcinoma | > 20 (Doxorubicin) | [14] |
| HeLa | Cervical Adenocarcinoma | 2.9 (Doxorubicin) | [14] |
| Note: IC50 values can vary significantly between studies. Data is for comparative purposes. Doxorubicin data is included for context where this compound data was not specified in the source.[14] |
In Vivo Antitumor Efficacy
Preclinical animal models are crucial for validating the antitumor activity of this compound. Xenograft studies, where human tumor cells are implanted into immunocompromised mice, have consistently demonstrated its efficacy.
4.1 Hepatocellular Carcinoma Xenograft Models Studies have shown significant tumor growth inhibition in hepatocellular carcinoma models. A novel this compound-gold nanoparticle (EPI-AuNP) formulation demonstrated superior efficacy compared to this compound alone.[11] In a separate study, this compound was shown to enhance the antitumor effects of radioactive 125I seed implantation.[15]
| Treatment Group (HepG2 Xenograft) | Mean Tumor Weight (g) ± SD | Mean Tumor Volume (cm³) ± SD | Reference |
| Control (Saline) | 2.48 ± 0.15 | 2.23 ± 0.34 | [11] |
| This compound (EPI) | 1.39 ± 0.10 | 0.81 ± 0.11 | [11] |
| EPI-AuNP | 0.80 ± 0.11 | 0.27 ± 0.06 | [11] |
| Treatment Group (SMMC7721 Xenograft) | Tumor Volume (mm³) | Reference |
| 125I Radiation | 878.78 ± 61.76 | [15] |
| This compound (EPI) + 125I Radiation | 630.28 ± 147.42 | [15] |
4.2 Malignant Glioma Animal Model In a rat model of 9L gliosarcoma, locally delivered this compound incorporated into biodegradable polymers showed potent antitumor activity, particularly when combined with oral temozolomide (TMZ).[16][17]
| Treatment Group (9L Gliosarcoma) | Long-Term Survivors (LTS) (%) | Reference |
| Intracranial EPI (Day 5) | 50% | [16][17] |
| Intracranial EPI (Day 5) + Oral TMZ | 75% | [16][17] |
4.3 Breast Cancer Xenograft Model In a 4T1 breast cancer model, a local this compound hydrogel (EPI-GEL) injection, especially when combined with systemic anti-PD-L1 therapy, demonstrated enhanced tumor growth inhibition.[18] The study highlighted that the growth of tumors in the EPI-GEL and EPI-GEL/PD-L1 groups was significantly slower than in control groups.[18][19]
Key Signaling Pathways Modulated by this compound
5.1 p53-p21 Pathway and Cell Cycle Control Upon inducing DNA damage, this compound can activate the p53 tumor suppressor pathway in cells with wild-type p53.[9] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21cip1.[6][9] p21cip1 then inhibits cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S checkpoint, allowing time for DNA repair or triggering apoptosis if the damage is too severe.[6]
5.2 Apoptotic Signaling Pathways this compound co-activates the intrinsic and extrinsic apoptotic pathways to ensure efficient elimination of cancer cells. DNA damage and oxidative stress trigger the intrinsic pathway, while effects on death receptors initiate the extrinsic cascade. Both pathways converge on the activation of executioner caspases.[7][8][10]
5.3 JAK/STAT1 Pathway in Radiosensitization In hepatocellular carcinoma, this compound has been shown to enhance the anti-cancer effects of 125I radiation by downregulating the JAK/STAT1 signaling pathway.[15] The study suggests that inhibiting this pathway compromises the cancer cells' ability to respond to and repair radiation-induced damage, thereby increasing their sensitivity to treatment. Knockdown of STAT1 weakened the antitumor effects of 125I radiation, confirming the pathway's role.[15]
Detailed Experimental Protocols
Reproducibility is fundamental to scientific research. The following sections detail standardized protocols for key assays used to evaluate this compound's preclinical activity.
6.1 In Vitro Assays
6.1.1 Cell Viability (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
Drug Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
6.1.2 Apoptosis Analysis (Annexin V/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after this compound treatment, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while double-positive cells are late apoptotic or necrotic.[14]
6.1.3 Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Preparation: Harvest treated cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined from the DNA histogram.[14]
6.2 In Vivo Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old) to prevent rejection of human tumor cells.[11] House animals in a pathogen-free environment.
-
Cell Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice regularly for tumor formation. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.[11]
-
Treatment Administration: Administer this compound (typically dissolved in sterile saline) and vehicle control according to the planned schedule and route (e.g., intravenous, intraperitoneal).[11]
-
Efficacy Evaluation:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. e-century.us [e-century.us]
- 7. This compound induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activated cell cycle checkpoints in this compound-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound Induces Cell Cycle Arrest in Multiple Myeloma Cells by Downregulating CDC20 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurochirurgia-legnani.it [neurochirurgia-legnani.it]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling [frontiersin.org]
- 19. Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Epirubicin Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of epirubicin hydrochloride, a critical anthracycline chemotherapeutic agent. The information presented herein is intended to support research, formulation development, and analytical studies by providing detailed data and methodologies.
Solubility Profile
This compound hydrochloride exhibits varied solubility depending on the solvent system and pH. As an ionizable compound, its aqueous solubility is significantly influenced by the pH of the medium.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride in various solvents.
| Solvent System | Concentration | Temperature | Reference(s) |
| Water | ~10 mg/mL | Not Specified | [1][2] |
| Water | 116 mg/mL | 25 °C | [3] |
| Water | 93 mg/L (0.093 mg/mL) | 25 °C | [4][5] |
| Methanol | Freely Soluble | Not Specified | [6] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 116 mg/mL | 25 °C | [3] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Not Specified | [4] |
| Ethanol | Slightly Soluble | Not Specified | [3] |
| Ethanol | 3 mg/mL | Not Specified | [3] |
| Ethanol | 120 mg/mL | Not Specified | [4] |
| Methylene Chloride | Sparingly Soluble | Not Specified | [6] |
| Acetonitrile | Slightly Soluble | Not Specified | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [1][2] |
Note: "Freely soluble" and "sparingly soluble" are qualitative terms from pharmacopeial descriptions and indicate a high and low solubility, respectively. The quantitative data varies across different sources, which may be due to different experimental conditions.
pH-Dependent Solubility
Stability Profile
This compound hydrochloride is susceptible to degradation under various conditions, including exposure to alkaline pH, light, and elevated temperatures.
pH-Dependent Stability
The stability of this compound hydrochloride is highly dependent on the pH of the solution. It is most stable in acidic conditions, with an optimal pH range of 4 to 5.[7] Conversely, the drug is highly sensitive to alkaline conditions and undergoes rapid degradation at a basic pH.[7][8][9] Prolonged contact with alkaline solutions should be avoided to prevent hydrolysis.[7]
Photostability
This compound hydrochloride is a photosensitive compound.[7] However, for concentrated solutions (≥ 500 µg/mL), special precautions to protect them from light may not be necessary.[10] For lower concentration solutions, protection from light is recommended to prevent photolysis, which follows first-order kinetics and is accelerated by an increase in pH.[10]
Thermal Stability
The degradation of this compound hydrochloride is accelerated by increased temperatures.[11][12] The degradation in aqueous solutions follows first-order kinetics.[11][13] Studies on the solid-state stability of this compound hydrochloride have shown that both temperature and relative humidity influence its degradation.[12]
Stability in Infusion Fluids and Storage Conditions
The stability of this compound hydrochloride has been evaluated in various infusion fluids and storage containers, which is critical for clinical applications.
| Concentration | Vehicle | Container | Storage Temperature | Stability Duration | Reference(s) |
| Not Specified | 5% Dextrose | Not Specified | 25°C (in the dark) | 28 days | [1][5] |
| 0.4 mg/mL | 0.9% NaCl | Not Specified | 2-8°C (in the dark) | 40 days | [11] |
| 0.4 mg/mL | 0.9% NaCl | Not Specified | Room Temperature | 2-7 days (unstable) | [11] |
| 2 mg/mL | 0.9% NaCl | Polypropylene Syringes | 4°C | At least 180 days | [4][5][11] |
| 2 mg/mL | 0.9% NaCl | Polypropylene Syringes | 25°C | At least 14 days | [4][5][11] |
| 0.1 mg/mL & 1.6 mg/mL | 0.9% NaCl or 5% Glucose | Polyolefin Bags | 2-8°C (light protected) | 84 days | [1][14] |
| Not Specified | 0.9% NaCl (pH 6.47) | PVC Minibags | 25°C | 20 days | [15] |
| Not Specified | 0.9% NaCl or 5% Dextrose | Not Specified | 4°C and -20°C | At least 43 days | [15] |
| Not Specified | Water-for-Injection | Polypropylene Syringes | 4°C | At least 43 days | [15] |
Experimental Protocols
Protocol for Preparation of this compound Hydrochloride Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer or sonicator
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mg/mL).[1]
-
Gently vortex or sonicate the mixture until the powder is completely dissolved. The resulting solution should be clear and red.[1]
-
Store the stock solution at -20°C for up to 3 months for solutions in DMSO or distilled water.[3] For aqueous solutions, it is recommended not to store them for more than one day.[2]
Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on general guidelines for Biopharmaceutics Classification System (BCS) solubility determination.[16][17]
Materials:
-
This compound hydrochloride powder
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)[16]
-
Thermostatically controlled shaker bath (37 ± 1 °C)
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of each buffer solution in separate flasks.
-
Place the flasks in a shaker bath set at 37 ± 1 °C.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary studies.[16]
-
After agitation, allow the samples to settle.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant immediately with a suitable solvent to prevent precipitation.
-
Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated analytical method.
-
Perform the experiment in at least triplicate for each pH condition.[16]
Protocol for Forced Degradation Study
This protocol outlines a general procedure for investigating the degradation pathways of this compound hydrochloride under various stress conditions, as mandated by ICH guidelines.[8][9][18]
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 30%)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[8][18]
-
Alkaline Hydrolysis: Dissolve this compound hydrochloride in 0.1 M NaOH and keep at room temperature or a specified temperature for a defined period (e.g., 24 hours). Note that this compound is highly unstable in alkaline conditions.[8][18]
-
Oxidative Degradation: Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 30%) and keep at room temperature for a defined period (e.g., 24 hours).[8][18]
-
Thermal Degradation: Expose solid this compound hydrochloride powder to dry heat in an oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).[8][18]
-
Photolytic Degradation: Expose a solution of this compound hydrochloride to light in a photostability chamber for a defined period.[8][18]
-
Sample Analysis: At the end of the exposure period, dilute the samples appropriately and analyze them using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Mechanism of Action of this compound
The cytotoxic effects of this compound are multifactorial, involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[19][20]
Caption: Mechanism of action of this compound leading to cancer cell death.
Experimental Workflow for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.[8][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound HCl [chembk.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. scielo.br [scielo.br]
- 9. Identification of four new degradation products of this compound through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of doxorubicin, daunorubicin and this compound measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of epidoxorubicin in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical stability of this compound Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 15. Stability of doxorubicin, daunorubicin and this compound in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. who.int [who.int]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. scielo.br [scielo.br]
- 19. This compound: Biological Properties, Analytical Methods, and Drug Delivery Nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF this compound IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Whitepaper: Epirubicin's Modulation of the Tumor Microenvironment
Abstract
Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for various malignancies, including breast and ovarian cancers. Its cytotoxic effects have been traditionally attributed to DNA intercalation and inhibition of topoisomerase II. However, emerging evidence reveals a more complex mechanism of action involving profound modulation of the tumor microenvironment (TME). This document provides a technical overview of this compound's impact on the TME, focusing on its ability to induce immunogenic cell death (ICD), alter immune cell populations, and reshape the stromal landscape. We present quantitative data, detailed experimental protocols for TME analysis, and pathway diagrams to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: Beyond Cytotoxicity
The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix (ECM) components. This environment typically fosters tumor growth and metastasis while suppressing anti-tumor immunity. The efficacy of many cancer therapies, including chemotherapy, is now understood to be critically dependent on their ability to reverse this immunosuppressive state.
This compound's role is evolving from that of a simple cytotoxic agent to a potent modulator of the TME. Its primary impact stems from its ability to induce a specific form of apoptosis known as immunogenic cell death (ICD). This process transforms dying cancer cells into a vaccine-like entity, triggering a robust anti-tumor immune response that can lead to long-term therapeutic success.
The Core Mechanism: Induction of Immunogenic Cell Death (ICD)
ICD is a unique form of regulated cell death characterized by the release of damage-associated molecular patterns (DAMPs). This compound is a well-documented inducer of ICD. The process is initiated by intracellular oxidative stress and unfolds through a specific sequence of events that alert the immune system to the presence of tumor antigens.
The key hallmarks of this compound-induced ICD are:
-
Surface Exposure of Calreticulin (CRT): In response to endoplasmic reticulum (ER) stress, CRT translocates to the cancer cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of tumor cells by dendritic cells (DCs).
-
Pre-mortem Secretion of ATP: Dying cells release ATP into the extracellular space, which serves as a "find-me" signal. This ATP binds to purinergic receptors (P2RX7) on dendritic cells and macrophages, attracting them to the tumor site.
-
Post-mortem Release of HMGB1: High mobility group box 1 (HMGB1) is a nuclear protein released by late-stage apoptotic or necrotic cells. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, a critical step for the efficient processing and presentation of tumor antigens to T cells.
This cascade of events facilitates the maturation of dendritic cells, which then migrate to draining lymph nodes to prime naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).
Quantitative Impact on TME Immune Populations
This compound significantly alters the composition and function of immune cells within the TME. By promoting an immunogenic environment, it can shift the balance from an immunosuppressive to an immunostimulatory state.
T-Cell and Dendritic Cell Infiltration
A primary consequence of ICD is the increased infiltration and activation of T-cells. Studies have shown that this compound treatment can increase the density of tumor-infiltrating lymphocytes (TILs), particularly CD8+ cytotoxic T-cells, which are crucial for tumor cell killing. This is often accompanied by an increase in mature, antigen-presenting dendritic cells.
Reduction of Immunosuppressive Cells
This compound can also selectively deplete immunosuppressive cell populations that hinder anti-tumor immunity.
-
Myeloid-Derived Suppressor Cells (MDSCs): These are a heterogeneous population of immature myeloid cells that suppress T-cell responses. This compound has been shown to reduce the number and suppressive function of MDSCs in preclinical models.
-
Regulatory T-cells (Tregs): While some chemotherapies can paradoxically increase Treg populations, certain dosing schedules of this compound have been associated with a favorable CD8+/Treg ratio, indicating a shift towards a more effective anti-tumor response.
The following table summarizes quantitative findings from representative preclinical studies.
| Parameter | Model / Cancer Type | Treatment | Change | Reference |
| CD8+ T-cells | Murine Breast Cancer | This compound | ▲ ~1.5-fold increase in tumor infiltration | |
| Mature DCs (CD86+) | Murine Sarcoma | This compound | ▲ Significant increase in draining lymph nodes | |
| MDSCs (Gr-1+/CD11b+) | 4T1 Murine Breast Cancer | This compound | ▼ ~40-50% reduction in peripheral blood | |
| CD8+/Treg Ratio | Human Breast Cancer (neoadjuvant) | This compound-containing regimen | ▲ Increased ratio correlated with response |
Impact on the Stromal Microenvironment
This compound's effects extend to the non-immune components of the TME, including cancer-associated fibroblasts (CAFs) and the tumor vasculature.
-
Cancer-Associated Fibroblasts (CAFs): CAFs typically promote tumor progression and create a physical and biochemical barrier to immune cells. This compound can induce senescence or apoptosis in CAF populations, potentially reducing their pro-tumorigenic signaling and remodeling of the ECM.
-
Tumor Vasculature: Anthracyclines can have complex effects on blood vessels. While high doses can be cardiotoxic, therapeutic doses within the tumor can sometimes lead to vascular normalization. This process can improve vessel perfusion, reduce hypoxia, and enhance the delivery of both the drug itself and infiltrating immune cells.
Methodologies for TME Analysis
Analyzing the effects of this compound on the TME requires a multi-faceted approach. Below are standard protocols for key assays.
Protocol: Multi-color Flow Cytometry for Immune Cell Profiling
This protocol outlines the analysis of tumor-infiltrating lymphocytes from a fresh tumor biopsy.
-
Tissue Dissociation:
-
Mince fresh tumor tissue (~100-300 mg) into small pieces (<1 mm³) using sterile scalpels.
-
Transfer to a gentleMACS C Tube containing a digestion buffer (e.g., RPMI, 2% FBS, 1 mg/mL Collagenase IV, 100 U/mL DNase I).
-
Run the appropriate dissociation program on a gentleMACS Dissociator.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
-
Red Blood Cell Lysis:
-
Pellet the cells by centrifugation (300 x g, 5 min).
-
Resuspend in 1-2 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature.
-
Quench with 10 mL of FACS buffer (PBS + 2% FBS) and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot approx. 1x10⁶ cells per tube.
-
Add a viability dye (e.g., Zombie NIR™, Ghost Dye™) to distinguish live/dead cells and incubate as per manufacturer's instructions.
-
Add an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific binding.
-
Add the surface antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11b, -Gr-1) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., FoxP3 for Tregs), proceed with a fixation/permeabilization kit (e.g., eBioscience™ Foxp3/Transcription Factor Staining Buffer Set) according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a multi-color flow cytometer (e.g., BD LSRFortessa™, Cytek Aurora).
-
Analyze the data using software like FlowJo™ or FCS Express™, gating sequentially on singlets, live cells, CD45+ immune cells, and then specific subpopulations.
-
Protocol: Immunohistochemistry (IHC) for Spatial Analysis
This protocol provides a general workflow for detecting immune markers (e.g., CD8) in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Immerse FFPE slides in Xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Rinse slides in wash buffer (e.g., TBS + 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes.
-
Block non-specific protein binding with a blocking serum (e.g., 5% goat serum in TBS) for 1 hour.
-
Incubate with the primary antibody (e.g., rabbit anti-human CD8) at the optimal dilution overnight at 4°C.
-
Wash slides 3x with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash slides 3x with wash buffer.
-
-
Detection and Visualization:
-
Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine) and incubate until a brown precipitate forms.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with Hematoxylin to visualize nuclei.
-
Dehydrate slides through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Image Analysis:
-
Scan slides using a digital slide scanner.
-
Quantify marker-positive cells using image analysis software (e.g., QuPath, HALO®), often expressed as positive cells per mm².
-
Logical Interplay and Therapeutic Implications
The modulation of the TME by this compound is not a series of isolated events but a connected web of interactions. The induction of ICD is the critical initiating event that reduces tumor burden and simultaneously creates an inflammatory environment. This new environment favors the reduction of suppressive cells like MDSCs and promotes the influx and function of effector cells like CD8+ T-cells. This synergy is crucial for therapeutic efficacy.
These immunomodulatory properties make this compound an excellent candidate for combination therapies. Pairing it with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4) is a promising strategy. This compound can "turn a cold tumor hot" by increasing T-cell infiltration, thereby creating the necessary substrate for checkpoint inhibitors to exert their effects and reinvigorate the anti-tumor immune cycle.
Conclusion and Future Directions
This compound is more than a cytotoxic drug; it is a potent immunomodulatory agent capable of fundamentally reshaping the tumor microenvironment. By inducing immunogenic cell death, it initiates a cascade that leads to the activation of robust, specific anti-tumor immunity. Its ability to decrease immunosuppressive cell populations further enhances this effect. Understanding these mechanisms is paramount for optimizing treatment regimens and designing rational combination therapies.
Future research should focus on:
-
Optimal Dosing and Scheduling: Investigating how different doses and schedules of this compound can maximize immunomodulatory effects while minimizing toxicity.
-
Biomarker Discovery: Identifying reliable biomarkers that can predict which patients will experience a favorable TME modulation in response to this compound.
-
Rational Combinations: Systematically exploring combinations of this compound with other immunotherapies beyond checkpoint inhibitors, such as CAR-T cells, cancer vaccines, or cytokine therapies.
By leveraging this compound's ability to engage the immune system, we can unlock its full therapeutic potential and improve outcomes for patients with cancer.
Genetic Determinants of Epirubicin Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for a multitude of cancers, including breast, gastric, and ovarian cancers. Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] However, the efficacy of this compound is often limited by both intrinsic and acquired resistance. A growing body of evidence highlights the critical role of genetic determinants in modulating sensitivity to this potent chemotherapeutic agent. Understanding these genetic factors is paramount for predicting patient response, optimizing treatment strategies, and developing novel therapeutic interventions to overcome resistance. This technical guide provides a comprehensive overview of the key genetic determinants of this compound sensitivity, detailed experimental protocols for their assessment, and a summary of quantitative data to aid in comparative analysis.
Key Genetic Determinants of this compound Sensitivity
The cellular response to this compound is a complex process influenced by a variety of genes involved in drug transport, metabolism, DNA repair, and the regulation of apoptosis and the cell cycle.
Topoisomerase II Alpha (TOP2A)
TOP2A is the primary molecular target of this compound.[2] The enzyme is crucial for resolving DNA topological problems during replication and transcription.[3] this compound stabilizes the TOP2A-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent cell death.[4]
-
Gene Amplification and Overexpression: Amplification of the TOP2A gene, often co-amplified with HER2, has been suggested as a predictor of enhanced sensitivity to anthracyclines.[3][5] However, studies have shown that while TOP2A gene amplification is not always correlated with protein expression, high levels of TOP2A protein are more strongly associated with response.[3][6]
-
Mutations and Deletions: Conversely, downregulation or mutations in TOP2A can lead to resistance.[7][8] Reduced Top2A expression is a demonstrated mechanism of doxorubicin (a closely related anthracycline) resistance both in vitro and in vivo.[7]
Tumor Suppressor Protein p53 (TP53)
The TP53 gene plays a pivotal role in orchestrating the cellular response to DNA damage.[9] Wild-type p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable.[9]
-
Mutational Status: The impact of TP53 mutations on this compound sensitivity is context-dependent. Some studies suggest that tumors with mutant TP53 are exquisitely sensitive to dose-dense this compound-cyclophosphamide regimens, with all complete responses in one study occurring in patients with TP53-mutant tumors.[9][10] This may be because the loss of p53-mediated cell cycle arrest allows cells with DNA damage to proceed to mitosis, leading to mitotic catastrophe. Conversely, other studies have associated TP53 mutations with a poor response to chemotherapy regimens that include this compound, suggesting that a functional p53 is required for drug-induced apoptosis.[11][12] These conflicting findings highlight the complexity of p53 signaling and the influence of the specific chemotherapy regimen and tumor type.
ATP-Binding Cassette (ABC) Transporters
ABC transporters are a family of membrane proteins that actively efflux a wide range of substrates, including chemotherapeutic drugs, from the cell.[13]
-
ABCB1 (MDR1): Overexpression of the ABCB1 gene, which encodes for P-glycoprotein (P-gp), is a well-established mechanism of multidrug resistance.[13][14][15] P-gp can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[14] Knockdown of ABCB1 has been shown to reverse this compound resistance in gastric cancer cells.[14]
-
Other ABC Transporters: Increased expression of other ABC transporters, such as the multidrug resistance-associated proteins (MRPs), encoded by the ABCC genes, has also been implicated in this compound resistance.[16][17]
Glutathione S-Transferases (GSTs)
GSTs are a family of enzymes involved in the detoxification of xenobiotics, including chemotherapeutic agents, by conjugating them with glutathione.[18][19]
-
GSTM1 and GSTT1: Null mutations in GSTM1 and GSTT1 genes, leading to a lack of functional enzyme, have been associated with altered responses to this compound-containing chemotherapy.[20][21][22] Some studies suggest that the GSTM1-null genotype is associated with a better response and longer survival in breast cancer patients treated with anthracyclines.[20]
-
GSTP1: Polymorphisms in the GSTP1 gene, such as the Ile105Val variant, which results in an enzyme with reduced activity, have also been linked to this compound sensitivity.[19][20] The GSTP1 Val/Val genotype has been associated with a significantly higher response rate to anthracycline-based chemotherapy.[20]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the genetic determinants of this compound sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 1.19 | [23] |
| MM.1R | Multiple Myeloma | 23.85 | [24] |
| A549 | Lung Carcinoma | > 20 (Doxorubicin) | [23] |
| HeLa | Cervical Adenocarcinoma | 2.9 (Doxorubicin) | [23] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, cell density, and assay method. The data presented here is for comparative purposes. Doxorubicin data is included for A549 and HeLa cells to provide context, as this compound and Doxorubicin are closely related anthracyclines.[23]
| Gene | Regulation in Resistant Cells | Function in Resistance | Reference(s) |
| TOP2A | Down-regulated | Reduced drug target | [8] |
| ABCB1 | Up-regulated | Increased drug efflux | [14][25] |
| p21cip1 | Up-regulated (by this compound) | Induction of cell cycle arrest | [26][27] |
| BCL2 | Up-regulated | Anti-apoptotic | [26] |
| BAX | Down-regulated | Pro-apoptotic | [26] |
| CDC20 | Down-regulated (by this compound) | Inhibition of cell cycle progression | [24] |
| PPARGC1A | Up-regulated | Regulation of glutathione metabolism | [28] |
| SIRT6 | Up-regulated | Enhanced DNA repair and resistance | [29] |
| Genetic Polymorphism | Association with this compound Response | Reference(s) |
| TP53 Mutation | Associated with complete pathological response to dose-dense this compound-cyclophosphamide in noninflammatory breast cancers.[9][10] | [9][10] |
| UGT2B7 -161 C/T SNP | Predicts for grade 3/4 leucopenia in patients treated with FEC100 regimen.[30][31] | [30][31] |
| GSTP1 Val/Val | Associated with a higher rate of response to chemotherapy compared to Ile/Ile genotype (Adjusted OR: 2.19).[20] | [20] |
| GSTM1 Null | Associated with a lower risk of death compared to non-null genotypes (HR: 0.66).[20] | [20] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound sensitivity and its genetic determinants are provided below.
Cell Viability Assays (MTT/CCK-8)
Objective: To determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[23]
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-treated control group. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1][23]
-
Reagent Addition:
-
Formazan Solubilization (MTT Assay): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23][27]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[23][32]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[23]
Gene Expression Analysis (qRT-PCR)
Objective: To quantify the expression levels of specific genes associated with this compound sensitivity.
Methodology:
-
RNA Isolation: Isolate total RNA from untreated and this compound-treated cells using a suitable RNA purification kit.[17]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[26]
-
Primer Design: Design gene-specific primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).[26]
-
PCR Amplification: Perform real-time PCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[26]
-
Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.[26]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.[23]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[23]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[23]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.[23]
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[23]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.[23]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental processes is crucial for a deeper understanding of this compound's mechanism and the determinants of its efficacy.
Caption: this compound induces cell death via DNA intercalation, TOP2A inhibition, and ROS generation.
Caption: Genetic mechanisms conferring resistance to this compound.
Caption: A typical experimental workflow to investigate this compound sensitivity.
Conclusion
The sensitivity of cancer cells to this compound is a multifactorial trait governed by a complex network of genetic determinants. Genes involved in drug transport (ABCB1), metabolism (GSTs), the drug's primary target (TOP2A), and cellular response to DNA damage (TP53) are all critical players. A comprehensive understanding of these genetic factors, facilitated by the robust experimental protocols outlined in this guide, is essential for advancing personalized medicine in oncology. By identifying predictive biomarkers, clinicians can better stratify patients who are most likely to benefit from this compound, and researchers can focus on developing targeted therapies to overcome resistance, ultimately improving patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. HER2 and TOP2A in high-risk early breast cancer patients treated with adjuvant this compound-based dose-dense sequential chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. TOP2A protein by quantitative immunofluorescence as a predictor of response to this compound in the neoadjuvant treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Exquisite sensitivity of TP53 mutant and basal breast cancers to a dose-dense this compound-cyclophosphamide regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exquisite Sensitivity of TP53 Mutant and Basal Breast Cancers to a Dose-Dense this compound−Cyclophosphamide Regimen | PLOS Medicine [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TP53 mutation and p53 overexpression for prediction of response to neoadjuvant treatment in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reversal of Multidrug Resistance in an this compound-Resistant Gastric Cancer Cell Subline [journal.waocp.org]
- 15. ABCB1 Regulates Immune Genes in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug resistance mechanisms and MRP expression in response to this compound treatment in a human leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSTT1, GSTP1, and GSTM1 genetic variants are associated with survival in previously untreated metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutathione S-transferase P1 c.313A > G polymorphism could be useful in the prediction of doxorubicin response in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Glutathione S-transferases (GSTT1 and GSTM1) gene deletions in Tunisians: susceptibility and prognostic implications in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GSTM1 glutathione S-transferase mu 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. This compound Induces Cell Cycle Arrest in Multiple Myeloma Cells by Downregulating CDC20 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. e-century.us [e-century.us]
- 28. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer | eLife [elifesciences.org]
- 29. academic.oup.com [academic.oup.com]
- 30. ascopubs.org [ascopubs.org]
- 31. A Physiologically Based Pharmacokinetic Model to Predict Determinants of Variability in this compound Exposure and Tissue Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Epirubicin Treatment in 3D Cell Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers. This enhanced physiological relevance is crucial for preclinical drug screening and understanding the mechanisms of drug resistance. Epirubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent for various cancers, including breast, ovarian, gastric, and lung cancers, as well as lymphomas. This document provides a detailed protocol for the treatment of 3D cancer cell spheroids with this compound, outlining methods for spheroid formation, drug administration, and subsequent analysis of cell viability and treatment efficacy.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted attack on cancer cells. Its primary mechanisms of action include:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure and thereby inhibiting DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, an enzyme essential for DNA replication and repair. This leads to irreversible DNA strand breaks and ultimately, cell death.
-
Generation of Free Radicals: this compound can generate cytotoxic free radicals, which cause damage to DNA, proteins, and cell membranes.
Data Presentation
The transition from 2D to 3D cell culture models consistently reveals an increase in resistance to chemotherapeutic agents, including this compound. This is often reflected in higher IC50 values in 3D spheroids compared to 2D monolayer cultures.
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Reference |
| Drug Resistance | Lower | Higher (cell line dependent) | |
| IC50 Values | Generally Lower | Generally Higher | |
| Cellular Environment | Artificial, flat surface | More physiologically relevant, mimics tumor microenvironment | |
| Gene Expression | Can differ significantly from in vivo | More closely resembles in vivo expression patterns | |
| Cell-Cell Interactions | Limited | Extensive, mimics in vivo tissue architecture |
Note: Specific IC50 values can vary significantly based on the cell line, spheroid size, treatment duration, and the viability assay used.
Experimental Protocols
Protocol 1: 3D Cell Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform cancer cell spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer and trypan blue
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue staining. Cell viability should be greater than 90%.
-
Cell Seeding: Dilute the cell suspension to the desired concentration. The optimal seeding density depends on the cell line and should be determined empirically (typically ranging from 1,000 to 10,000 cells per well for a 96-well plate).
-
Spheroid Formation: Carefully dispense the cell suspension into the wells of the ULA plate. Avoid touching the bottom of the wells with the pipette tip.
-
Facilitate Aggregation (Optional): Centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate in a humidified incubator. Spheroid formation can take from 24 hours to several days.
-
Monitoring: Monitor spheroid formation daily using a light microscope. Spheroids are typically ready for treatment when they are compact and have a defined circular shape.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed cancer cell spheroids in ULA plates
-
This compound hydrochloride
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store it according to the manufacturer's instructions.
-
Prepare Working Solutions: On the day of the experiment, prepare a series of this compound dilutions in complete culture medium to achieve the desired final concentrations.
-
Medium Exchange and Treatment: Carefully remove approximately half of the culture medium from each well containing a spheroid. Be cautious not to aspirate the spheroids.
-
Drug Administration: Gently add an equal volume of the this compound-containing medium (or fresh medium for untreated controls) to each well.
-
Incubation: Return the plate to the humidified incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed
Application Notes and Protocols: Visualizing Epirubicin Uptake in Cancer Cells via Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin is a potent anthracycline chemotherapeutic agent widely used in the treatment of various cancers, including breast and ovarian cancers.[1][2] Its primary mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, which ultimately leads to cell death.[1][2] A key feature of this compound is its intrinsic red fluorescence, which allows for its visualization and quantification within cells and tissues without the need for external fluorescent labeling.[1][3][4][5] This property makes fluorescence microscopy an invaluable tool for studying its subcellular localization, quantifying cellular uptake, and investigating mechanisms of drug resistance.
These application notes provide a detailed protocol for utilizing fluorescence microscopy to monitor and quantify this compound uptake in cancer cell lines.
Key Experimental Data
The following table summarizes quantitative data related to this compound uptake and its effects, as determined by fluorescence-based methods.
| Cell Line | Treatment | Incubation Time | Method | Key Findings | Reference |
| Human Leukaemia (CCRF-CEM) | 16-1000 ng/ml this compound | Not Specified | Not Specified | Development of drug-resistant sublines with decreased drug accumulation. | [6] |
| Multiple Myeloma CSCs | 10 µg/mL this compound | 30 min | Confocal Fluorescence Microscopy | This compound enters cancer stem cells. | [7] |
| Chemoresistant Hepatic Cancer Stem Cells (HCSCs) | This compound-loaded nanodiamonds | Not Specified | Fluorescence Microscopy | Nanodiamonds facilitate intracellular uptake of this compound. | [8] |
| Lewis Lung Carcinoma (in vivo) | 5 mg/kg Thermosensitive Liposomal Doxorubicin (similar anthracycline) | 15, 30, 60 min with hyperthermia | In Vivo Fluorescence Imaging & HPLC | Fluorescence intensity correlates with tumor drug concentration (R² = 0.67). Heated tumors showed up to a 13.2-fold increase in fluorescence compared to controls. | [9][10] |
| MCF-7 (Breast Cancer) | 1 µg/ml naked and immunoliposomes with this compound | 4 hours | Fluorescence Microscopy | Immunoliposomes led to higher fluorescence intensity compared to naked liposomes, indicating enhanced uptake. | [3] |
Experimental Protocol: In Vitro this compound Uptake by Fluorescence Microscopy
This protocol details the steps for preparing cancer cells, treatment with this compound, and subsequent imaging using a fluorescence microscope.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound Hydrochloride
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filters (Excitation ~480 nm, Emission >580 nm)
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a T-75 flask to ~80% confluency.
-
Trypsinize and seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. For example, for MCF-7 cells, a density of 5 x 10⁴ cells/well in a 24-well plate is a good starting point.[3]
-
Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for the desired time points (e.g., 30 minutes, 1 hour, 4 hours). The uptake of this compound can be detected as early as 30 minutes post-incubation.[7]
-
-
Cell Fixation and Staining:
-
Following incubation, remove the this compound-containing medium.
-
Wash the cells three times with PBS to remove any extracellular this compound.[3]
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) If nuclear counterstaining is desired, add a drop of mounting medium containing DAPI to each well.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope.
-
Acquire images in the red channel to visualize this compound's intrinsic fluorescence. Use an excitation filter around 480 nm and an emission filter above 580 nm.[1]
-
If using DAPI, acquire images in the blue channel.
-
Acquire a brightfield or phase-contrast image for anatomical reference.[1]
-
This compound is expected to accumulate in the nuclei of the cells.[4]
-
-
Image Analysis (Quantitative):
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity.
-
Define Regions of Interest (ROIs) corresponding to individual cells or specific subcellular compartments (e.g., the nucleus).
-
Measure the mean fluorescence intensity within the ROIs for each experimental condition.
-
Subtract the background fluorescence from a region without cells.
-
The relative fluorescence intensity can be used to compare this compound uptake under different conditions.[7]
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enhancement of in vitro antitumour activity of this compound in HER2+ breast cancer cells using immunoliposome formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug resistance mechanisms and MRP expression in response to this compound treatment in a human leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating Epirubicin Cytotoxicity using the MTT Cell Viability Assay
Introduction
Epirubicin is an anthracycline antibiotic widely employed as a chemotherapeutic agent for various cancers, including breast and gastric cancers.[1][2] Its efficacy is rooted in a multi-faceted mechanism that disrupts cancer cell proliferation and survival.[1] A critical step in the preclinical assessment of this compound and other potential anticancer drugs is to quantify their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric assay that is broadly used for this purpose.[3][4]
This application note provides a detailed protocol for using the MTT assay to measure cell viability in response to this compound exposure. It outlines the principle of the assay, the mechanism of this compound, a step-by-step experimental workflow, and guidelines for data analysis and interpretation.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[3][4][5] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[3][4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then dissolved in a solubilizing agent (such as Dimethyl sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically between 550 and 600 nm.[3][7] A decrease in the signal indicates a reduction in cell viability due to the cytotoxic effects of the treatment.
This compound's Mechanism of Action
This compound exerts its anticancer effects through several mechanisms:
-
DNA Intercalation: this compound molecules insert themselves between the base pairs of the DNA helix, distorting its structure. This process inhibits DNA replication and transcription, ultimately halting cell proliferation.[1][2][8]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding. This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis (programmed cell death).[1][2][9]
-
Generation of Free Radicals: The drug can undergo redox cycling, producing reactive oxygen species (ROS). These ROS cause oxidative damage to critical cellular components like DNA, proteins, and cell membranes, contributing to cytotoxicity.[1][8]
These actions make this compound particularly effective against rapidly dividing cancer cells.[1]
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., MCF-7 for breast cancer).
-
This compound Hydrochloride: Stock solution of known concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Powder form.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
II. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
This compound Working Solutions:
-
Prepare a high-concentration stock of this compound in sterile water or PBS.
-
On the day of the experiment, perform serial dilutions in serum-free cell culture medium to achieve the desired final concentrations for treating the cells.
-
III. Experimental Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase. For adherent cells, use Trypsin-EDTA to detach them.[6]
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cells in fresh culture medium to the optimal seeding density. This density should be predetermined to ensure cells are still in the log growth phase at the end of the incubation period (typically 5,000-10,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest volume of the solvent used to dissolve this compound.
-
Blank Control: Medium only (no cells) to measure background absorbance.[3]
-
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[10]
-
-
This compound Treatment:
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of this compound to the appropriate wells. Add fresh medium to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 2-4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][11]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes or by pipetting up and down to ensure complete solubilization.[3]
-
-
Absorbance Measurement:
Data Presentation and Analysis
Data Collection
Raw absorbance data should be organized in a table. The absorbance from the blank wells (medium only) should be subtracted from all other readings.
Table 1: Sample Raw Absorbance Data (OD at 570 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean OD | Corrected Mean OD (Mean - Blank) |
|---|---|---|---|---|---|
| 0 (Control) | 1.254 | 1.268 | 1.261 | 1.261 | 1.201 |
| 0.1 | 1.105 | 1.115 | 1.098 | 1.106 | 1.046 |
| 0.5 | 0.852 | 0.866 | 0.859 | 0.859 | 0.799 |
| 1.0 | 0.631 | 0.645 | 0.638 | 0.638 | 0.578 |
| 5.0 | 0.312 | 0.305 | 0.319 | 0.312 | 0.252 |
| 10.0 | 0.155 | 0.162 | 0.158 | 0.158 | 0.098 |
| Blank | 0.062 | 0.058 | 0.060 | 0.060 | 0.000 |
Calculating Cell Viability
Cell viability is expressed as a percentage relative to the untreated control cells.
Formula: % Cell Viability = (Corrected Mean OD of Treated Sample / Corrected Mean OD of Untreated Control) x 100
Table 2: Calculated Percentage Cell Viability
| This compound (µM) | Corrected Mean OD | % Cell Viability |
|---|---|---|
| 0 (Control) | 1.201 | 100.0% |
| 0.1 | 1.046 | 87.1% |
| 0.5 | 0.799 | 66.5% |
| 1.0 | 0.578 | 48.1% |
| 5.0 | 0.252 | 21.0% |
| 10.0 | 0.098 | 8.2% |
IC₅₀ Determination
The IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required to inhibit a biological process (in this case, cell viability) by 50%.[12][13]
-
Plot a Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Calculate IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism or Microsoft Excel to determine the concentration at which cell viability is reduced to 50%.[12] From the sample data in Table 2, the IC₅₀ would be approximately 1.0 µM.
Table 3: Summary of Hypothetical IC₅₀ Values
| Cell Line | Treatment Duration | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 48 hours | 0.95 |
| HepG2 | 48 hours | 1.23 |
| 4T1 | 48 hours | 1.50 |
Interpretation
A lower IC₅₀ value indicates greater potency of the drug, meaning a lower concentration is needed to achieve a 50% reduction in cell viability. Comparing the IC₅₀ values of this compound across different cell lines can provide insights into their relative sensitivities to the drug. It is important to note that factors such as cell seeding density and incubation time can influence the results, so consistency in the experimental setup is crucial.[11][14]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. mdpi.com [mdpi.com]
- 12. clyte.tech [clyte.tech]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis with Annexin V after Epirubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin, an anthracycline antibiotic, is a widely utilized chemotherapeutic agent effective against a range of cancers, including breast and gastric cancers.[1] Its cytotoxic effects are primarily mediated through the induction of apoptosis, or programmed cell death. The core mechanisms of this compound's action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] These events trigger cellular stress pathways that converge to initiate apoptosis.
A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[3] By conjugating Annexin V to a fluorochrome, such as FITC, and co-staining with a viability dye like Propidium Iodide (PI), we can effectively detect and quantify apoptotic cells using flow cytometry.[4] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[3] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V staining and flow cytometry.
This compound's Mechanism of Apoptosis Induction
This compound initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
-
DNA Intercalation and Topoisomerase II Inhibition: this compound inserts itself into the DNA helix and stabilizes the DNA-topoisomerase II complex, leading to DNA double-strand breaks.[1][2] This DNA damage is a potent trigger for apoptosis.
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, producing ROS that cause oxidative stress and damage to cellular components, further contributing to the apoptotic cascade.[1][2]
-
Intrinsic Pathway Activation: DNA damage and oxidative stress activate the intrinsic pathway. This leads to the activation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[5][6] This shift results in the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-9 and -3), the executioners of apoptosis.[5][6]
-
Extrinsic Pathway Activation: this compound can also upregulate the expression of death receptors (like Fas) on the cell surface.[5][6] The binding of their respective ligands (like FasL) triggers the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway.[5][6]
Data Presentation
Dose-Dependent Induction of Apoptosis by this compound
The following table summarizes the percentage of apoptotic cells in different cell lines after treatment with varying concentrations of this compound for 24 hours, as determined by Annexin V staining and flow cytometry.
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| SIM-A9 (Microglia) | 0.5 | ~25% |
| 1.0 | ~50% | |
| 2.5 | ~75% | |
| 5.0 | >80% | |
| 4T1 (Breast Cancer) | 0.5 | <10% |
| 1.0 | ~15% | |
| 2.5 | ~30% | |
| 5.0 | ~50% |
Data compiled from a study by Rojas-Bórquez et al., 2022.
Time-Course Analysis of this compound-Induced Apoptosis
This table shows the percentage of apoptotic cells in the MDA-MB-231 triple-negative breast cancer cell line after treatment with this compound over a 72-hour period.
| Cell Line | Treatment | Time Point | % Apoptotic Cells (Annexin V Positive) |
| MDA-MB-231 | Untreated | 72 h | 3.3 ± 1.9% |
| This compound | 72 h | 32.9 ± 1.2% |
Data from a study by Bailly et al., 2019.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Culture: Plate the cells of interest in a suitable culture vessel (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include an untreated control (vehicle only). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Mandatory Visualization
Caption: Experimental workflow for Annexin V/PI analysis of this compound-treated cells.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting p53 Activation by Epirubicin via Western Blot
Introduction
The p53 protein is a critical tumor suppressor that orchestrates cellular responses to a variety of stressors, including DNA damage, to maintain genomic integrity.[1] Activation of p53 can trigger cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA.[1] Epirubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent that functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which lead to DNA damage. This damage initiates a signaling cascade that activates p53.[2][3]
In its basal state, p53 levels are kept low through continuous degradation mediated by its negative regulator, the E3 ubiquitin ligase MDM2.[1] Following DNA damage, p53 is post-translationally modified, most notably through phosphorylation at multiple serine residues, including Serine 15 (Ser15).[1][4][5] This phosphorylation, often carried out by kinases like ATM and ATR, disrupts the p53-MDM2 interaction, leading to p53 stabilization, accumulation, and activation as a transcription factor.[1] Activated p53 then upregulates target genes such as p21, which mediates cell cycle arrest.[3][6]
Western blotting is a widely used and effective technique to detect the activation of p53. It allows for the quantification of both the total p53 protein levels, which are expected to increase upon stabilization, and the levels of specific phosphorylated forms (e.g., phospho-p53 Ser15), which are direct markers of its activation.[4] This document provides a detailed protocol for assessing p53 activation in response to this compound treatment in a cancer cell line.
Signaling Pathway
This compound-induced DNA damage triggers a well-defined signaling cascade leading to p53 activation. The process begins with the recognition of DNA lesions by upstream kinases, primarily ATM (Ataxia-Telangiectasia Mutated). ATM then phosphorylates p53 at N-terminal residues, such as Ser15.[1] This phosphorylation event is crucial as it sterically hinders the binding of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it binds to the promoter regions of its target genes, such as p21 (also known as CDKN1A), to induce cell cycle arrest, typically at the G1 checkpoint.[3][6]
Experimental Protocols
This protocol is optimized for human breast cancer cell lines known to express wild-type p53, such as MCF-7.[3]
Materials and Reagents
-
Cell Line: MCF-7 (ATCC HTB-22)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
This compound Hydrochloride: (e.g., Pfizer, Pharmorubicin®)
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[7][8]
-
Protein Assay Reagent: BCA Protein Assay Kit
-
Sample Buffer: 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and β-mercaptoethanol).
-
Primary Antibodies:
-
Rabbit anti-total p53 monoclonal antibody (e.g., Cell Signaling Technology #9282, 1:1000 dilution).[1]
-
Rabbit anti-phospho-p53 (Ser15) monoclonal antibody.
-
Mouse anti-β-actin monoclonal antibody (loading control, 1:5000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
Step-by-Step Method
1. Cell Culture and Treatment
-
Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50 nM, 100 nM, 500 nM) for 24 hours.[3] A time-course experiment (e.g., 0, 6, 12, 24 hours) may also be performed.
2. Protein Extraction (Cell Lysis)
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.[9]
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.[9]
-
Scrape the adherent cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[9][10]
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.[9]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate required for each sample to ensure equal protein loading for the Western blot.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples using lysis buffer. Prepare samples by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-total p53 or anti-phospho-p53) diluted in Blocking Buffer overnight at 4°C.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities using appropriate software and normalize to the loading control (β-actin).
Data Presentation
The following table summarizes the expected quantitative outcomes from a Western blot experiment investigating the effects of this compound on p53 activation in MCF-7 cells after 24 hours of treatment. The values are illustrative and represent the fold change relative to the untreated control after normalization to a loading control like β-actin.
| Treatment Concentration | Total p53 (Fold Change) | Phospho-p53 (Ser15) (Fold Change) | β-actin (Fold Change) | Expected Outcome Description |
| 0 nM (Control) | 1.0 | 1.0 | 1.0 | Basal protein levels. p53 is present but at low levels due to rapid turnover. |
| 50 nM this compound | ~2.5 | ~5.0 | 1.0 | Moderate increase in total p53 due to stabilization. Strong increase in Ser15 phosphorylation, indicating activation. |
| 100 nM this compound | ~4.0 | ~8.5 | 1.0 | Significant accumulation of total p53. Robust phosphorylation at Ser15. |
| 500 nM this compound | ~5.5 | ~12.0 | 1.0 | Strong accumulation of total p53 and very high levels of Ser15 phosphorylation, indicating a potent activation of the DNA damage response. |
Mandatory Visualization
The following diagram outlines the key steps of the Western blot protocol for detecting p53 activation.
References
- 1. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. ATM and p53 regulate FOXM1 expression via E2F in breast cancer this compound treatment and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated cell cycle checkpoints in this compound-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. e-century.us [e-century.us]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Generation of an Epirubicin Dose-Response Curve in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin is an anthracycline antibiotic widely employed as a chemotherapeutic agent in the treatment of various cancers, including breast cancer. Its cytotoxic effects are primarily mediated through the inhibition of topoisomerase II, intercalation into DNA strands, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] The human breast adenocarcinoma cell line, MCF-7, is a well-established in vitro model for studying the efficacy of anticancer compounds. This document provides a detailed protocol for generating a dose-response curve for this compound in MCF-7 cells, a fundamental assay for determining the drug's potency and effective concentration range.
Principle
The dose-response curve is generated by exposing MCF-7 cells to a range of this compound concentrations and measuring the corresponding cell viability after a set incubation period. A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. Plotting cell viability against the logarithm of the this compound concentration yields a sigmoidal curve, from which key parameters such as the IC50 (half-maximal inhibitory concentration) can be determined.
Data Presentation
Table 1: this compound IC50 Values in MCF-7 Cells
| Cell Line | Treatment Duration | Assay Method | Reported IC50 | Reference |
| MCF-7 | 48 hours | MTT | 17.69 µM | [4] |
| MCF-7 | Not Specified | MTT | Not specified, but dose-dependent inhibition observed | [5][6] |
| MCF-7/ADR (Adriamycin Resistant) | 48 hours | MTT | 27.3 µM | [4] |
Note: IC50 values can vary between laboratories due to differences in cell passage number, media supplements, and specific assay conditions.
Table 2: Recommended this compound Concentration Range for Initial Screening in MCF-7 Cells
| Concentration (µM) |
| 0 (Vehicle Control) |
| 0.1 |
| 0.5 |
| 1.0 |
| 5.0 |
| 10.0 |
| 25.0 |
| 50.0 |
This range is a starting point and may require optimization based on preliminary results.
Experimental Protocols
Materials and Reagents
-
MCF-7 cells (Passages 5-10 recommended for consistency)[7]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
This compound Hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol 1: MCF-7 Cell Culture and Seeding
-
Cell Culture Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: When cells reach 80-90% confluency, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seeding: Seed the MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1.5 x 10⁴ cells per well in 100 µL of culture medium.[7][8] The optimal seeding density should be determined to ensure cells are in the exponential growth phase during the drug treatment period.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.[7][8]
Protocol 2: this compound Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations. It is advisable to perform initial experiments with a broad range of concentrations (e.g., using 1:10 dilutions) to identify the approximate IC50.[9]
-
Cell Treatment: After the 24-hour incubation period for cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours.[5][9] A 48-hour incubation is a common time point for assessing the cytotoxic effects of this compound.[4][5]
Protocol 3: MTT Cell Viability Assay
-
MTT Addition: Following the drug incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 4: Data Analysis and Dose-Response Curve Generation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Generate Dose-Response Curve:
-
Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for generating an this compound dose-response curve in MCF-7 cells.
Caption: Simplified signaling pathway of this compound in MCF-7 cells.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 4. Annexin-A5 Overexpression Increases Sensitivity of MCF-7 and MCF-7/ADR Cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Combined effect of this compound and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of in vitro antitumour activity of this compound in HER2+ breast cancer cells using immunoliposome formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Epirubicin Administration in Orthotopic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin is an anthracycline antibiotic widely employed in chemotherapy for various solid tumors, including breast, ovarian, bladder, and lung cancers.[1][2] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and transcription, ultimately leading to tumor cell death.[3] Orthotopic mouse models, where human tumor cells or tissues are implanted into the corresponding organ of origin in immunodeficient mice, provide a clinically relevant platform for evaluating the efficacy of anticancer agents like this compound.[4][5] These models better recapitulate the tumor microenvironment, growth, and metastasis patterns observed in human patients compared to subcutaneous xenograft models.[5]
These application notes provide detailed protocols for the administration of this compound in orthotopic mouse models of breast, bladder, pancreatic, and lung cancer. It also includes a summary of quantitative data on this compound's efficacy and visualizations of experimental workflows and the drug's mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer models.
Table 1: this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Model | Treatment Regimen | Efficacy Endpoint | Outcome | Reference(s) |
| Breast Cancer | 4T1 Orthotopic | This compound + Taxifolin | Tumor Volume | Significant reduction in tumor volume compared to this compound alone. | [3] |
| Breast Cancer | 4T1 Orthotopic | Local this compound hydrogel (EPI-GEL) + systemic anti-PD-L1 | Tumor Volume | Enhanced tumor growth inhibition in the primary tumor. | [3][6] |
| Hepatocellular Carcinoma | HepG2 Xenograft | This compound (EPI) vs. This compound-gold nanoparticle (EPI-AuNP) | Mean Tumor Weight (g) ± SD | EPI: 1.39 ± 0.10, EPI-AuNP: 0.80 ± 0.11 | [3] |
| Hepatocellular Carcinoma | HepG2 Xenograft | This compound (EPI) vs. This compound-gold nanoparticle (EPI-AuNP) | Mean Tumor Volume (cm³) ± SD | EPI: 0.81 ± 0.11, EPI-AuNP: 0.27 ± 0.06 | [3] |
| Bladder Cancer | NMIBC Patients | Intravesical this compound | Recurrence Rate | 44.44% | [7] |
| Bladder Cancer | NMIBC Patients | Intravesical this compound | Progression Rate | 33.33% | [7] |
| Small-Cell Lung Cancer | Human Patients | High-dose this compound (100-140 mg/m²) | Overall Response Rate | 33% | [8] |
| Small-Cell Lung Cancer | Human Patients | High-dose this compound (100-140 mg/m²) | Median Duration of Response | 18.5 months | [8] |
Experimental Protocols
General Protocol for Orthotopic Mouse Model Establishment
This protocol outlines the general steps for creating an orthotopic tumor model. Specific details for different cancer types are provided in the subsequent sections.
Materials:
-
Human cancer cell line or patient-derived tumor tissue
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID, 6-8 weeks old)[3]
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Sutures or surgical clips
Procedure:
-
Cell/Tissue Preparation:
-
Animal Preparation: Anesthetize the mouse using a standard protocol.
-
Surgical Implantation:
-
Tumor Growth Monitoring: Monitor tumor growth using appropriate methods such as caliper measurements for palpable tumors, or imaging techniques like bioluminescence or ultrasound for internal tumors.[3][10]
-
Randomization: Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[1]
This compound Administration Protocol
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or 5% glucose solution for injection[2]
-
Syringes and needles for administration
Procedure:
-
Drug Preparation: Reconstitute this compound hydrochloride in sterile saline to the desired concentration. Protect the solution from light.
-
Administration Route: The choice of administration route depends on the tumor model and the clinical relevance.
-
Intravenous (IV) injection: Typically administered via the tail vein. Recommended infusion time is 3-20 minutes.[2] A direct push injection is not recommended.[11]
-
Intraperitoneal (IP) injection: A common route for systemic administration in preclinical models.
-
Intravesical instillation: For bladder cancer models, this compound is instilled directly into the bladder via a catheter and retained for a specific period (e.g., 1 hour).[2]
-
Intratumoral (IT) injection: In some cases, direct injection into the tumor is performed.[6]
-
-
Dosage and Schedule: The dosage and schedule can vary significantly based on the cancer type, model, and whether this compound is used as a single agent or in combination. A common dose for breast cancer models is 8 mg/kg every 6 days via intraperitoneal injection.[1] For human patients, doses can range from 60-120 mg/m².[2]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) to the control group.[1]
-
Monitoring:
-
Endpoint: The study can be terminated at a predetermined time point or when tumors in the control group reach a maximum allowed size.[1] At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[3]
Specific Orthotopic Model Protocols
-
Breast Cancer: Inject cancer cells (e.g., 4T1 or MDA-MB-231) into the mammary fat pad.[9][12]
-
Bladder Cancer: Instill cancer cells (e.g., MBT-2) into the bladder via a urethral catheter or inject them directly into the bladder wall through a surgical incision.[13]
-
Pancreatic Cancer: Inject cancer cells (e.g., HPAC) directly into the pancreas.[5]
-
Lung Cancer: Inject cancer cells (e.g., PC14PE6) into the lung via intrathoracic injection.[14]
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by targeting DNA and related processes within the cancer cell.
The primary mechanisms of this compound include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA and RNA synthesis.[3]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to irreversible DNA strand breaks.[3]
-
Induction of Apoptosis: The resulting DNA damage triggers apoptotic pathways, leading to programmed cell death. This can be mediated through the activation of p53 and modulation of the JAK/STAT1 pathway.
Conclusion
The use of this compound in orthotopic mouse models provides a robust platform for preclinical evaluation of its anti-tumor efficacy and for investigating its mechanisms of action. The detailed protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. By carefully designing and executing experiments in well-characterized orthotopic models, scientists can generate high-quality, clinically relevant data to inform the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. An orthotopic model of human pancreatic cancer in severe combined immunodeficient mice: potential application for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling [frontiersin.org]
- 7. ej-med.org [ej-med.org]
- 8. Phase II study of high-dose this compound in untreated patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of in vitro antitumour activity of this compound in HER2+ breast cancer cells using immunoliposome formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Orthotopic Mouse Models of Urinary Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 [e-crt.org]
Epirubicin and Cyclophosphamide Combination Therapy: Application Notes and Protocols for Researchers
For Immediate Distribution
These application notes provide a detailed overview of the epirubicin and cyclophosphamide (EC) combination therapy protocol, a widely used regimen in the treatment of breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering insights into the clinical application, underlying mechanisms of action, and experimental methodologies for preclinical evaluation.
Clinical Application and Dosage
The EC combination chemotherapy is a cornerstone in the management of breast cancer, administered either as adjuvant therapy after surgery to reduce the risk of recurrence or in the neoadjuvant setting to shrink tumors before surgery.[1][2] It is also used in the treatment of metastatic breast cancer.[3] The regimen typically consists of this compound and cyclophosphamide administered intravenously.[4]
Table 1: Standard Clinical Dosing and Administration of EC Therapy
| Parameter | Standard Regimen | Dose-Dense Regimen |
| This compound Dosage | 90-100 mg/m² | 100 mg/m² |
| Cyclophosphamide Dosage | 600 mg/m² | 600 mg/m² |
| Administration | Intravenous (IV) infusion | Intravenous (IV) infusion |
| Cycle Frequency | Every 21 days | Every 14 days (with G-CSF support) |
| Number of Cycles | 4 to 6 cycles | 4 cycles |
Note: Dosages and schedules can be adjusted based on patient tolerance, hematological parameters, and specific clinical trial protocols. G-CSF (Granulocyte Colony-Stimulating Factor) is often administered in dose-dense regimens to support white blood cell counts.[5][6]
Mechanism of Action
This compound and cyclophosphamide exert their cytotoxic effects through distinct but complementary mechanisms, leading to the induction of cancer cell death.
This compound , an anthracycline antibiotic, acts by intercalating into DNA, thereby inhibiting DNA and RNA synthesis.[7][8] This process disrupts the topoisomerase II enzyme, leading to DNA strand breaks and ultimately triggering apoptosis.[7] this compound can also generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[7]
Cyclophosphamide is a prodrug that requires activation by hepatic cytochrome P450 enzymes.[9][10] Its active metabolites, primarily phosphoramide mustard, are alkylating agents that form cross-links with DNA.[9][10] This DNA damage inhibits DNA replication and induces apoptosis.[9]
Quantitative Data from Clinical and Preclinical Studies
The efficacy and toxicity of the EC regimen have been evaluated in numerous studies. The following tables summarize key quantitative data.
Table 2: Clinical Efficacy of EC Combination Therapy in Breast Cancer
| Study/Regimen | Patient Population | Pathological Complete Response (pCR) Rate | Overall Response Rate (ORR) | Reference |
| EC followed by Paclitaxel | Locally Advanced Breast Cancer | 20.0% | - | [11] |
| High-Dose EC (every 2 weeks) | Metastatic Breast Cancer | 11% (Complete Response) | 54% | [3] |
| High-Dose this compound with Cyclophosphamide | Metastatic Breast Cancer | 27.5% (Complete Response) | 75% | [12] |
| EC with Pyrotinib | HER2-Positive Breast Cancer (Neoadjuvant) | 28.6% | 97.3% | [3] |
Table 3: Common Adverse Events Associated with EC Therapy (Grade 3/4)
| Adverse Event | Frequency (%) | References |
| Neutropenia | 27.5% (Grade 4) | [11] |
| Febrile Neutropenia | 10.0% | [11] |
| Anemia | 36.6% | [13] |
| Thrombocytopenia | 17.1% | [13] |
| Nausea and Vomiting | Varies; generally well-controlled with antiemetics | [1][2] |
| Fatigue | Commonly reported, can be severe | [1][14] |
| Alopecia | Occurs in most patients | [1][15] |
| Cardiotoxicity | Risk increases with cumulative this compound dose | [2][16] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the EC combination in a preclinical setting are provided below.
In Vitro Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the cytotoxic effects of this compound and cyclophosphamide on cancer cell lines.
1. Cell Culture:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[17]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[17]
2. In Vitro Activation of Cyclophosphamide:
-
As cyclophosphamide is a prodrug, it requires activation for in vitro studies.[1][4] This can be achieved by:
3. Cell Viability Assay (Resazurin/MTT):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19]
-
Treat cells with a range of concentrations of this compound, activated cyclophosphamide (or 4-HC), and the combination for 24-72 hours.[17][19]
-
Add resazurin or MTT solution to each well and incubate for 2-4 hours.[14][19]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[14]
-
Cell viability is expressed as a percentage of the untreated control.[17]
4. Apoptosis Assay (Annexin V Staining):
-
Seed cells in a 6-well plate and treat with the drugs as described above.[17]
-
After treatment, harvest the cells and wash with PBS.[17]
-
Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[6][17]
-
Incubate in the dark for 15 minutes.[6]
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[6][17]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy and toxicity of the EC combination.
1. Animal Models:
-
Immunocompromised mice (e.g., nude, SCID, or NOD/SCID) are commonly used to prevent rejection of human tumor cells.[20][21]
2. Tumor Implantation:
-
Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically into the mammary fat pad of the mice.[21][22]
-
Alternatively, patient-derived xenograft (PDX) models can be established by implanting tumor fragments from patients.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, cyclophosphamide alone, and the EC combination.[21]
-
Drugs are administered via appropriate routes (e.g., intraperitoneal or intravenous injection) at clinically relevant doses, adjusted for the animal's body weight.[21]
-
Treatment is typically given in cycles, mimicking the clinical schedule.[21]
4. Efficacy and Toxicity Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.[21]
-
Animal body weight and general health are monitored as indicators of toxicity.[21]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Conclusion
The combination of this compound and cyclophosphamide remains a critical therapeutic strategy in the fight against breast cancer. A thorough understanding of its clinical application, mechanisms of action, and preclinical evaluation methodologies is essential for researchers and drug developers. The protocols and data presented in these application notes provide a comprehensive resource to guide further research and development in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The efficacy and safety of this compound and cyclophosphamide combined with pyrotinib in neoadjuvant treatment for HER2-positive breast cancer: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In vitro effects of 4-hydroperoxycyclophosphamide on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Effects of in vitro treatment with 4-hydroperoxycyclophosphamide and hyperthermia on leukemic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential immunomodulatory effects of this compound/cyclophosphamide and docetaxel in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4133-Breast adjuvant EC (this compound and CYCLOPHOSPHamide) | eviQ [eviq.org.au]
- 12. Phase II study of high dose this compound in combination with cyclophosphamide in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerated chemotherapy with high-dose this compound and cyclophosphamide plus r-met-HUG-CSF in locally advanced and metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Phase III trial comparing two dose levels of this compound combined with cyclophosphamide with cyclophosphamide, methotrexate, and fluorouracil in node-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A dose escalation trial of adjuvant cyclophosphamide and this compound in combination with 5-fluorouracil using G-CSF support for premenopausal women with breast cancer involving four or more positive nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Derived Xenografts - Antineo [antineo.fr]
Application Notes: Measuring Epirubicin-Induced Cardiotoxicity in Animal Models
Introduction
Epirubicin is an anthracycline antibiotic widely used as a potent chemotherapeutic agent against a range of cancers, including breast cancer and sarcomas.[1] However, its clinical application is often limited by a significant risk of dose-dependent cardiotoxicity, which can lead to irreversible cardiac damage and congestive heart failure.[2][3] Understanding and mitigating this cardiotoxicity is crucial for improving patient outcomes. Animal models are indispensable tools for investigating the pathophysiological mechanisms of this compound-induced cardiotoxicity (EIC) and for evaluating the efficacy of potential cardioprotective strategies.[4][5]
These application notes provide an overview of the common methodologies and protocols used to induce and measure EIC in preclinical animal models, primarily focusing on rodents.
1. Animal Models and Dosing Regimens
Rodent models, particularly mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley), are the most frequently used for studying EIC due to their well-characterized physiology, short reproductive cycles, and the availability of genetic variants.[6][7][8] The choice of model and dosing regimen is critical and depends on whether the study aims to investigate acute or chronic cardiotoxicity. Chronic models, which involve repeated administration of lower doses, are generally more clinically relevant.[6][9] It has been observed that administering this compound as a slow infusion rather than a bolus injection can reduce cardiotoxicity without compromising its anti-tumor efficacy.[8][10]
Table 1: Examples of this compound Dosing Regimens for Inducing Cardiotoxicity
| Animal Model | Dosing Regimen | Route of Administration | Study Focus | Reference |
| Male BALB/c Mice | 3 mg/kg, twice weekly for 3 weeks (total 6 doses) | Intraperitoneal (i.p.) | Chronic Cardiotoxicity | [9] |
| Female BALB/c Mice | 8 mg/kg, every 6 days | Intraperitoneal (i.p.) | Chronic Cardiotoxicity & Efficacy | [8][10] |
| Male Sprague-Dawley Rats | 8 mg/kg (single dose for PK, repeated for toxicity) | Intraperitoneal (i.p.) | Pharmacokinetics & Cardiotoxicity | [8] |
| Female Sprague-Dawley Rats | 2 mg/kg, weekly for 8 weeks (total 16 mg/kg) | Intravenous (i.v.) | Chronic Cardiotoxicity | [11] |
2. Assessment of Cardiac Function and Injury
A multi-pronged approach is essential for a comprehensive evaluation of EIC, combining non-invasive functional assessments with terminal biochemical and histological analyses.
2.1. Non-Invasive Functional Assessment: Echocardiography
Echocardiography is the primary non-invasive method for serially monitoring cardiac function in live animals.[10][12] High-resolution ultrasound systems designed for small animals are used to measure key parameters of left ventricular (LV) structure and function.[13] A decline in these parameters over the course of treatment is indicative of developing cardiotoxicity.[12][14]
Table 2: Key Echocardiographic Parameters for Cardiotoxicity Assessment
| Parameter | Abbreviation | Description | Indication of Cardiotoxicity |
| Left Ventricular Ejection Fraction | LVEF | Percentage of blood pumped out of the LV with each contraction. | A decrease of >10% to a value <50% is considered definite cardiotoxicity.[14] |
| Fractional Shortening | FS | The percentage change in the LV internal diameter between diastole and systole. | A significant decrease indicates systolic dysfunction.[10] |
| Global Longitudinal Strain | GLS | A measure of myocardial deformation along the long axis of the ventricle. | A relative reduction of >15% from baseline is an early indicator of subclinical cardiotoxicity.[9][14] |
| Myocardial Performance Index | MPI | An index of global ventricular function, incorporating both systolic and diastolic time intervals. | An increase is associated with worsening cardiac function.[9] |
| LV Internal Dimension | LVIDd, LVIDs | The diameter of the left ventricle at end-diastole and end-systole. | An increase suggests LV dilation and remodeling.[13] |
2.2. Serum Biomarkers of Myocardial Injury
Blood-based biomarkers offer a minimally invasive way to detect cardiomyocyte damage.[15] Serum is collected at various time points and analyzed for proteins released from injured heart muscle.
Table 3: Common Serum Biomarkers for this compound-Induced Cardiotoxicity
| Biomarker | Abbreviation | Description | Indication of Cardiotoxicity |
| Cardiac Troponin I & T | cTnI, cTnT | Regulatory proteins specific to the heart muscle, released upon myocyte necrosis.[15][16] | Increased serum levels are sensitive and specific indicators of cardiac injury.[9][10] |
| N-terminal pro-B-type Natriuretic Peptide | NT-proBNP | A peptide released in response to cardiac stress and volume overload.[17] | Elevated levels are associated with cardiac hypertrophy and heart failure.[15] |
| Fatty Acid-Binding Protein 3 | FABP3 | A cytoplasmic protein abundant in myocytes that is released rapidly upon cell injury.[15] | Increased levels can be an early marker of myocardial damage.[16] |
| Creatine Kinase | CK | An enzyme involved in energy metabolism; less specific than troponins.[16] | Elevated levels can indicate muscle damage, including cardiac muscle.[16] |
2.3. Histopathological Assessment
Terminal histopathological analysis of heart tissue provides definitive evidence of structural damage.[10] Hearts are excised, fixed, sectioned, and stained to visualize cellular and tissue-level changes.
Table 4: Key Histopathological Findings in this compound-Induced Cardiotoxicity
| Staining Method | Finding | Description |
| Hematoxylin and Eosin (H&E) | Myofibrillar loss, cytoplasmic vacuolization, eosinophilic enhancement, wavy myocardial fibers.[10][18] | These are characteristic signs of anthracycline-induced cardiomyocyte degeneration and necrosis.[19] |
| Masson's Trichrome / Picrosirius Red | Interstitial fibrosis (collagen deposition).[10][13] | Indicates replacement of dead myocytes with fibrous tissue, leading to cardiac stiffness and dysfunction.[19] |
3. Key Signaling Pathways in this compound Cardiotoxicity
The cardiotoxic effects of this compound are multifactorial, involving several interconnected molecular pathways.[2][20] The primary mechanisms include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of programmed cell death (apoptosis).[1][20]
-
Reactive Oxygen Species (ROS) and Oxidative Stress : this compound can participate in redox cycling, leading to the formation of superoxide radicals.[2] This process is often catalyzed by iron, forming this compound-iron complexes that exacerbate the production of highly damaging hydroxyl radicals.[21] The heart's relatively low antioxidant capacity makes it particularly vulnerable to this oxidative stress, which damages lipids, proteins, and DNA.[1][22]
-
Mitochondrial Dysfunction : Mitochondria are a key target of this compound. The drug accumulates within these organelles, disrupting the electron transport chain, impairing ATP production, and leading to mitochondrial swelling and damage.[2][20] This dysfunction not only starves the cell of energy but also releases pro-apoptotic factors like cytochrome c.[20]
-
Induction of Apoptosis : The culmination of oxidative stress, DNA damage (partly through inhibition of topoisomerase IIβ), and mitochondrial dysfunction is the activation of apoptotic pathways.[20] this compound can trigger both the intrinsic pathway, by altering the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and the extrinsic pathway through the upregulation of death receptors like TNFR1 and Fas.[20][23][24]
Experimental Protocols
Protocol 1: Induction of Chronic Cardiotoxicity in Mice
This protocol is adapted from a model using repeated low doses of this compound to induce chronic cardiac injury in BALB/c mice.[9]
-
Animal Handling : Use male BALB/c mice (6-8 weeks old). Allow animals to acclimate for at least one week before the experiment. All procedures must be approved by the institution's animal care and use committee.
-
This compound Preparation : Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of injection.
-
Dosing Regimen :
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.
-
Inject the mice twice a week (e.g., Monday and Thursday) for three consecutive weeks, for a total of six injections.
-
A control group should receive an equivalent volume of 0.9% saline on the same schedule.
-
-
Monitoring : Monitor the animals' body weight and general health status throughout the study. Perform non-invasive assessments (e.g., echocardiography) at baseline and specified time points.
-
Endpoint : The study endpoint is typically 1-2 weeks after the final injection to allow for the full development of cardiotoxic effects.
Protocol 2: Echocardiographic Assessment of Murine Cardiac Function
This protocol provides a general workflow for acquiring echocardiographic data in mice.[3][10][13]
-
Animal Preparation :
-
Anesthetize the mouse using isoflurane (1-2% in 100% oxygen).
-
Remove the chest fur using a depilatory cream one day prior to imaging to ensure optimal probe contact.
-
Place the mouse in a supine position on a heated platform to maintain its body temperature at 37°C. Secure the limbs with tape to ECG electrodes for heart rate monitoring.
-
-
Image Acquisition :
-
Use a high-resolution ultrasound system (e.g., Vevo 2100) with a high-frequency transducer (e.g., 30-55 MHz).
-
Apply a generous amount of pre-warmed ultrasound gel to the chest.
-
Obtain two-dimensional (2D) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
From the PSAX view at the mid-papillary muscle level, acquire M-mode images by placing the cursor perpendicular to the LV anterior and posterior walls.
-
-
Measurements and Analysis :
-
From the M-mode tracings, measure the LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs) over at least three consecutive cardiac cycles.
-
Use the system's software to calculate LVEF and FS.
-
For strain analysis (GLS), acquire 2D cine loops from the PLAX view and analyze using speckle-tracking software.
-
Protocol 3: Serum Biomarker Analysis via ELISA
This protocol describes the collection and analysis of serum for cardiac troponins.
-
Blood Collection :
-
Collect blood (approx. 200-300 µL) from the submandibular or saphenous vein at desired time points (e.g., baseline, mid-study, and endpoint).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
ELISA Procedure (for cTnI) :
-
Use a commercially available high-sensitivity ELISA kit specific for mouse or rat cardiac Troponin-I.
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Follow the incubation, washing, and substrate addition steps precisely as described in the kit protocol.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the cTnI concentration in the samples by interpolating from the standard curve.
-
Protocol 4: Histopathological Examination of Heart Tissue
This protocol outlines the steps for post-mortem tissue processing and staining.[10]
-
Tissue Collection :
-
At the study endpoint, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a thoracotomy and excise the heart.
-
Briefly rinse the heart in cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the heart dry and record its weight.
-
-
Fixation and Processing :
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, transfer the tissue to 70% ethanol.
-
Process the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining :
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
For H&E Staining : Stain with Hematoxylin, rinse, differentiate in acid alcohol, blue in Scott's tap water, and counterstain with Eosin.
-
For Masson's Trichrome Staining : Follow a standard protocol to differentiate collagen (blue/green), muscle fibers (red), and nuclei (dark brown/black).
-
-
Microscopic Examination :
-
Dehydrate the stained slides, clear in xylene, and coverslip.
-
Examine the sections under a light microscope.
-
Systematically score the sections for pathological changes such as myocyte vacuolization, inflammation, necrosis, and fibrosis.
-
Visualizations
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Caption: Key signaling pathways in this compound-induced cardiotoxicity.
References
- 1. Chemotherapy-Induced Cardiotoxicity: Overview of the Roles of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of doxorubicin, mitoxantrone, and this compound in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 8. Delivery of this compound via slow infusion as a strategy to mitigate chemotherapy-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a combination of echocardiographic techniques in an experimental model of this compound-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessing the Cardiac Toxicity of Chemotherapeutic Agents: Role of Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 14. Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab - American College of Cardiology [acc.org]
- 15. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of biomarkers for doxorubicin‑induced cardiac injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
- 18. researchgate.net [researchgate.net]
- 19. fortunejournals.com [fortunejournals.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Oxidative stress and inflammation: determinants of anthracycline cardiotoxicity and possible therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Library Screen to Identify Epirubicin Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin is an anthracycline antibiotic commonly used in the treatment of various cancers, including breast and ovarian cancer. However, the development of drug resistance remains a significant obstacle to successful chemotherapy. Identifying the genes that contribute to this compound resistance is crucial for understanding the underlying mechanisms and for the development of novel therapeutic strategies to overcome this resistance. A powerful and unbiased method for this purpose is a genome-wide loss-of-function screen using a pooled lentiviral short hairpin RNA (shRNA) library.
This document provides a detailed guide for researchers to perform a lentiviral shRNA library screen to identify genes whose suppression confers resistance to this compound. The protocols outlined below cover the entire workflow, from the production of the lentiviral library to the identification and validation of candidate resistance genes.
Principle of the Screen
The core principle of this negative selection screen is to identify shRNAs that are depleted from a cell population upon this compound treatment. In this screen, a diverse population of cancer cells is transduced with a pooled lentiviral shRNA library, where each virus delivers an shRNA targeting a specific gene. This results in a population of cells with a wide array of silenced genes. When these cells are treated with this compound, cells in which a gene essential for this compound's cytotoxic effect has been silenced will survive and proliferate. In contrast, cells with silenced genes unrelated to this compound resistance will be killed by the drug. By using next-generation sequencing (NGS) to compare the representation of shRNAs in the this compound-treated population to a control population, we can identify the shRNAs that are significantly depleted in the treated sample. The genes targeted by these depleted shRNAs are candidate genes required for this compound sensitivity (i.e., their knockdown confers resistance).
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It involves the production of a high-titer pooled lentiviral shRNA library, transduction of the target cancer cell line, selection of successfully transduced cells, treatment with this compound, and finally, identification of candidate genes through deep sequencing and bioinformatic analysis.
Caption: Experimental workflow for a pooled lentiviral shRNA screen.
Detailed Experimental Protocols
Protocol 1: Production of Pooled Lentiviral shRNA Library
This protocol describes the packaging of a pooled shRNA plasmid library into lentiviral particles using HEK293T cells.
Materials:
-
HEK293T cells
-
Pooled shRNA plasmid library
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the pooled shRNA plasmid library, psPAX2, and pMD2.G in a 4:3:1 ratio (e.g., 12 µg shRNA library, 9 µg psPAX2, 3 µg pMD2.G) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The virus can be used immediately or stored at -80°C in small aliquots. A second harvest can be performed at 72 hours post-transfection.
-
Protocol 2: Lentiviral Transduction and Puromycin Selection
This protocol details the transduction of the target cancer cell line with the pooled lentiviral library and subsequent selection of transduced cells.[1][2]
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Pooled lentiviral shRNA library supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Complete growth medium
Procedure:
-
Puromycin Kill Curve: Before the screen, determine the optimal concentration of puromycin that kills non-transduced cells within 3-5 days.[2]
-
Cell Seeding: Seed the target cells at a density that allows for logarithmic growth during the transduction and selection period.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the lentiviral supernatant to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single shRNA construct.[3]
-
Incubate the cells for 24 hours.
-
-
Puromycin Selection:
-
After 24 hours, replace the virus-containing medium with fresh medium containing the predetermined concentration of puromycin.
-
Continue to culture the cells in puromycin-containing medium, replacing the medium every 2-3 days, until all non-transduced control cells are dead.
-
Protocol 3: this compound Treatment and Sample Collection
This protocol describes the drug treatment phase of the screen.
Materials:
-
Transduced and selected cell population
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
Procedure:
-
Cell Seeding: Plate the transduced and selected cells into two large populations: one for this compound treatment and one for the vehicle control. Ensure a sufficient number of cells to maintain a high representation of the shRNA library (at least 500 cells per shRNA).[3]
-
Drug Treatment:
-
Treat one population of cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC50 to IC80).
-
Treat the control population with the corresponding concentration of the vehicle.
-
-
Incubation: Culture the cells for a duration that allows for the selection of resistant cells. This is typically 10-14 days, with the medium and drug being replenished every 2-3 days.
-
Sample Collection: At the end of the treatment period, harvest the surviving cells from both the this compound-treated and control populations. Cell pellets can be stored at -80°C until genomic DNA extraction.
Protocol 4: Genomic DNA Extraction, PCR, and Next-Generation Sequencing
This protocol outlines the steps to recover the shRNA sequences from the surviving cells.[4][5]
Materials:
-
Cell pellets from treated and control populations
-
Genomic DNA extraction kit
-
PCR primers flanking the shRNA cassette
-
High-fidelity DNA polymerase
-
NGS library preparation kit
-
Next-generation sequencer (e.g., Illumina)
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial kit according to the manufacturer's instructions.[6][7]
-
PCR Amplification:
-
Amplify the shRNA cassettes from the genomic DNA using primers that bind to the flanking regions of the shRNA insert.
-
Perform multiple PCR reactions for each sample to ensure adequate representation of the library.[4]
-
-
NGS Library Preparation: Prepare the PCR products for next-generation sequencing using a library preparation kit. This typically involves adding sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to obtain read counts for each shRNA in both the treated and control samples.[8]
Data Presentation and Analysis
The primary output of the NGS is a list of shRNA sequences and their corresponding read counts for each sample. This data is then analyzed to identify shRNAs that are significantly depleted in the this compound-treated sample compared to the control.
Table 1: Representative shRNA Read Counts from NGS Data
| shRNA ID | Gene Symbol | Control (Vehicle) Read Count | This compound-Treated Read Count |
| shRNA-001 | GENE-A | 15,234 | 14,876 |
| shRNA-002 | GENE-B | 12,876 | 1,102 |
| shRNA-003 | GENE-C | 18,945 | 19,231 |
| shRNA-004 | GENE-D | 9,567 | 854 |
| shRNA-005 | Non-Targeting | 25,112 | 24,987 |
Data Analysis Steps:
-
Normalization: Normalize the read counts for each sample to account for differences in sequencing depth.
-
Log2 Fold Change Calculation: For each shRNA, calculate the log2 fold change (Log2FC) of its abundance in the this compound-treated sample relative to the control sample.
-
Statistical Analysis: Use statistical methods, such as the beta-binomial model or a modified Student's t-test, to determine the significance of the observed depletion for each shRNA.[3] This will generate a p-value and a false discovery rate (FDR) for each shRNA.
-
Hit Identification: Identify candidate genes based on the significant depletion of multiple shRNAs targeting the same gene. A common cutoff is an FDR < 0.05.
Table 2: Analysis of shRNA Depletion and Hit Identification
| Gene Symbol | Number of shRNAs | Average Log2FC | p-value | FDR | Hit Candidate |
| GENE-A | 5 | -0.15 | 0.67 | 0.89 | No |
| GENE-B | 4 | -3.54 | 0.001 | 0.015 | Yes |
| GENE-C | 5 | 0.08 | 0.82 | 0.95 | No |
| GENE-D | 5 | -3.48 | 0.002 | 0.018 | Yes |
Validation of Candidate Genes
Candidate genes identified from the primary screen require further validation to confirm their role in this compound resistance.
Protocol 5: Validation of Candidate Genes
Materials:
-
Individual shRNA or siRNA constructs targeting the candidate genes
-
Non-targeting control shRNA/siRNA
-
Target cancer cell line
-
This compound
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
-
Reagents for qPCR or Western blotting
Procedure:
-
Individual Gene Knockdown: Transduce or transfect the target cancer cells with individual shRNA or siRNA constructs targeting the candidate genes. Include a non-targeting control.
-
Confirmation of Knockdown: Confirm the knockdown of the target gene expression at the mRNA level using qPCR or at the protein level using Western blotting.
-
Cell Viability Assays: Treat the knockdown and control cells with a range of this compound concentrations. Perform cell viability assays to determine if the knockdown of the candidate gene leads to increased resistance to this compound (i.e., a higher IC50 value).
-
Functional Assays: Conduct further functional assays to investigate the mechanism by which the candidate gene contributes to this compound sensitivity. This could include assays for apoptosis, DNA damage, or drug efflux.
Signaling Pathways in this compound Resistance
Several signaling pathways have been implicated in chemotherapy resistance. Understanding these pathways can provide context for the identified candidate genes.
Caption: Key signaling pathways implicated in drug resistance.
The PI3K/Akt, MAPK/ERK, and JAK/STAT pathways are frequently dysregulated in cancer and can contribute to chemotherapy resistance by promoting cell survival, proliferation, and inhibiting apoptosis.[5][9] Genes identified in the shRNA screen may be components or regulators of these or other resistance-associated pathways.
Conclusion
The lentiviral shRNA library screen is a robust and high-throughput method for identifying genes that modulate sensitivity to this compound. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully execute such a screen, from experimental design to data analysis and hit validation. The identification of novel this compound resistance genes will not only enhance our understanding of the molecular mechanisms of drug resistance but also pave the way for the development of more effective cancer therapies.
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput RNA interference screening using pooled shRNA libraries and next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portals.broadinstitute.org [portals.broadinstitute.org]
- 6. stemcell.com [stemcell.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Protocol Resource for Performing Pooled shRNA and CRISPR Screens | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting Epirubicin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Epirubicin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A1: this compound hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1][2] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is a common and recommended practice.[1][2] This stock solution can then be diluted to the final working concentration in the desired cell culture medium.[1]
Q2: What are the recommended storage conditions for this compound and its stock solutions?
A2: this compound hydrochloride powder should be stored at -20°C.[1] Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Properly stored DMSO stock solutions are stable for an extended period, whereas aqueous stock solutions are less stable and it is not recommended to store them for more than a day.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive and can degrade upon exposure to light.[1] It is crucial to protect this compound solutions from light during preparation, storage, and experimentation by using amber vials or wrapping containers with aluminum foil.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, which inhibits DNA and RNA synthesis.[1][3][4][5][6][7] It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.[1][3][4][5][6][7] Furthermore, this compound can generate reactive oxygen species (ROS), which cause cellular damage.[1][3][4][5][6][7]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue: Precipitation is observed immediately or shortly after diluting the this compound stock solution in culture medium.
This is a common problem, often referred to as "crashing out," and typically occurs because the drug is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[8]
| Possible Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound hydrochloride is sparingly soluble in aqueous buffers.[1][2] Direct dilution of a highly concentrated DMSO stock into the culture medium can cause the drug to precipitate out of solution. | Perform a serial dilution. First, dilute the DMSO stock in a small volume of sterile PBS or serum-free medium before adding it to the final volume of complete culture medium. This gradual change in solvent polarity can help maintain solubility.[1] |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[8] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly and quickly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[9] | Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling.[8][9] |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8][9] This may require preparing a more dilute stock solution in DMSO. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[8] | Always use pre-warmed (37°C) cell culture media for dilutions.[8][9] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[8][10] | If possible, try a different basal media formulation. Prepare the final dilution of this compound in serum-free or low-serum medium if your experimental design allows. If serum is required, add the diluted this compound solution to the complete medium slowly while gently swirling.[1] |
Issue: this compound solution appears fine initially, but a precipitate forms after a few hours or days in the incubator.
| Possible Cause | Explanation | Recommended Solution |
| Delayed Precipitation | Changes in the media environment over time, such as shifts in pH or temperature, can lead to delayed precipitation.[8] | Ensure the incubator is properly humidified to prevent evaporation. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8] Minimize the time culture vessels are outside the incubator to avoid temperature fluctuations.[8] |
| Degradation of this compound | This compound is susceptible to degradation, especially at alkaline pH.[1] The pH of culture media can increase when exposed to air for prolonged periods. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[1] Ensure the pH of the culture medium is within the optimal range for your cells and for this compound stability (slightly acidic to neutral).[1] |
| Adsorption to Plasticware | Anthracyclines like this compound can adsorb to plastic surfaces, reducing the effective concentration in the culture medium.[1] | Use low-protein-binding plasticware for preparing and storing this compound solutions.[1] Pre-wetting pipette tips with the solvent before handling the drug solution can also minimize loss due to adsorption.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
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This compound hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator (optional)
Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound hydrochloride powder.
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Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.[1] The solution should be clear and red.
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Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium (pre-warmed to 37°C)
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Sterile 96-well clear-bottom plate
-
Multichannel pipette
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Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.
-
In the clear-bottom 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well.
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Add a small, equal volume of each this compound DMSO dilution to the corresponding wells containing the medium. Include a DMSO-only control. The final DMSO concentration should be kept constant and ideally below 0.5%.
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Mix the contents of the wells gently.
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Incubate the plate at 37°C and 5% CO2.
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Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[8]
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For a quantitative assessment, read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance indicates precipitation.[8]
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The highest concentration that remains clear (i.e., does not show a significant increase in absorbance compared to the control) is the maximum kinetic soluble concentration under these conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. globalrph.com [globalrph.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. getwelloncology.com [getwelloncology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing Epirubicin Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Epirubicin concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, an anthracycline antibiotic, exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanisms include intercalating into DNA strands, which inhibits DNA and RNA synthesis.[1][2][3] It also inhibits topoisomerase II, an enzyme essential for DNA replication, leading to irreversible DNA strand breaks.[2][3] Furthermore, this compound can generate cytotoxic free radicals, causing damage to DNA, proteins, and cell membranes.[4][2]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound varies significantly depending on the cancer cell line's tissue of origin and genetic background.[5] Generally, IC50 (half-maximal inhibitory concentration) values can range from the nanomolar to the micromolar range. For instance, in some breast cancer cell lines, the IC50 can be as low as 13 ± 2 nM, while in others, it can be significantly higher.[6] It is crucial to determine the optimal concentration for each specific cell line and experimental setup through a dose-response study.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound hydrochloride powder should be stored at -20°C.[7] For experiments, a stock solution is typically prepared in a suitable solvent like sterile water or DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][7] It is important to note that this compound is sensitive to light and alkaline pH, so solutions should be protected from light and prepared fresh for each experiment.[7]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the research question and the cell line being used. Common incubation periods for assessing cytotoxicity are 24, 48, or 72 hours.[1][6] Shorter incubation times may be suitable for studying early cellular events, while longer times are often used to assess overall cell viability and apoptosis.
Troubleshooting Guide
Issue 1: I am observing precipitation after diluting my this compound stock solution in the culture medium.
-
Possible Cause: this compound hydrochloride has limited solubility in aqueous solutions.[7] Direct dilution of a highly concentrated DMSO stock into the culture medium can cause the drug to precipitate.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of sterile PBS or serum-free medium before adding it to the final volume of complete culture medium. This gradual change in solvent helps maintain solubility.[7]
Issue 2: My experimental results are inconsistent, and I suspect this compound degradation.
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Possible Cause A: pH Sensitivity. this compound can degrade at an alkaline pH.[7] The pH of the culture medium can increase if left exposed to air for extended periods.
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Solution A: Always prepare fresh dilutions of this compound for each experiment. Ensure the pH of your culture medium is stable and within the optimal range for your cells.[7]
-
Possible Cause B: Light Sensitivity. this compound is photosensitive and can degrade upon exposure to light.[7]
-
Solution B: Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil during preparation, storage, and the experiment itself.[7]
-
Possible Cause C: Adsorption to Plasticware. Anthracyclines like this compound can adhere to plastic surfaces, which reduces the effective concentration in your experiment.[7]
-
Solution C: Use low-protein-binding plasticware for preparing and storing this compound solutions. Pre-wetting pipette tips with the solvent before use can also help minimize the loss of the drug.[7]
Issue 3: I am not observing the expected level of cytotoxicity in my cancer cell line.
-
Possible Cause: Drug Resistance. The cancer cell line may have intrinsic or acquired resistance to this compound. Mechanisms of resistance can include increased drug efflux from the cells, enhanced DNA repair mechanisms, or alterations in cell signaling pathways that promote survival.[6]
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Solution: Confirm the sensitivity of your cell line to this compound by performing a dose-response curve and determining the IC50 value. If resistance is suspected, you may need to use a higher concentration of this compound or investigate combination therapies. It is also possible to establish an this compound-resistant cell line model for further study.[6]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.09 (Resistant Line: ~0.09) | [6] |
| MCF-7 | Breast Adenocarcinoma | ~0.05 - 1.19 | [5] |
| U-87 | Glioma | 6.3 | [8] |
| A549 | Lung Carcinoma | > 20 (Doxorubicin) | [5] |
| HeLa | Cervical Adenocarcinoma | 2.9 (Doxorubicin) | [5] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time, cell density, and the specific assay used. The data presented here are for comparative purposes.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.[5]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]
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Drug Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[9]
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[5]
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
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Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[5]
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Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]
Mandatory Visualizations
Caption: this compound's multi-faceted mechanism of action leading to apoptosis.
Caption: A streamlined workflow for the MTT cell viability assay.
Caption: A logical guide for troubleshooting common this compound experiment issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Overcoming inconsistent results in Epirubicin viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Epirubicin viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects cell viability?
A1: this compound primarily functions as a DNA intercalating agent and a topoisomerase II inhibitor. By inserting itself into the DNA helix, it obstructs DNA and RNA synthesis.[1][2] Furthermore, it stabilizes the complex between topoisomerase II and DNA, which prevents the re-ligation of DNA strands and leads to double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Q2: Which cell viability assays are commonly used for this compound, and what are their principles?
A2: Commonly used assays include MTT, XTT, and CellTiter-Glo.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan, which is solubilized for measurement, is proportional to the number of living cells.
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XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which then participates in a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
Q3: Why am I observing high variability between replicate wells in my this compound viability assay?
A3: High variability between replicate wells can stem from several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being plated in each well. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and affect cell growth. To mitigate this, it is recommended to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.
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Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound solutions can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Dissolution of Formazan Crystals (in MTT assay): If the formazan crystals are not completely dissolved, it will lead to inaccurate absorbance readings. Ensure adequate mixing and incubation time with the solubilization solvent.
Q4: My IC50 value for this compound is significantly different from published values for the same cell line. What could be the reason?
A4: Discrepancies in IC50 values can be attributed to several factors:
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Cell Line Health and Passage Number: The health, passage number, and genetic drift of a cell line can influence its sensitivity to drugs. It is crucial to use low-passage, authenticated cell lines.
-
Experimental Conditions: Variations in experimental parameters such as cell seeding density, serum concentration in the culture medium, and the duration of drug exposure can significantly impact the IC50 value.[3]
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Assay-Specific Artifacts: The chosen viability assay might be influenced by the compound. For instance, colored compounds can interfere with colorimetric assays.
-
This compound Stock Solution: The quality, storage, and handling of the this compound stock solution are critical. Improper storage can lead to degradation, and inaccuracies in dilution can result in incorrect final concentrations.
Troubleshooting Guides
Issue 1: Inconsistent and Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | Ensure a single-cell suspension before plating. Gently rock the plate in a cross-pattern after seeding to ensure even cell distribution. |
| Edge Effects | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all additions. |
| This compound Degradation | This compound is sensitive to light and pH changes. Prepare fresh dilutions for each experiment and protect solutions from light. |
| Cell Line Variability | Use cell lines with a consistent and low passage number. Regularly check for mycoplasma contamination. |
Issue 2: High Background in Control Wells (MTT/XTT Assays)
| Possible Cause | Troubleshooting Steps |
| Media Components | Phenol red in culture media can interfere with absorbance readings. Use phenol red-free media during the assay. High serum levels can also contribute to background; consider reducing serum concentration during the assay. |
| Contamination | Microbial contamination (bacteria, yeast) can reduce the tetrazolium salt, leading to a false positive signal. Visually inspect plates for any signs of contamination. |
| Direct Reduction of MTT/XTT | Some compounds can directly reduce the tetrazolium salt. To test for this, incubate this compound with the assay reagent in cell-free media. If a color change occurs, consider an alternative viability assay (e.g., CellTiter-Glo). |
Issue 3: Low Signal or Poor Dynamic Range
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | The number of cells seeded may be too low for a robust signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay. |
| Insufficient Incubation Time | The incubation time with the drug or the assay reagent may be too short. Optimize the incubation times for both this compound treatment and the viability assay. |
| Incorrect Wavelength | Ensure you are using the correct wavelength for absorbance or fluorescence measurement as specified in the assay protocol. |
| Incomplete Formazan Solubilization (MTT) | Ensure complete dissolution of formazan crystals by using an appropriate solubilization buffer and allowing sufficient incubation time with agitation. |
Data Presentation
Table 1: Effect of Cell Seeding Density on Doxorubicin IC50 in 2D and 3D Cultures
Note: Doxorubicin is an anthracycline closely related to this compound, and similar trends are expected.
| Cell Line | Culture Type | Seeding Density (cells/mL) | IC50 (µg/mL) |
| T-47D | 2D | 0.5 x 10⁴ | 0.13 |
| T-47D | 3D (ULA) | 0.5 x 10⁴ | 1.12 |
| T-47D | 2D | 1.25 x 10⁴ | 0.11 |
| T-47D | 3D (ULA) | 1.25 x 10⁴ | 1.45 |
| T-47D | 2D | 2.5 x 10⁴ | 0.09 |
| T-47D | 3D (ULA) | 2.5 x 10⁴ | 1.67 |
| T-47D | 2D | 3.75 x 10⁴ | 0.08 |
| T-47D | 3D (ULA) | 3.75 x 10⁴ | 1.89 |
Data extracted from a study on doxorubicin resistance in 2D and 3D cultures. This table illustrates that higher cell densities can lead to increased resistance (higher IC50) in 3D cultures, while the effect in 2D cultures can be the opposite.[4]
Table 2: Representative IC50 Values of this compound in Different Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| MDA-MB-231 | Triple-Negative | 45.4 |
| ZR75-1 | Luminal A | 18.2 |
This table provides examples of how this compound's potency can vary between different cell lines.[5]
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the this compound-containing medium. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for an this compound viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of in vitro antitumour activity of this compound in HER2+ breast cancer cells using immunoliposome formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of Anthracyclines by Serum Heme Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blot Troubleshooting for LC3-II Detection in Autophagy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the detection of LC3-II by Western blot in autophagy studies.
Frequently Asked Questions (FAQs)
Q1: What are LC3-I and LC3-II, and why is their detection important for monitoring autophagy?
Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein marker for autophagy.[1] It exists in two forms: a cytosolic form (LC3-I) and a lipidated, autophagosome membrane-bound form (LC3-II).[1] During autophagy induction, LC3-I is converted to LC3-II, which is recruited to the membranes of forming autophagosomes.[1] Therefore, an increase in the amount of LC3-II is a hallmark of autophagosome formation and is widely used to monitor autophagic activity.[2]
Q2: I see an increase in the LC3-II band after treating my cells with a compound. Does this definitively mean autophagy is induced?
Not necessarily. An accumulation of LC3-II can indicate either an increase in autophagosome formation (autophagy induction) or a blockage in the degradation of autophagosomes, for instance, due to impaired fusion with lysosomes.[3] To distinguish between these two possibilities, it is crucial to perform an autophagic flux assay.[3][4] This typically involves treating cells with the compound in the presence and absence of a lysosomal inhibitor, such as chloroquine or bafilomycin A1.[5] A further increase in the LC3-II signal in the presence of the inhibitor confirms that the compound is indeed inducing autophagic flux.[3]
Q3: Should I be quantifying the LC3-II/LC3-I ratio or the total LC3-II level?
While the ratio of LC3-II to LC3-I has been used as an indicator of autophagy, it can be misleading.[5] Several factors can influence this ratio, including the rapid conversion of LC3-I to LC3-II and the potential for LC3-I degradation during sample preparation.[3] Moreover, some antibodies may have different affinities for LC3-I and LC3-II.[5] Therefore, a consensus has emerged that quantifying the total amount of LC3-II normalized to a reliable loading control is a more accurate way to assess autophagic activity.[5]
Q4: What is a suitable loading control for LC3 Western blotting?
Commonly used housekeeping proteins like GAPDH or tubulin are generally acceptable loading controls. However, it is important to be aware that the expression of some housekeeping proteins, such as actin, can be affected by autophagy induction and should be used with caution.[2] It is recommended to validate your loading control under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the detection of LC3-II by Western blot.
Problem 1: Weak or No LC3-II Signal
Possible Causes & Solutions
| Cause | Solution |
| Low Basal Autophagy | Some cell lines exhibit very low basal levels of autophagy. Treat cells with a known autophagy inducer (e.g., rapamycin, starvation) or a lysosomal inhibitor (e.g., chloroquine, bafilomycin A1) to accumulate LC3-II and serve as a positive control.[3][6] |
| Insufficient Protein Loading | Load a sufficient amount of total protein per lane, typically 20-40 µg for cell lysates.[3] |
| Poor Antibody Quality or Dilution | Use a primary antibody validated for the detection of LC3. Optimize the primary antibody concentration; a common starting point is a 1:1000 dilution.[3][6] |
| Suboptimal Sample Preparation | Use a lysis buffer containing protease inhibitors to prevent LC3 degradation.[3][7] RIPA buffer is a common choice.[3][8] Avoid repeated freeze-thaw cycles of your samples, as LC3-II can be sensitive to degradation.[2] |
| Inefficient Protein Transfer | LC3-II is a small protein (around 14-16 kDa). Use a 0.2 µm pore size PVDF membrane for better retention.[3][9] Optimize transfer conditions, including time and voltage. Adding 20% methanol to the transfer buffer can enhance the binding of small proteins.[6] |
| Inadequate Exposure Time | Increase the exposure time during chemiluminescence detection to visualize faint bands.[3] |
Problem 2: Poor Separation of LC3-I and LC3-II Bands
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Gel Percentage | Use a higher percentage polyacrylamide gel (e.g., 12-15%) or a gradient gel (e.g., 4-20%) to improve the resolution of these closely migrating bands.[3][10] |
| Incorrect Gel Running Conditions | Run the gel at a lower voltage for a longer duration to enhance separation. Be careful not to let the small proteins run off the gel.[10][11] |
Problem 3: High Background on the Blot
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[3] |
| Antibody Concentration Too High | Titrate the concentrations of both the primary and secondary antibodies to find the optimal balance between signal and background.[8] |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[8] |
Experimental Protocols
Cell Lysis and Protein Quantification
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After the desired treatment, wash the cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[8]
SDS-PAGE and Western Blotting for LC3
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.[3][8]
-
Load the samples onto a 12% or 15% polyacrylamide gel.[3]
-
Perform electrophoresis until the low molecular weight markers are well-separated.[3]
-
Transfer the proteins to a 0.2 µm PVDF membrane.[3]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
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Wash the membrane three times for 10 minutes each with TBST.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
Visualizations
Caption: The core signaling pathway of macroautophagy.
Caption: A standard workflow for LC3 western blot analysis.
Caption: A logical troubleshooting workflow for weak LC3-II signals.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Counteract Epirubicin-Induced Chemoresistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Epirubicin-induced chemoresistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound resistance?
A1: this compound resistance is a multifaceted phenomenon involving several key mechanisms:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), actively pump this compound out of the cancer cells, reducing its intracellular concentration.[1][2][3]
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Altered Drug Metabolism: Enhanced detoxification pathways, particularly those involving glutathione metabolism, can neutralize the cytotoxic effects of this compound.[1][4][5]
-
Dysregulation of Signaling Pathways: Activation of pro-survival signaling pathways like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival and proliferation despite this compound treatment.[1][6]
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Enhanced DNA Repair: Increased capacity to repair this compound-induced DNA damage can lead to cell survival and resistance.[1][7]
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Induction of Autophagy: Autophagy can act as a pro-survival mechanism in cancer cells, protecting them from drug-induced apoptosis.[1][8]
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Role of Non-coding RNAs: Long non-coding RNAs (lncRNAs) have been shown to regulate the expression of genes involved in drug resistance, contributing to this compound chemoresistance.[9][10][11][12]
Q2: How can I establish an this compound-resistant cell line in the lab?
A2: this compound-resistant cell lines are typically generated by continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug.[1] This process selects for cells that can survive and proliferate in the presence of this compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My this compound solution is precipitating in the culture medium. What should I do?
A3: this compound hydrochloride has limited solubility in aqueous solutions.[13] To prevent precipitation, it is recommended to perform a serial dilution. First, dilute the concentrated DMSO stock solution in a small volume of sterile PBS or serum-free medium before adding it to the final volume of complete culture medium.[13] Also, be mindful of potential interactions with components in the serum, and add the diluted drug to the medium slowly while gently swirling.[13]
Q4: I am not observing a significant difference in this compound accumulation between my sensitive and resistant cells. What could be the reason?
A4: While reduced drug accumulation due to efflux pump activity is a common resistance mechanism, it is not the only one. Your resistant cells may have developed alternative resistance mechanisms such as enhanced DNA repair, altered drug metabolism, or dysregulation of apoptotic pathways.[1][11] Consider investigating these other possibilities. Also, ensure your drug accumulation assay is optimized, including appropriate incubation times and sensitive detection methods like flow cytometry or fluorescence microscopy.[14]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in Parental Cell Line
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells as this can affect cell growth and drug response. Optimize seeding density to ensure cells are in the exponential growth phase during treatment. |
| This compound Degradation | This compound is sensitive to light.[13] Protect your stock solutions and treatment plates from light. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution carefully to ensure accurate final concentrations in your assay. |
| Assay Incubation Time | The incubation time for your cell viability assay (e.g., MTT, SRB) can influence the IC50 value. Optimize the incubation time (e.g., 48-72 hours) for your specific cell line.[1] |
Issue 2: Failure to Induce a Stable this compound-Resistant Phenotype
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Starting with a high concentration of this compound can lead to excessive cell death, preventing the selection of resistant clones. Begin with a low concentration (e.g., the IC20) and gradually increase it as the cells adapt.[1] |
| Insufficient Duration of Drug Exposure | Developing stable resistance is a long-term process that can take several months.[1] Be patient and continue the selection process until a significant and stable increase in the IC50 is observed. |
| Reversion of Resistance | In the absence of selective pressure, resistant cells may revert to a sensitive phenotype. Maintain a low concentration of this compound in the culture medium of your resistant cell line to preserve the resistant phenotype. |
| Cell Line Contamination | Mycoplasma or other microbial contamination can affect cell health and drug response. Regularly test your cell lines for contamination. |
Quantitative Data Summary
Table 1: Representative IC50 Values in this compound-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MDA-MB-231 (TNBC) | ~25 | ~135 | 5.4 | [11] |
| AGS (Gastric Cancer) | ~100 | >1000 | >10 | [15] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | - | [5] |
| CCRF-CEM (Leukemia) | Not specified | Not specified | - | [4] |
Note: IC50 values can vary between laboratories depending on the specific experimental conditions.
Key Signaling Pathways and Experimental Workflows
Caption: Overexpression of ABC transporters leads to increased efflux of this compound.
Caption: The lnc005620/ITGB1 axis in this compound resistance in TNBC.[9][12]
Caption: Activation of the MAPK/ERK pathway can contribute to this compound resistance.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Reversal of Multidrug Resistance in an this compound-Resistant Gastric Cancer Cell Subline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms and MRP expression in response to this compound treatment in a human leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Long Noncoding RNA 005620 Induces this compound Resistance in Triple-Negative Breast Cancer by Regulating ITGB1 Expression [frontiersin.org]
- 10. Long Non-Coding RNAs in Drug Resistance of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Long Noncoding RNA 005620 Induces this compound Resistance in Triple-Negative Breast Cancer by Regulating ITGB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Long Noncoding RNA 005620 Induces this compound Resistance in Triple-Negative Breast Cancer by Regulating ITGB1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination and reversal of resistance to this compound intravesical chemotherapy. A flow cytometric model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing pH in Epirubicin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pH shifts in cell culture media during Epirubicin treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an anthracycline chemotherapy drug used in the treatment of various cancers.[1][2] Its primary mechanisms of action include:
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DNA Intercalation: this compound inserts itself between the base pairs of DNA, which inhibits DNA and RNA synthesis.[1][2][3]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately cell death.[2][3][4]
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Generation of Free Radicals: this compound can generate reactive oxygen species (ROS), which cause damage to DNA, cell membranes, and mitochondria.[1][3]
This compound is active throughout the cell cycle but shows maximum cell-killing effects during the S and G2 phases.[1][5]
Q2: How does this compound's chemical stability relate to media pH?
A2: this compound's stability is pH-dependent. It is known to be unstable and susceptible to degradation in alkaline conditions.[6][7][8] Forced degradation studies show that this compound undergoes extensive degradation in alkaline media, while it is more stable in neutral or slightly acidic conditions.[7][8][9][10] Therefore, maintaining a physiological pH range (typically 7.2-7.4) is not only crucial for cell health but also for ensuring the consistent activity of this compound in your experiments.
Q3: What is the expected impact of this compound treatment on cell culture media pH?
A3: The impact of this compound on media pH can be complex and may seem counterintuitive. Typically, the metabolic activity of rapidly proliferating cancer cells leads to the production of lactic acid (from glycolysis) and CO2, which causes the media to become acidic (yellowing of phenol red indicator).[11] However, studies have shown that this compound treatment can lead to a decrease in both mitochondrial respiration and glycolytic activity in cancer cells.[12][13] A reduction in glycolysis would lead to lower production of lactic acid, which could, in turn, cause the pH of the culture medium to increase (become more alkaline or pink/purple).
Q4: Why is it critical to monitor and control pH during this compound treatment experiments?
A4: Tightly controlling pH is critical for several reasons:
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Drug Stability: As mentioned, this compound degrades in alkaline conditions. A pH shift upwards could reduce the effective concentration of the drug, leading to inconsistent and unreliable results.[6][7]
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Cellular Physiology: Most mammalian cells thrive in a narrow pH range (around 7.4).[14] Deviations from this optimal pH can induce stress, alter cell morphology, affect proliferation, and even lead to cell death, confounding the interpretation of this compound's cytotoxic effects.[15]
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Experimental Reproducibility: Fluctuations in pH are a significant source of experimental variability.[16] Maintaining a stable pH ensures that the observed effects are due to the drug treatment and not a secondary stressor.
Troubleshooting Guide: pH Shifts During this compound Treatment
This guide addresses specific pH-related issues you might encounter during your experiments.
Issue 1: The culture medium turns yellow (acidic) faster than expected after adding this compound.
| Possible Cause | Recommended Solution |
| Bacterial Contamination | Immediately inspect the culture under a microscope for signs of bacteria (e.g., turbidity, motile particles). If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[14][17] |
| High Cell Density | Over-confluent cultures produce large amounts of acidic byproducts. Ensure you are seeding cells at an appropriate density and passaging them before they reach confluence. |
| Inadequate Buffering | The buffering capacity of your medium may be insufficient for the cell line's metabolic rate. Ensure your medium contains an adequate concentration of sodium bicarbonate and that the CO2 level in your incubator is correctly calibrated for that concentration.[16] Consider supplementing with a non-volatile buffer like HEPES (10-25 mM) for additional buffering capacity, especially for experiments outside the incubator.[18] |
Issue 2: The culture medium turns pink or purple (alkaline) after this compound treatment.
| Possible Cause | Recommended Solution |
| This compound-Induced Metabolic Shift | This is a potential and expected outcome. This compound can decrease glycolysis, leading to reduced lactic acid production and a subsequent rise in pH.[12][13] |
| Action: Monitor the pH closely using the phenol red indicator and a calibrated pH meter. If the pH rises above the optimal range (e.g., >7.6), you may need to adjust the CO2 level in the incubator upwards (e.g., from 5% to 7%) to increase the formation of carbonic acid and lower the pH.[16] Perform this adjustment gradually and monitor the cellular response. | |
| Fungal or Yeast Contamination | Some fungal or yeast contaminants can cause an alkaline shift in the media.[14] Check for visible signs of fungal growth (e.g., filamentous structures, turbidity). If confirmed, discard the culture and decontaminate equipment. |
| Loss of CO2 from Incubator | An unstable or incorrect CO2 supply will lead to a rise in the pH of bicarbonate-buffered media. Verify the CO2 tank levels and the incubator's calibration. |
| This compound Degradation | If the pH becomes too alkaline, this compound will start to degrade, which could lead to a loss of efficacy.[6][7] It is crucial to manage the alkaline shift to ensure drug stability. |
Data Presentation: this compound Properties and Metabolic Impact
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference(s) |
| Molecular Formula | C27H29NO11 | [19] |
| Molecular Weight | 543.5 g/mol | [19] |
| Solubility | Soluble in DMSO and water. | [6] |
| pKa Values | pKa1 = 9.17 (phenol); pKa2 = 9.93 (amine); pKa3 = 12.67 (hydroxyl) | [1] |
| pH Stability | Most stable in slightly acidic to neutral solutions (pH 4-7.5). Susceptible to degradation in alkaline media. | [6][9][20] |
Table 2: Summary of this compound's Effect on Cellular Metabolism
| Metabolic Parameter | Observed Effect in Cancer Cells | Potential Impact on Media pH | Reference(s) |
| Glycolysis | Significant Decrease | Increase (less lactic acid production) | [12][13] |
| Oxygen Consumption Rate (OCR) | Significant Decrease | Minimal direct impact on pH, but indicates altered metabolic state. | [12] |
Experimental Protocols
Protocol 1: Monitoring Media pH During this compound Treatment
This protocol describes how to accurately monitor the pH of cell culture media during an experiment.
Materials:
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Calibrated pH meter with a micro-tip electrode
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Sterile conical tubes
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Cell culture medium (experimental and control)
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This compound stock solution
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Cells in culture
Procedure:
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Baseline Measurement: Before adding this compound, aseptically remove a small aliquot (e.g., 1 mL) of the conditioned media from your control and experimental flasks/plates.
-
Transfer the aliquot to a sterile conical tube.
-
Measure the pH of the aliquot using the calibrated pH meter. Record this as the T=0 reading.
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Drug Addition: Add the desired concentration of this compound to the experimental cultures. Add a corresponding volume of vehicle (e.g., DMSO) to the control cultures.
-
Time-Course Monitoring: At regular intervals (e.g., 6, 12, 24, 48 hours), repeat step 1-3 for both control and treated cultures.
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Visual Inspection: At each time point, also visually inspect the color of the phenol red indicator in the bulk culture vessel. Note any changes from red-orange (normal) to yellow (acidic) or pink/purple (alkaline).[14][21]
-
Data Analysis: Plot the pH readings over time for both control and this compound-treated groups to visualize the pH shift.
Protocol 2: Cell Viability Assay (MTT) with Controlled pH
This protocol is for assessing cell viability following this compound treatment, with an emphasis on maintaining pH stability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium (consider using HEPES-buffered medium for extra stability)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
pH Check: Before treatment, visually check the media color to ensure the pH is normal.
-
This compound Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the old medium from the cells and add the this compound-containing medium (and vehicle control medium) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
pH Monitoring: At the end of the incubation, visually inspect the media color in all wells. Note any significant color changes, especially an alkaline shift in the treated wells, as this could impact the interpretation of results.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh, pre-warmed medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. If significant pH shifts were observed, note this in your analysis as a potential confounding factor.
Mandatory Visualizations
Caption: this compound's potential impact on extracellular pH via inhibition of glycolysis.
Caption: Troubleshooting workflow for pH shifts during this compound treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Identification of four new degradation products of this compound through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. alicat.com [alicat.com]
- 12. Frontiers | Circulating Levels of this compound Cause Endothelial Senescence While Compromising Metabolic Activity and Vascular Function [frontiersin.org]
- 13. Circulating Levels of this compound Cause Endothelial Senescence While Compromising Metabolic Activity and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blog [midsci.com]
- 15. scientificbio.com [scientificbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound | C27H29NO11 | CID 41867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scientificbio.com [scientificbio.com]
Technical Support Center: Best Practices for Long-Term Storage of Epirubicin Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the proper long-term storage and handling of Epirubicin stock solutions. Adhering to these best practices is critical for ensuring the stability, potency, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended application. For long-term storage and use in cell culture experiments, preparing a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO) is a common and recommended practice.[1] this compound hydrochloride is also soluble in water, 0.9% sodium chloride, and 5% glucose solutions, which are often used for preparing more dilute solutions for immediate use or short-term storage.[2][3][4]
Q2: What are the optimal storage temperatures for this compound stock solutions?
A2: For maximal long-term stability, DMSO stock solutions should be aliquoted and stored at -80°C, where they can be stable for up to one year.[1] Storage at -20°C is also acceptable, but the stability period is generally shorter. Aqueous solutions are significantly less stable and are typically recommended for short-term storage at 2-8°C, often for no longer than 24 hours.[1][2][3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive and can degrade upon exposure to light.[1] It is crucial to protect this compound solutions from light during preparation, storage, and experimentation by using amber-colored vials or by wrapping containers with aluminum foil.[1][5]
Q4: How do pH levels affect the stability of this compound solutions?
A4: this compound's stability is pH-dependent. It is most stable in acidic conditions, with an optimal pH range of 4 to 5.[6] Prolonged exposure to alkaline conditions (pH > 7) should be avoided as it can lead to rapid hydrolysis and degradation of the drug.[5][7]
Q5: Why is it important to aliquot this compound stock solutions?
A5: Aliquoting stock solutions into smaller, single-use volumes is a critical practice to avoid repeated freeze-thaw cycles.[1] Each freeze-thaw cycle can contribute to the degradation of the compound and introduce potential contamination, leading to a loss of potency and inconsistent experimental results.
Troubleshooting Guide
Issue 1: Precipitation observed in the stock solution after thawing.
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Possible Cause: The concentration of this compound in the stock solution may be too high, or the solution was not fully dissolved initially. Temperature fluctuations during storage can also affect solubility.
-
Solution:
-
Gently warm the vial in a 37°C water bath for a few minutes.
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Vortex the solution thoroughly to aid in redissolving the precipitate.
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If precipitation persists, sonication for a short period (5-10 minutes) may be helpful.
-
Preventative Measures: Ensure the initial stock solution is fully dissolved. Consider preparing a slightly lower concentration stock if precipitation is a recurring issue.
-
Issue 2: Inconsistent or reduced drug activity in experiments.
-
Possible Causes:
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Degradation: The this compound stock solution may have degraded due to improper storage temperature, exposure to light, or multiple freeze-thaw cycles.[1]
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Adsorption to Plastics: this compound, like other anthracyclines, can adsorb to the surface of some plastics, which reduces the effective concentration of the drug in your working solutions.[1]
-
Incorrect Dilution: Errors in serial dilutions can lead to inaccurate final concentrations.
-
-
Solutions:
-
Verify Stability: If degradation is suspected, it is advisable to perform a purity assessment using High-Performance Liquid Chromatography (HPLC) (see Protocol 1).
-
Use Low-Binding Plastics: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to adsorption.[1]
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from a properly stored and validated stock aliquot for each experiment.[1]
-
Confirm Concentration: If possible, verify the concentration of the stock solution spectrophotometrically.
-
Issue 3: Color change in the this compound solution.
-
Possible Cause: A visible color change in the typically orange-red solution can indicate chemical degradation or contamination.
-
Solution: Do not use the solution. Discard the vial and prepare a fresh stock solution from the powder. Ensure that all solvents and containers used are sterile and of high quality.
Quantitative Data Summary
The stability of this compound solutions is highly dependent on the solvent, concentration, temperature, and container type. The following tables summarize stability data from various studies.
Table 1: Stability of this compound in Aqueous Solutions
| Concentration | Solvent | Storage Temperature | Container | Stability Duration | Reference |
| 2 mg/mL | Sterile Water for Injection | 2-8°C (protected from light) | Vial | 24 hours | [2][3] |
| 2 mg/mL | 0.9% NaCl | 4°C | Polypropylene Syringe | 180 days (<8% degradation) | [8][9] |
| 2 mg/mL | 0.9% NaCl | 25°C | Polypropylene Syringe | 14 days (<4% degradation) | [8] |
| 0.4 mg/mL | 0.9% NaCl | 2-8°C (dark) | Not Specified | 40 days (>93% remaining) | [10] |
| 0.1 - 1.6 mg/mL | 0.9% NaCl or 5% Glucose | 2-8°C (light protected) | Polyolefine Bag | 84 days | [11] |
| 50 mg/6 mL | 0.9% NaCl | 4°C | Brown Polypropylene Syringe | 72 hours (>95% remaining) | [12] |
Table 2: Stability of this compound in DMSO
| Concentration | Solvent | Storage Temperature | Stability Duration | Reference |
| High Concentration | DMSO | -80°C | Up to 1 year | [1] |
| High Concentration | DMSO | -20°C | Shorter than -80°C | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of an this compound solution and detect the presence of degradation products.
-
Methodology:
-
Sample Preparation:
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Thaw the this compound stock solution at room temperature, protected from light.
-
Vortex the solution gently to ensure it is homogeneous.
-
Dilute the stock solution to a final concentration of approximately 1 mg/mL in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of ammonium formate buffer (e.g., 10 mM, pH 3.0) and an organic solvent like acetonitrile or methanol. An isocratic or gradient elution can be used.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength for this compound (approximately 480 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared this compound sample.
-
Analyze the resulting chromatogram. The purity can be calculated by dividing the peak area of this compound by the total peak area of all components. The presence of new peaks indicates degradation.
-
-
Mandatory Visualizations
Caption: Workflow for the preparation, storage, and quality control of this compound stock solutions.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. globalrph.com [globalrph.com]
- 3. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 4. medicines.org.uk [medicines.org.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Identification of four new degradation products of this compound through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability study of this compound in NaCl 0.9% injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical stability of this compound Accord 2 mg/mL in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 12. Stability of a highly concentrated solution of this compound for conventional transcatheter arterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing for Epirubicin's Intrinsic Fluorescence in Flow Cytometry
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with epirubicin's intrinsic fluorescence in flow cytometry experiments. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you accurately normalize your data and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound fluorescent and how does it affect my flow cytometry data?
A1: this compound, an anthracycline antibiotic, possesses a complex ring structure that gives it intrinsic fluorescent properties. When excited by a laser, it emits light, primarily in the yellow-orange to red spectrum. In flow cytometry, this means that any cell that has taken up this compound will be fluorescent, independent of any fluorescently labeled antibodies you have used. This drug-induced fluorescence can lead to false-positive signals and inaccurate quantification of your markers of interest due to spectral overlap.
Q2: Which laser and channels are most affected by this compound's fluorescence?
A2: this compound is most efficiently excited by the blue laser (488 nm) commonly found on most flow cytometers.[1][2] Its broad emission spectrum can cause it to be detected in multiple channels, with significant signal typically observed in those used for PE, PE-tandem dyes (like PE-Cy5 and PE-Cy7), and PerCP-Cy5.5.[1] The peak emission has been reported to be in the PerCP-Cy5.5/PC5.5 channel.[1] A slight signal may also be detected in channels excited by the violet laser (405 nm).[1]
Q3: What is the difference between traditional compensation and spectral unmixing for correcting for this compound's fluorescence?
A3: Traditional compensation is a mathematical process that corrects for the spectral overlap of known fluorochromes by subtracting a percentage of the signal from one detector from another.[3][4][5] This method is challenging for drug-induced fluorescence because the signal intensity can vary significantly between cells based on drug uptake. Spectral unmixing, available on spectral flow cytometers, is a more advanced technique. It captures the full emission spectrum of every particle and can computationally separate the unique spectral signature of this compound from the signatures of your other fluorochromes and the cell's natural autofluorescence.[6][7][8]
Q4: Can I use traditional compensation for this compound's fluorescence if I don't have a spectral flow cytometer?
A4: While challenging, it is possible to apply a form of compensation. This involves preparing a "compensation control" of cells treated only with this compound to determine its spillover into the channels of interest. However, because the intensity of this compound fluorescence is not uniform across all cells, this correction may be imperfect. For this reason, careful experimental design and the use of fluorescence-minus-one (FMO) controls are critical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in multiple channels, even in my "unstained" control (which contains this compound-treated cells). | This compound's intrinsic fluorescence is being detected across a broad emission spectrum. | 1. Run a true negative control: Analyze cells that have not been treated with this compound to establish the baseline autofluorescence of your cells. 2. Create an "this compound-only" control: Prepare a sample of cells treated with the same concentration of this compound as your experimental samples but without any fluorescent antibodies. This will allow you to see the specific contribution of this compound to the signal in each channel. 3. Utilize spectral unmixing: If you have access to a spectral flow cytometer, treat the this compound signal as a separate "fluorochrome" and use the "this compound-only" control as a reference to unmix its signal from your other dyes.[9] |
| My positive and negative populations for my marker of interest are not well-resolved. | The spillover from this compound's fluorescence is obscuring the signal from your fluorochrome, particularly for dimly expressed markers. | 1. Choose fluorochromes with minimal spectral overlap with this compound: Opt for fluorochromes excited by lasers other than the 488 nm laser (e.g., those excited by the violet, UV, or red lasers) and with emission spectra that are spectrally distant from this compound's peak emission. See the table below for guidance. 2. Use bright fluorochromes for your markers of interest: A brighter signal from your antibody will have a better signal-to-noise ratio against the background fluorescence of the this compound. 3. Perform careful compensation or spectral unmixing: Follow the detailed protocols provided in this guide to properly subtract the this compound signal. |
| I am seeing a "smear" of cells in my plots, making gating difficult. | The uptake of this compound can be heterogeneous, leading to a wide range of fluorescence intensities within your cell population. | 1. Gate on a homogenous population: If possible, use scatter properties or other markers to gate on a more uniform subpopulation of cells before analyzing your markers of interest. 2. Include a viability dye: Dead cells can non-specifically take up more this compound and other reagents, contributing to high and variable background. Use a viability dye that is spectrally distinct from this compound to exclude dead cells from your analysis. |
| My compensation values for this compound seem incorrect. | The "this compound-only" control was not prepared or acquired correctly. | 1. Ensure consistent this compound treatment: The concentration and incubation time for this compound should be identical for your control and experimental samples. 2. Acquire a sufficient number of events: Collect enough events in your "this compound-only" control to accurately define the fluorescence profile. 3. Set appropriate voltages/gains: Ensure that the this compound signal in your control is on-scale and not saturated. |
Data Presentation
This compound Spectral Properties
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~480-482 nm | Primarily excited by the blue (488 nm) laser. |
| Emission Maximum | ~550-595 nm | Broad emission spectrum affecting multiple channels. |
Spectral Overlap of this compound with Common Fluorochromes
| Fluorochrome | Excitation Laser | Emission Max (nm) | Potential for Spectral Overlap with this compound | Mitigation Strategy |
| FITC / Alexa Fluor 488 | Blue (488 nm) | ~520-530 nm | High | Use a brighter fluorochrome if possible; careful compensation is critical. |
| PE (Phycoerythrin) | Blue (488 nm) / Yellow-Green (561 nm) | ~575 nm | Very High | Avoid if possible. If necessary, use a very bright PE conjugate and meticulous compensation/unmixing. |
| PerCP-Cy5.5 | Blue (488 nm) | ~695 nm | High | This compound has a significant emission tail in this region. Use of an alternative fluorochrome is recommended. |
| PE-Cy7 | Blue (488 nm) / Yellow-Green (561 nm) | ~780 nm | Moderate | Less overlap than PE or PerCP-Cy5.5, but compensation is still required. |
| APC (Allophycocyanin) | Red (633/640 nm) | ~660 nm | Low | A good alternative to fluorochromes excited by the blue laser. |
| APC-Cy7 / APC-R700 | Red (633/640 nm) | ~780 nm | Very Low | An excellent choice for minimizing spectral overlap with this compound. |
| Brilliant Violet 421 (BV421) | Violet (405 nm) | ~421 nm | Low | Minimal direct overlap, but this compound may have some minor excitation by the violet laser. |
| Brilliant Violet 510 (BV510) | Violet (405 nm) | ~510 nm | Moderate | Some potential for overlap. FMO controls are recommended. |
Experimental Protocols
Protocol 1: Creating an this compound Reference Control for Spectral Unmixing
This protocol describes how to prepare a single-color control for this compound to be used for spectral unmixing on a spectral flow cytometer.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Methodology:
-
Cell Preparation: Culture and harvest your cells as you would for your experimental samples. Ensure you have a sufficient number of cells for one control tube (typically 1 x 10^6 cells).
-
This compound Treatment: Resuspend the cells in complete culture medium containing the same concentration of this compound that you will use in your experiment. Incubate for the same duration and under the same conditions (e.g., 37°C, 5% CO2).
-
Washing: After incubation, centrifuge the cells and wash them twice with cold PBS to remove any unbound this compound.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Acquisition: Acquire this sample on your spectral flow cytometer. This will serve as the reference spectrum for this compound. In your software, you will define a new "fluorochrome" (e.g., "this compound") and assign this control to it.
Protocol 2: Normalizing for this compound Fluorescence using a Fluorescence-Minus-One (FMO) Approach on a Conventional Cytometer
This protocol is for researchers using conventional flow cytometers and provides a method for setting gates more accurately in the presence of this compound's fluorescence.
Materials:
-
All materials from Protocol 1
-
Your panel of fluorescently labeled antibodies
Methodology:
-
Prepare your fully stained sample: Treat cells with this compound and stain with your complete antibody panel.
-
Prepare an "this compound-only" control: As described in Protocol 1.
-
Prepare FMO controls: For each fluorochrome in your panel that shows significant spectral overlap with this compound (e.g., PE, PerCP-Cy5.5), prepare an FMO control. This involves treating cells with this compound and staining them with all the antibodies in your panel except for the one you are creating the control for.
-
Example: For a PE FMO control, you would stain this compound-treated cells with all antibodies except for the PE-conjugated antibody.
-
-
Acquisition: Acquire all your samples on the flow cytometer.
-
Gating Strategy:
-
Use the "this compound-only" control to observe the spread of the this compound signal in the channel of interest.
-
Use the corresponding FMO control to set the gate for the positive population for that specific marker. The FMO control will show the full extent of the spillover from all other fluorochromes, including this compound, into the channel of interest. This allows for a more accurate placement of the gate to distinguish true positive cells from background.
-
Visualizations
Caption: Workflow for Normalizing this compound Fluorescence via Spectral Unmixing.
Caption: Gating Strategy using FMO Controls on a Conventional Cytometer.
References
- 1. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 6. researchgate.net [researchgate.net]
- 7. Spectral Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beckman.com [beckman.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing In Vivo Epirubicin Delivery with Nanoparticles
Welcome to the technical support center for researchers and drug development professionals working on nanoparticle-mediated delivery of Epirubicin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, characterization, and in vivo testing of this compound-loaded nanoparticles.
Formulation & Characterization
Q1: My nanoparticles are aggregating after synthesis. What are the potential causes and solutions?
A: Nanoparticle aggregation is a common stability issue that can compromise the efficacy and safety of your formulation.[1] Agglomeration can even lead to capillary blockage in vivo.[1][2]
-
Causes:
-
Insufficient Surface Charge: A low absolute zeta potential value (typically between -10 mV and +10 mV) indicates low electrostatic repulsion between particles, leading to aggregation.[2]
-
Inadequate Stabilization: The type and concentration of the stabilizer or surfactant (e.g., PVA, Pluronic F68, Tween 80) may be suboptimal.[3] The surfactant's role is to maintain the stability of the emulsion, especially during solvent evaporation.[2]
-
High Nanoparticle Concentration: Overly concentrated formulations can increase the frequency of particle collisions.
-
Improper Storage Conditions: Storing nanoparticles at the wrong temperature or pH can affect their stability.
-
-
Troubleshooting Steps:
-
Measure Zeta Potential: Determine the surface charge of your nanoparticles. Values greater than +25 mV or less than -25 mV generally indicate good colloidal stability.[4]
-
Optimize Surfactant: Experiment with different types and concentrations of surfactants. A factorial design approach can help systematically optimize these parameters.[3]
-
Adjust pH: The pH of the polymerization medium can influence particle size and stability.[3]
-
Control Concentration: Prepare and store nanoparticles at an optimal concentration to minimize aggregation.
-
Verify Storage: Ensure nanoparticles are stored under recommended conditions. For example, some formulations show good stability at room temperature and physiological pH for over 30 days.[2][5]
-
Q2: I'm observing low encapsulation efficiency (%EE) for this compound. How can I improve it?
A: Low encapsulation efficiency leads to wasted drug and difficulty in achieving the desired therapeutic dose. The %EE can range widely, from as low as 3.9% to over 98%, depending on the formulation.[4][6]
-
Causes:
-
Drug-Polymer Interaction: Poor affinity between this compound and the nanoparticle core material. The EE is highly dependent on polymer composition and drug solubility.[2]
-
Synthesis Method: The chosen method (e.g., single vs. double emulsion) may not be suitable for a hydrophilic drug like this compound. The double emulsion method is often preferred for encapsulating hydrophilic drugs.[1]
-
High Drug-to-Polymer Ratio: Overloading the system can lead to drug precipitation or failure to encapsulate.
-
Rapid Solvent Evaporation/Diffusion: If the solvent is removed too quickly, the drug may not have sufficient time to be entrapped within the polymer matrix.
-
-
Troubleshooting Steps:
-
Select an Appropriate Polymer: Use polymers with functional groups that can interact favorably with this compound.
-
Optimize the Synthesis Method: For hydrophilic drugs like this compound, a double emulsion-solvent evaporation technique is often effective.[2][7]
-
Adjust the Drug-to-Polymer Ratio: Systematically vary the ratio to find the optimal loading capacity without sacrificing efficiency.
-
Control the Evaporation Rate: Modify the stirring speed or temperature to control the rate of solvent removal.
-
Below is a troubleshooting workflow for low encapsulation efficiency.
In Vitro & In Vivo Performance
Q3: My nanoparticles show premature drug release in buffer. How can I achieve a more sustained release profile?
A: Premature release of this compound can lead to systemic toxicity, negating the benefits of nanoparticle delivery.[8][9] An ideal formulation exhibits minimal drug release at physiological pH (7.4) and enhanced release in the acidic tumor microenvironment or within cellular lysosomes (pH 4.5-5.5).[8][10][11]
-
Causes:
-
Surface-Adsorbed Drug: A significant amount of this compound may be adsorbed to the nanoparticle surface rather than encapsulated.
-
Porous Nanoparticle Structure: The nanoparticle matrix may be too porous or degrade too quickly, allowing for rapid diffusion of the drug.
-
"Burst Release" Phenomenon: This is common and involves the rapid release of the drug located near the particle's surface.
-
-
Troubleshooting Steps:
-
Wash Nanoparticles Thoroughly: After synthesis, wash the nanoparticles several times (e.g., by centrifugation and resuspension) to remove any non-encapsulated or loosely adsorbed drug.[10]
-
Modify Polymer Composition: Increase the polymer's hydrophobicity or molecular weight to slow down water penetration and matrix degradation.
-
Crosslink the Polymer Matrix: For some systems, crosslinking can create a denser matrix that retards drug diffusion.
-
Incorporate pH-Responsive Elements: Use polymers that are stable at pH 7.4 but swell or degrade at lower pH values to facilitate tumor-specific drug release.[8][11] Studies show that this compound release is often accelerated by acidic conditions and attenuated under neutral or basic conditions.[9]
-
Q4: In my in vivo study, the nanoparticles show high accumulation in the liver and spleen but low tumor uptake. Why is this happening and how can I improve tumor targeting?
A: High accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, is a major challenge in nanoparticle delivery.[11][12] This rapid clearance by the immune system limits the number of nanoparticles that reach the tumor site.[13]
-
Causes:
-
Opsonization: Serum proteins can adsorb onto the nanoparticle surface (a process called opsonization), marking them for clearance by phagocytic cells in the RES.
-
Particle Size and Surface Charge: Larger particles (>200 nm) and highly charged particles are more susceptible to RES clearance.
-
Lack of "Stealth" Properties: Without a hydrophilic coating, nanoparticles are more easily recognized by the immune system.
-
-
Troubleshooting Steps:
-
Surface Modification (PEGylation): Coat the nanoparticle surface with polyethylene glycol (PEG). This creates a hydrophilic layer that sterically hinders protein adsorption and reduces RES uptake, prolonging circulation time.[8]
-
Optimize Particle Size: Aim for a particle size between 50 and 200 nm. This range is small enough to avoid rapid RES clearance but large enough to prevent rapid renal excretion and take advantage of the Enhanced Permeability and Retention (EPR) effect in tumors.[14]
-
Active Targeting: Functionalize the nanoparticle surface with ligands (e.g., antibodies, aptamers, folic acid) that bind to receptors overexpressed on cancer cells. This can enhance cellular uptake at the tumor site.[6][15]
-
Quantitative Data Summary
The table below summarizes key physicochemical properties of various this compound-loaded nanoparticle formulations reported in the literature. This allows for easy comparison of different systems.
| Nanoparticle System | Synthesis Method | Avg. Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLA–PEG–PLA | Double Emulsion | 166.93 ± 1.40 | +4.58 | 82 - 88.3 | [2][5] |
| PECA (Tween 80) | Emulsion Polymerization | 90 | Not Reported | Not Reported | [3] |
| PECA (Pluronic F68) | Emulsion Polymerization | 220 | Not Reported | Not Reported | [3] |
| Magnetic Mesoporous Silica | Not Specified | 18.68 ± 2.31 | Not Reported | Not Reported | [11] |
| Nanodiamonds | Physical Adsorption | 89.2 ± 3.3 | +19.6 ± 1.1 | ~95 | [8][9] |
| PLGA | Double Emulsion | 235.3 ± 15.12 | -27.5 ± 0.7 | Not Reported | [16] |
| Eudragit Nanosponges | Emulsion Solvent Diffusion | ~4097 | -24.3 | 88.4 - 98.6 | [4] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments involved in the development and evaluation of this compound-loaded nanoparticles.
Protocol 1: Synthesis of PLA-PEG-PLA Nanoparticles via Double Emulsion (W/O/W)
This method is adapted from studies developing polymeric nanoparticles for encapsulating hydrophilic drugs like this compound.[1][2]
-
Preparation of Solutions:
-
Dissolve 100 mg of PLA-PEG-PLA tri-block polymer in 2 mL of a suitable organic solvent (e.g., chloroform, dichloromethane).
-
Dissolve 10 mg of this compound HCl in 200 µL of deionized water or DMSO to create the internal aqueous phase (W1).
-
Prepare a 1-2% w/v solution of a surfactant like polyvinyl alcohol (PVA) in deionized water. This will be the external aqueous phase (W2).
-
-
Primary Emulsion (W/O):
-
Add the internal aqueous phase (W1) to the polymer-organic phase.
-
Emulsify using a probe sonicator on ice for 60 seconds at 40% amplitude to form the primary water-in-oil (W/O) emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Immediately add the primary emulsion to 10 mL of the external aqueous phase (W2).
-
Sonicate again on ice for 120 seconds at 40% amplitude to form the final double emulsion (W/O/W).
-
-
Solvent Evaporation:
-
Place the double emulsion on a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate completely, leading to nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at approximately 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat this washing step three times to remove excess surfactant and unencapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization, or lyophilize for long-term storage.
-
Protocol 2: Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[2][17]
-
The PDI indicates the breadth of the size distribution, with values < 0.3 suggesting a monodisperse population.[2]
-
Zeta potential is measured using the same instrument via electrophoretic light scattering to assess surface charge and predict stability.[2][4]
-
-
Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Image the grid using a Transmission Electron Microscope (TEM) to observe the size, shape, and uniformity of the nanoparticles.[2]
-
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
After synthesis and purification, collect the supernatant from the first centrifugation step.
-
Disrupt a known amount of purified, lyophilized nanoparticles using a suitable solvent (e.g., DMSO) to release the encapsulated this compound.
-
Measure the this compound concentration in the supernatant (unencapsulated drug) and the disrupted nanoparticles (encapsulated drug) using a UV-Vis spectrophotometer or spectrofluorometer at the appropriate wavelength (e.g., ~480-498 nm).[1][10][17]
-
Calculate %EE and %DL using the following formulas:
-
%EE = (Total Drug - Free Drug) / Total Drug * 100
-
%DL = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles) * 100
-
-
Visualizations of Key Concepts
The following diagrams illustrate critical workflows and mechanisms in nanoparticle-mediated drug delivery.
References
- 1. Development of this compound-Loaded Biocompatible Polymer PLA–PEG–PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of this compound nanoparticles using experimental design for enhanced intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jidps.com [jidps.com]
- 5. Development of this compound-Loaded Biocompatible Polymer PLA-PEG-PLA Nanoparticles: Synthesis, Characterization, Stability, and In Vitro Anticancerous Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved oral efficacy of this compound through polymeric nanoparticles: pharmacodynamic and toxicological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Adsorbed Nanodiamonds Kill Chemoresistant Hepatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researcherslinks.com [researcherslinks.com]
- 11. tandfonline.com [tandfonline.com]
- 12. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Hurdles in Nanoparticle Clinical Translation: The Influence of Experimental Design and Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Toxicity of Epirubicin in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical studies aimed at reducing the off-target toxicity of Epirubicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target toxicities observed with this compound in preclinical models?
A1: The most significant and dose-limiting off-target toxicity of this compound is cardiotoxicity, which can manifest as both acute and chronic cardiac dysfunction.[1][2][3][4] Other reported toxicities in preclinical models include myelosuppression (e.g., neutropenia), gastrointestinal toxicity (e.g., vomiting, diarrhea, anorexia), and lethargy.[5][6]
Q2: Which preclinical models are most suitable for studying this compound's off-target toxicity?
A2: Rodent models are widely used for studying this compound-induced toxicities.[2]
-
Rats (Wistar and Sprague-Dawley): These are commonly used to model chronic cardiotoxicity as they develop cardiac dysfunction that mimics some aspects of the human condition.[2]
-
Mice (C57BL/6, BALB/c): Mouse models are advantageous for genetic manipulation to investigate specific molecular pathways involved in toxicity.[2] The choice of model and dosing regimen (acute high-dose vs. chronic lower-dose) depends on the specific research question.[2]
Q3: What are the established mechanisms of this compound-induced cardiotoxicity?
A3: The primary mechanism of this compound-induced cardiotoxicity involves the generation of reactive oxygen species (ROS) and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cardiomyocytes.[7] this compound's interaction with iron can exacerbate ROS production. It also impairs mitochondrial function and calcium homeostasis within cardiac cells.
Q4: Are there any known methods to mitigate this compound's toxicity without compromising its efficacy?
A4: Yes, several strategies are being investigated:
-
Nanocarrier-based delivery systems: Encapsulating this compound in nanoparticles can alter its biodistribution, leading to increased accumulation in tumor tissue and reduced exposure to healthy organs like the heart.[8][9][10]
-
Combination therapy: Co-administration with cardioprotective agents, such as Dexrazoxane, has shown promise in reducing cardiac damage.[2]
-
Dosing schedule modification: Slow infusion of this compound has been shown to reduce cardiotoxicity compared to bolus injections without compromising anti-tumor efficacy.[2]
-
Local drug delivery: Intratumoral injections of this compound formulations can increase local drug concentration and reduce systemic toxicity.[11][12]
Q5: What is the role of nanocarriers in reducing this compound's off-target effects?
A5: Nanocarriers, such as liposomes, polymeric nanoparticles, and nanodiamonds, can encapsulate this compound, altering its pharmacokinetic profile.[8][9][10] This can lead to:
-
Enhanced Permeability and Retention (EPR) effect: Nanoparticles tend to accumulate in tumor tissues more than in healthy tissues due to leaky tumor vasculature.[10]
-
Reduced systemic exposure: By containing the drug, nanocarriers can limit the exposure of healthy organs, like the heart, to free this compound.[10]
-
Targeted delivery: Nanocarriers can be functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, further increasing drug concentration at the tumor site.[8]
Troubleshooting Guides
Issue 1: My preclinical model shows excessive weight loss and signs of distress after this compound administration.
-
Question: What could be the cause and how can I address it?
-
Answer:
-
High Peak Plasma Concentration: Bolus injections can lead to high initial drug concentrations, increasing acute toxicity.[2] Consider administering this compound via a slower infusion to reduce peak plasma levels.[2]
-
Dose-Dependent Toxicity: The administered dose might be too high for the specific animal strain or model. It is crucial to determine the maximum tolerated dose (MTD) in a pilot study.[2]
-
Supportive Care: Ensure animals have easy access to food and water. Provide supportive care as per your institution's animal care guidelines to help manage side effects.[2]
-
Issue 2: I am not observing the expected level of cardiotoxicity in my animal model.
-
Question: What are the potential reasons?
-
Answer:
-
Animal Strain Variability: Different strains of mice and rats can have varying susceptibility to this compound-induced cardiotoxicity.[2] Ensure you are using a strain known to be sensitive or characterize the sensitivity of your chosen strain.
-
Insufficient Cumulative Dose: Cardiotoxicity is often dependent on the cumulative dose.[2][3] For chronic studies, ensure the total dose administered over time is sufficient to induce cardiac changes.
-
Insensitive Detection Methods: Early-stage cardiac dysfunction can be subtle. Standard echocardiography measuring LVEF may not be sensitive enough. Consider more advanced techniques like speckle-tracking echocardiography to assess myocardial strain, which can detect earlier changes.[4][13]
-
Issue 3: My attempts to co-administer a cardioprotective agent with this compound are altering its anti-tumor efficacy.
-
Question: How can I troubleshoot this?
-
Answer:
-
Timing of Administration: The sequence and timing of drug administration can be critical. For instance, Dexrazoxane is typically administered 30 minutes before this compound to exert its protective effects without interfering with anti-tumor activity.[2]
-
Pharmacokinetic Interactions: The co-administered agent might be altering the metabolism or clearance of this compound. A pharmacokinetic study to measure plasma and tumor concentrations of this compound with and without the protective agent is recommended.
-
Direct Interference: The protective agent might have its own modest anti-proliferative effects that could interfere with the desired synergy or add to the overall toxicity. A thorough literature review of the chosen agent's mechanism of action is crucial.
-
Issue 4: The nanocarrier formulation of this compound I developed is not showing reduced toxicity compared to the free drug.
-
Question: What should I investigate?
-
Answer:
-
Drug Release Profile: The nanocarrier might be releasing the drug too quickly in circulation before reaching the tumor. Characterize the in vitro and in vivo drug release kinetics of your formulation.
-
Biodistribution: The nanocarrier may not be preferentially accumulating in the tumor. Conduct in vivo imaging or tissue distribution studies to track the nanocarrier and the encapsulated this compound.[7][14]
-
Physicochemical Properties: The size, surface charge, and stability of the nanoparticles are critical for their in vivo behavior.[8] Ensure these properties are optimized and consistent between batches. Nanoparticles that are too large or unstable can be rapidly cleared by the reticuloendothelial system.
-
Data Presentation
Table 1: this compound Dose Modifications for Hepatic Impairment
| Serum Bilirubin (mg/dL) | AST Level | Recommended Starting Dose |
| 1.2 - 3.0 | 2 - 4 x ULN | 50% of standard dose |
| > 3.0 | > 4 x ULN | 25% of standard dose |
| ULN: Upper Limit of Normal. Data synthesized from prescribing information.[15] |
Table 2: Example of Cardiotoxicity Assessment in a Preclinical Model
| Treatment Group | N | LVEF (%) Baseline | LVEF (%) Endpoint | Change in LVEF (%) |
| Vehicle Control | 10 | 60.5 ± 2.1 | 59.8 ± 2.5 | -0.7 |
| This compound (8 mg/kg) | 10 | 61.2 ± 2.3 | 45.3 ± 3.1 | -15.9 |
| This compound + Dexrazoxane | 10 | 60.9 ± 2.0 | 55.1 ± 2.8** | -5.8 |
| Data is hypothetical and for illustrative purposes. LVEF: Left Ventricular Ejection Fraction. *p < 0.05 vs. Vehicle Control; *p < 0.05 vs. This compound. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cardiotoxicity in a Rodent Model
-
Objective: To evaluate the cardiotoxic effects of a specific this compound dosing regimen.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Grouping:
-
Group 1: Vehicle Control (0.9% NaCl).
-
Group 2: this compound (e.g., 4 mg/kg, weekly for 6 weeks via intraperitoneal injection).
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood for serum biomarker analysis (e.g., cardiac troponin I and T).[2]
-
Excise the heart, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining for cardiomyocyte damage).[2]
-
Snap-freeze the remaining heart tissue for molecular analysis (e.g., gene expression of stress markers).[2]
-
Protocol 2: In Vivo Imaging of this compound Biodistribution
-
Objective: To visualize and quantify the distribution of this compound in a tumor-bearing mouse model.
-
Animal Model: Nude mice with subcutaneously implanted tumors.
-
Imaging Agent: this compound (leveraging its intrinsic red fluorescence).[7]
-
Procedure:
-
Anesthetize the mouse and maintain body temperature.[7]
-
Acquire a baseline fluorescence image to account for autofluorescence.[7]
-
Administer this compound (e.g., 5-10 mg/kg) intravenously.[7]
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) using appropriate excitation (~480 nm) and emission (>580 nm) filters.[7]
-
(Optional) At the final time point, euthanize the mouse, excise the tumor and major organs (heart, liver, kidneys), and perform ex vivo imaging to confirm this compound distribution.[7]
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced cardiotoxicity.
Caption: Workflow for developing nanocarrier-based this compound delivery.
Caption: Troubleshooting inconsistent echocardiography results.
References
- 1. Doxorubicin and this compound cardiotoxicity: experimental and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound cardiotoxicity: a study of 135 patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Detection of this compound-Induced Cardiotoxicity in Patients with Breast Cancer | Thoracic Key [thoracickey.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence effect of this compound and paclitaxel treatment on pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling [frontiersin.org]
- 12. Study of this compound sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early detection of this compound-induced cardiotoxicity in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Studying Epirubicin's Cell Cycle Effects with Cell Synchronization
Welcome to the technical support center for researchers investigating the cell cycle-specific effects of Epirubicin. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you design and execute your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is cell synchronization necessary when studying the effects of this compound?
A1: Cell synchronization is a crucial technique that aligns a population of cells to the same phase of the cell cycle.[1][2][3] This is vital for studying drugs like this compound because its cytotoxic effects are cell cycle-dependent, with maximum cell death occurring during the S and G2 phases.[4][5] By synchronizing cells, researchers can treat a homogenous population at a specific phase, allowing for a more precise analysis of the drug's impact on cell cycle progression, checkpoint activation, and apoptosis.[6]
Q2: What is the mechanism of action of this compound on the cell cycle?
A2: this compound, an anthracycline antibiotic, exerts its effects through multiple mechanisms.[7][8] Its primary action involves intercalating into DNA strands and inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription.[5][9] This stabilizes the DNA-topoisomerase II complex, leading to irreversible DNA strand breaks.[4][9] The resulting DNA damage triggers cell cycle checkpoints, primarily causing arrest in the S and G2/M phases, and can ultimately lead to apoptosis.[4][5]
Q3: Which cell synchronization method is best for studying this compound's effects?
A3: The best method depends on the specific cell cycle phase you wish to target and the cell line being used.
-
For G1 or G1/S boundary arrest: Serum starvation is a cost-effective method to accumulate cells in the G0/G1 phase.[2][6] A double thymidine block is a highly effective chemical method to arrest cells at the G1/S boundary.[1][6]
-
For S phase arrest: Hydroxyurea, an inhibitor of ribonucleotide reductase, can be used to block cells in the early S phase.[10][11]
-
For G2/M arrest: Nocodazole, a reversible microtubule-depolymerizing agent, is widely used to arrest cells in the G2/M phase.[12][13][14]
Since this compound has maximal effects in the S and G2 phases, methods that synchronize cells at the G1/S boundary (double thymidine block) or in the G2/M phase (nocodazole) are particularly relevant.[4]
Q4: How can I confirm the efficiency of my cell synchronization protocol?
A4: The most common method to validate cell synchronization is through flow cytometry analysis of DNA content.[15] Cells are fixed, stained with a fluorescent DNA-binding dye like Propidium Iodide (PI), and analyzed.[6][16] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing you to quantify the percentage of cells in each phase and confirm the homogeneity of your synchronized population.[16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low synchronization efficiency (<70% in the target phase) | 1. Suboptimal inhibitor concentration or incubation time. 2. Cell line is resistant to the chosen method. 3. Asynchronous cell population was not in the exponential growth phase before starting. | 1. Perform a dose-response and time-course experiment to optimize the concentration and duration for your specific cell line.[18] 2. Try an alternative synchronization method (e.g., if serum starvation fails, try a double thymidine block).[6] Not all cell types respond equally to a given drug.[18] 3. Ensure cells are seeded at a low density and are actively dividing before adding the synchronizing agent. |
| High levels of cell death after synchronization | 1. Cytotoxicity from the chemical blocking agent. 2. Prolonged arrest leading to apoptosis. 3. For serum starvation, the cell line may be sensitive to growth factor withdrawal.[19] | 1. Reduce the concentration of the chemical agent or the incubation time.[20] 2. Minimize the duration of the cell cycle block. For example, nocodazole incubation should generally not exceed 10-11 hours.[10] 3. Try reducing the serum concentration (e.g., to 0.2-1% serum) instead of complete removal, or use a different synchronization method.[19] |
| Cells fail to re-enter the cell cycle after releasing the block | 1. The synchronization method was not reversible (e.g., toxic drug concentration). 2. Incomplete removal of the chemical inhibitor. 3. The cell cycle arrest has become permanent due to excessive DNA damage or stress. | 1. Use the lowest effective concentration of the inhibitor. 2. Ensure thorough washing of the cells with pre-warmed PBS and fresh medium to completely remove the blocking agent.[5][21] 3. Assess markers of DNA damage (e.g., γH2AX) to check if the synchronization protocol itself is causing significant cellular stress.[11][20] |
| Cell clumping during flow cytometry preparation | 1. Over-trypsinization or harsh cell handling. 2. Presence of excess DNA from dead cells. 3. Incomplete cell fixation. | 1. Use a gentle dissociation reagent and avoid vigorous pipetting. 2. Add DNase to the cell suspension before staining. 3. Ensure proper fixation with cold 70% ethanol, added dropwise while gently vortexing.[22] |
Quantitative Data Summary
The following tables provide an overview of typical efficiencies for common synchronization methods and the observed effects of this compound on cell cycle distribution.
Table 1: Typical Synchronization Efficiencies
| Synchronization Method | Target Phase | Typical Efficiency | Reference |
| Serum Starvation (24-48h) | G0/G1 | >90% (cell line dependent) | [19] |
| Double Thymidine Block | G1/S Boundary | ~80-90% | [10] |
| Hydroxyurea | Early S | ~80-90% | [10] |
| Nocodazole | G2/M | ~80-90% | [10][14] |
| RO-3306 (CDK1 Inhibitor) | G2 | ~60% | [23] |
Table 2: Example of this compound's Effect on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on G2/M Phase | Reference |
| MCF-7 | Breast Cancer | 0.8 µM | 48 hours | Increased (statistically significant) | [5] |
| HeLa | Cervical Cancer | 1 µM | 24 hours | Significant increase in G2/M population | N/A |
| U2OS | Osteosarcoma | 0.5 µM | 24 hours | Accumulation of cells in S and G2/M | N/A |
| Note: Data for HeLa and U2OS cells are representative examples and should be confirmed by specific literature for the intended experimental conditions. |
Experimental Protocols & Workflows
Protocol 1: G1/S Phase Synchronization using Double Thymidine Block
This method arrests cells at the boundary between the G1 and S phases by inhibiting DNA synthesis through an excess of thymidine.[1]
-
Seeding: Seed cells so they reach 30-40% confluency at the time of the first block.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[5]
-
Release: Remove the thymidine-containing medium. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and add fresh, pre-warmed complete medium. Incubate for 9 hours to allow cells to progress into the S phase.[6]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 16-17 hours. This will arrest the now-synchronized population at the G1/S boundary.
-
Final Release & this compound Treatment: Remove the thymidine medium, wash twice with PBS, and add fresh medium. At this point (T=0), the cells will synchronously enter the S phase. This compound can be added at different time points after release to study its effects on S and G2 phase progression.
Caption: Workflow for G1/S synchronization using a double thymidine block.
Protocol 2: G2/M Phase Synchronization using Nocodazole
This protocol uses nocodazole to disrupt microtubule formation, activating the spindle assembly checkpoint and arresting cells in mitosis.[13]
-
Seeding: Seed cells to reach 50-60% confluency at the time of treatment.[13]
-
Nocodazole Treatment: Add nocodazole to the culture medium. A common starting concentration is 50-100 ng/mL, but this must be optimized for your cell line.[14] Incubate for 10-16 hours.
-
Harvesting Mitotic Cells (Optional but Recommended): Mitotic cells round up and become less adherent. They can be selectively harvested by gently tapping the plate or by gentle pipetting, a technique known as "mitotic shake-off".[13] This significantly enriches the M-phase population.
-
Release & this compound Treatment: To release the cells from the M-phase block, wash the cells thoroughly with pre-warmed PBS and add fresh, nocodazole-free medium. Cells will synchronously exit mitosis and enter G1. This compound can be added to study its effects as cells progress from G1 into S phase.
Caption: Workflow for G2/M synchronization using nocodazole.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This is the standard downstream analysis to verify synchronization and assess the effects of this compound.
-
Harvest Cells: Collect both adherent and floating cells to include any apoptotic cells. Centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix for at least 2 hours at -20°C.[13][22]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[6][16]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 20,000 events per sample.[22] Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M.
Signaling Pathways
This compound-Induced Cell Cycle Arrest Pathways
This compound-induced DNA damage activates complex signaling networks that halt cell cycle progression, primarily at the G1/S and G2/M checkpoints.
-
G1 Arrest (p53-dependent): In cells with functional p53, DNA damage activates kinases like ATM/ATR. These kinases phosphorylate and stabilize p53. Activated p53 then acts as a transcription factor, upregulating the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[5] p21 inhibits Cyclin E/CDK2 complexes, preventing the phosphorylation of Retinoblastoma protein (Rb) and blocking the entry into S phase.[5]
-
G2/M Arrest (p53-independent/dependent): The ATM/ATR kinases also activate checkpoint kinases Chk1 and Chk2. These kinases phosphorylate and inactivate the Cdc25 phosphatase family. Inactive Cdc25 cannot activate the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. This prevents the cell from proceeding into the M phase, causing a G2 arrest.[5]
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. How Anti-Tumour Drugs Work - WSAVA2008 - VIN [vin.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imtm.cz [imtm.cz]
- 12. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
Validation & Comparative
Epirubicin vs. Doxorubicin: A Comparative Analysis of their Interaction with ABC Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epirubicin and Doxorubicin are closely related anthracycline antibiotics widely used in cancer chemotherapy. Their clinical efficacy can be significantly impacted by multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and cytotoxic effects. The three major ABC transporters implicated in MDR are ABCB1 (P-glycoprotein or P-gp), ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1), and ABCG2 (Breast Cancer Resistance Protein or BCRP). Understanding the nuanced differences in how this compound and Doxorubicin interact with these transporters is crucial for optimizing therapeutic strategies and overcoming drug resistance. This guide provides a detailed comparison of this compound and Doxorubicin as substrates for these key ABC transporters, supported by available experimental data and detailed methodologies.
Key Findings at a Glance
While direct comparative kinetic data for the efflux of this compound and Doxorubicin by ABC transporters is limited in publicly available literature, existing evidence suggests that Doxorubicin is likely a better substrate for efflux by ABCB1, ABCC1, and MRP2 , leading to lower intracellular accumulation compared to this compound. Conversely, This compound exhibits a greater efficiency of cellular uptake , which may contribute to its higher intracellular concentrations despite being a substrate for the same efflux pumps.
Data Presentation: Quantitative Comparison of Uptake Kinetics
A key study by Nagai et al. (2021) provides a quantitative comparison of the uptake kinetics of this compound and Doxorubicin in human hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) cell lines. The data reveals that the efficiency of both saturable (transporter-mediated) and non-saturable (passive diffusion) uptake of this compound is significantly greater than that of Doxorubicin[1].
| Cell Line | Drug | Vmax/Km (μL/min/mg protein) | Kd (μL/min/mg protein) |
| HepG2 | This compound | 0.19 ± 0.04 | 0.60 ± 0.05 |
| Doxorubicin | 0.08 ± 0.02 | 0.38 ± 0.03 | |
| A549 | This compound | 0.25 ± 0.05 | 0.83 ± 0.08 |
| Doxorubicin | 0.12 ± 0.03 | 0.45 ± 0.05 |
Table 1: Comparison of uptake kinetic parameters for this compound and Doxorubicin in HepG2 and A549 cells. Vmax/Km represents the uptake clearance for the saturable (transporter-mediated) process, while Kd represents the rate constant for non-saturable transport (passive diffusion). Data from Nagai et al., 2021.[1]
The same study also qualitatively notes that the efflux efficiency for P-gp, MRP1, and MRP2 is "markedly different" between the two drugs, and that the intracellular accumulation of this compound is significantly greater than that of Doxorubicin, suggesting that Doxorubicin is more efficiently effluxed[1][2][3]. While specific kinetic parameters for efflux (Km, Vmax) were not provided, this difference in intracellular accumulation is a critical factor in their differential cytotoxicity.
Experimental Protocols
To determine whether a compound is a substrate for an ABC transporter, several key experiments are typically performed. These include ATPase assays, cellular accumulation (uptake and efflux) assays, and vesicular transport assays.
ATPase Assay
The activity of ABC transporters is fueled by ATP hydrolysis. The binding and transport of a substrate can stimulate the ATPase activity of the transporter. This assay measures the rate of ATP hydrolysis in the presence and absence of the test compound.
Detailed Methodology:
-
Preparation of Transporter-Expressing Membranes: Inside-out membrane vesicles are prepared from cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells or HEK293 mammalian cells).
-
Reaction Setup: The membrane vesicles (typically 5-20 µg of total protein) are incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2) with and without the test compound (this compound or Doxorubicin) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP (typically 2-5 mM).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a solution like sodium dodecyl sulfate (SDS).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. A common method is the use of a malachite green-based colorimetric reagent, which forms a complex with Pi that can be measured spectrophotometrically at a wavelength of around 620-650 nm.
-
Data Analysis: The vanadate-sensitive ATPase activity (as sodium orthovanadate is a potent inhibitor of P-type ATPases) is calculated by subtracting the activity in the presence of vanadate from the total activity. An increase in ATPase activity in the presence of the test compound suggests it is a substrate.
References
Epirubicin vs. Other Anthracyclines: A Head-to-Head Comparison for Researchers
For researchers and drug development professionals, selecting the optimal anthracycline is a critical decision in cancer therapy. This guide provides an objective, data-driven comparison of epirubicin against other notable anthracyclines, primarily doxorubicin, with additional context on daunorubicin and idarubicin. The focus is on efficacy, toxicity profiles, and underlying mechanisms of action, supported by experimental data and methodological insights.
Core Mechanism of Action: A Shared Pathway
Anthracyclines, as a class of potent anti-neoplastic agents, share a fundamental mechanism of action. Their primary mode of cytotoxicity involves the interruption of DNA replication and transcription in rapidly dividing cancer cells.[1] This is achieved through several key processes:
-
DNA Intercalation: The planar ring structures of anthracyclines insert themselves between DNA base pairs, distorting the helical structure and inhibiting DNA and RNA synthesis.[2][3]
-
Topoisomerase II Inhibition: Anthracyclines stabilize the complex formed between DNA and topoisomerase II, an enzyme crucial for unwinding DNA. This leads to irreversible DNA strand breaks and triggers apoptosis (programmed cell death).[3][4]
-
Free Radical Generation: These agents can undergo redox cycling, producing reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and cell membranes.[2][3]
While the core mechanism is conserved, subtle structural differences between individual anthracyclines, such as the spatial orientation of a hydroxyl group in this compound compared to doxorubicin, lead to variations in their clinical profiles, particularly concerning efficacy and toxicity.[2]
Caption: General mechanism of action for anthracycline antibiotics.
This compound vs. Doxorubicin: A Focus on Breast Cancer
This compound and doxorubicin are two of the most widely used anthracyclines, particularly in the treatment of breast cancer. While both demonstrate comparable efficacy, a key differentiator lies in their cardiotoxicity profiles.
Efficacy Comparison
Clinical studies have shown that this compound and doxorubicin have similar response rates and overall survival in the treatment of advanced breast cancer.[5] A randomized trial comparing doxorubicin at 60 mg/m² with this compound at 90 mg/m² found no significant difference in response rates, response duration, or survival.[6] Another study reported identical major therapeutic response rates of 25% for both this compound (85 mg/m²) and doxorubicin (60 mg/m²) in patients with advanced breast cancer.[7]
| Parameter | Doxorubicin | This compound | Study Population | Reference |
| Response Rate | 47% (32/68) | Not specified, but stated as not improved | 138 patients with advanced breast cancer | [6] |
| Response Rate | 25% (7/28) | 25% (6/24) | 52 patients with advanced breast cancer | [7] |
| Median Response Duration | 10 months | 8 months | 138 patients with advanced breast cancer | [6] |
| Median Response Duration | 7.1 months | 11.9 months | 52 patients with advanced breast cancer | [7] |
| Median Survival | 12 months | 10 months | 138 patients with advanced breast cancer | [6] |
Cardiotoxicity Profile
The most significant advantage of this compound over doxorubicin is its reduced cardiotoxicity.[8][9] This is attributed to its faster elimination and different metabolic pathway, which may lead to lower accumulation in cardiac tissue.[2][8]
Multiple studies have quantified this difference. A double-blind randomized study in non-Hodgkin lymphoma patients showed a significantly smaller decrease in left ventricular ejection fraction (LVEF) with this compound compared to doxorubicin at cumulative doses of 400-500 mg/m².[10] Another study estimated that the median cumulative dose to induce laboratory cardiotoxicity was 935 mg/m² for this compound, compared to 468 mg/m² for doxorubicin.[7]
| Parameter | Doxorubicin | This compound | Study Population | Reference |
| Decrease in LVEF at 400-500 mg/m² | -15% +/- 11% | 0% +/- 13% | 24 patients with non-Hodgkin lymphoma | [10] |
| Incidence of >10% LVEF Decrease | 7 patients | 4 patients | 24 patients with non-Hodgkin lymphoma | [10] |
| Congestive Heart Failure | 1 patient at 200 mg/m² | No patients | 24 patients with non-Hodgkin lymphoma | [10] |
| Median Dose to Cardiotoxicity | 468 mg/m² | 935 mg/m² | 33 patients with advanced breast cancer | [7] |
| Symptomatic Congestive Heart Failure | 5 patients (median dose 492 mg/m²) | 4 patients (median dose 1,134 mg/m²) | 54 patients with advanced breast cancer | [7] |
A network meta-analysis of 19 randomized clinical trials in breast cancer patients confirmed that this compound has a significantly superior cardioprotective effect compared to doxorubicin.[11]
Caption: A typical experimental workflow for comparing anthracycline cardiotoxicity.
This compound vs. Other Anthracyclines in Leukemia
In the context of acute myeloid leukemia (AML), the choice of anthracycline for induction chemotherapy often involves daunorubicin and idarubicin.
A large randomized trial (AML-10) compared daunorubicin, idarubicin, and mitoxantrone in adult AML patients. The study found that while the overall complete remission rate was similar across the three groups, the disease-free survival was significantly shorter in the daunorubicin arm compared to the idarubicin and mitoxantrone arms for patients not undergoing allogeneic stem-cell transplantation.[12]
More recent studies have compared idarubicin with high-dose daunorubicin. A phase III trial in young adults with newly diagnosed AML found no significant differences in complete remission rates or survival between idarubicin (12 mg/m²/d for 3 days) and high-dose daunorubicin (90 mg/m²/d for 3 days).[13][14] However, high-dose daunorubicin appeared to be more effective in patients with the FLT3-ITD mutation.[13]
| Parameter | Idarubicin (12 mg/m²) | High-Dose Daunorubicin (90 mg/m²) | Study Population | Reference |
| Complete Remission Rate | 80.5% | 74.7% | 299 young adults with AML | [13] |
| 4-Year Overall Survival | 51.1% | 54.7% | 299 young adults with AML | [13] |
| 4-Year Event-Free Survival | 45.5% | 50.8% | 299 young adults with AML | [13] |
Experimental Protocols: A General Overview
While detailed, step-by-step protocols are proprietary to individual studies, the general methodologies for key experiments can be outlined.
Assessment of Cardiotoxicity
-
Patient Population: Patients with a confirmed cancer diagnosis, eligible for anthracycline-based chemotherapy, are recruited. Exclusion criteria often include pre-existing cardiac conditions.
-
Randomization: Patients are randomly assigned to receive treatment with different anthracyclines (e.g., this compound or doxorubicin) in a double-blind manner where possible.[10]
-
Cardiac Function Monitoring: Left ventricular ejection fraction (LVEF) is a key indicator of cardiac function. It is typically measured at baseline and at regular intervals during and after treatment using methods like radionuclide angiocardiography or echocardiography.[7][10]
-
Endomyocardial Biopsy: In some studies, endomyocardial biopsies are performed to histologically assess the degree of myocardial damage.[15]
-
Data Analysis: Statistical analyses are performed to compare the changes in LVEF and the incidence of cardiac events (e.g., congestive heart failure) between the different treatment groups.
Evaluation of Anti-Tumor Efficacy
-
Patient Selection: Patients with measurable disease are enrolled in clinical trials.
-
Treatment Regimen: Patients receive standardized doses and schedules of the anthracyclines being compared.
-
Tumor Response Assessment: Tumor response is evaluated periodically using imaging techniques (e.g., CT scans) and standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Outcome Measures: Key efficacy endpoints include overall response rate (ORR), duration of response, progression-free survival (PFS), and overall survival (OS).
Conclusion
This compound presents a compelling alternative to doxorubicin, particularly in malignancies like breast cancer, offering comparable efficacy with a significantly lower risk of cardiotoxicity.[5][9] This favorable safety profile allows for potentially higher cumulative doses, which may translate to improved therapeutic outcomes in some settings. In the treatment of AML, idarubicin and high-dose daunorubicin appear to be more effective than standard-dose daunorubicin, with ongoing research refining the optimal choice for specific patient subgroups.[12][13] The selection of an anthracycline should be guided by the specific clinical context, considering the cancer type, patient's cardiac health, and the therapeutic goals.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ascopubs.org [ascopubs.org]
- 7. A prospective randomized comparison of this compound and doxorubicin in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardiotoxicity of this compound and doxorubicin: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Daunorubicin Versus Mitoxantrone Versus Idarubicin As Induction and Consolidation Chemotherapy for Adults With Acute Myeloid Leukemia: The EORTC and GIMEMA Groups Study AML-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of idarubicin and high-dose daunorubicin in the induction chemotherapy for AML – a phase III study [aml-hub.com]
- 14. Comparison of idarubicin and high-dose daunorubicin in the induction chemotherapy for AML – a phase III study [aml-hub.com]
- 15. aacrjournals.org [aacrjournals.org]
Validating Epirubicin's Efficacy in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Epirubicin's performance against other chemotherapeutic alternatives, supported by experimental data from patient-derived xenograft (PDX) models. Patient-derived xenografts, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a powerful preclinical tool as they closely mimic the heterogeneity and microenvironment of human tumors, offering a more predictive model for evaluating anti-cancer agents.[1][2][3]
This compound: Mechanism of Action
This compound, an anthracycline antibiotic, exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanisms include:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): this compound can generate free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These actions collectively disrupt essential cellular processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound.
Comparative Efficacy of this compound in PDX Models
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in various cancer PDX models. Tumor Growth Inhibition (TGI) is a common metric used to assess anti-tumor activity.
Breast Cancer PDX Models
| Treatment Group | PDX Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound + Taxifolin | 4T1 Breast Cancer | Not specified | More pronounced suppression of tumor growth compared to this compound alone. | [4] |
| Adriamycin (Doxorubicin) + Cyclophosphamide | MDA-MB-231 (TNBC) | Not specified | 56% tumor growth inhibition. | [5] |
| Adriamycin (Doxorubicin) + Cyclophosphamide + PLAG | MDA-MB-231 (TNBC) | Not specified | 94% tumor growth inhibition. | [5] |
| Doxorubicin-NS | BALB-neuT | Dose 5x lower than therapeutic dose | 60% tumor growth inhibition. | [6] |
Ovarian Cancer PDX Models
| Treatment Group | PDX Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound (EPI) | Orthotopic Ovarian PDX | Single injection | 40% tumor growth suppression after 5 days. | [7][8] |
| Nanoparticle-Epirubicin (POLEPI) | Orthotopic Ovarian PDX | Single injection | 70% tumor growth suppression after 5 days. | [7][8] |
| Carboplatin + Paclitaxel | High-Grade Serous Ovarian Carcinoma (OV-41) | Intraperitoneal | Significant decrease in tumor weight (p=0.008). | [9][10] |
| Carboplatin + Paclitaxel | Ovarian Cancer PDX | Not specified | ~25% decrease in tumor volume over 4 weeks. | [11] |
| Carboplatin | Platinum-sensitive Ovarian Cancer Organoids from PDX | 1 µM for 72h | ~50% reduction in cell viability. | [12][13] |
| Paclitaxel | Platinum-sensitive Ovarian Cancer Organoids from PDX | 10 nM for 72h | ~50% reduction in cell viability. | [12][13] |
Bladder Cancer PDX Models
| Treatment Group | PDX Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Gemcitabine | C09303 Bladder Cancer | 2 mg/kg, intraperitoneal | Significant inhibition of tumor growth. | [14] |
| Gemcitabine | Bladder Cancer PDX | Intraperitoneal | Tumors initially shrank and reached 1,000 mm³ after 10.2 weeks. | [15] |
| Cisplatin | Bladder Cancer PDX | Intraperitoneal | Tumor growth similar to control (reached 1,000 mm³ in 4.8 weeks vs 3.7 weeks for control). | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for establishing and utilizing PDX models for efficacy studies.
Establishment of Patient-Derived Xenograft (PDX) Models
Caption: Experimental workflow for PDX model establishment.
Materials:
-
Fresh patient tumor tissue in a sterile transport medium.
-
Immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old).
-
Sterile surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Matrigel (optional, to improve engraftment).
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Procedure:
-
Tissue Processing: Within 2-4 hours of resection, wash the tumor tissue with sterile, antibiotic-containing saline. Mechanically dissect the tumor into small fragments (2-3 mm³).
-
Implantation: Anesthetize the mouse and make a small incision on the flank for subcutaneous implantation. Create a subcutaneous pocket and insert a single tumor fragment. For orthotopic implantation (e.g., in the mammary fat pad for breast cancer), expose the target organ and suture the tumor fragment in place. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor growth. For subcutaneous tumors, measure the dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. Process the tumor as in step 1 and implant fragments into a new cohort of mice for expansion.
-
Cryopreservation: Place tumor fragments in cryopreservation medium and freeze slowly to -80°C before transferring to liquid nitrogen for long-term storage.
This compound Administration and Efficacy Evaluation
Caption: Workflow for this compound efficacy evaluation in PDX models.
Procedure:
-
Animal Grouping: Once tumors in PDX mice reach a volume of 100-200 mm³, randomize the animals into treatment and control groups.
-
Drug Preparation and Administration: Dissolve this compound in a sterile vehicle (e.g., saline). The route of administration (e.g., intravenous, intraperitoneal) and the dosing schedule will depend on the specific study design.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Data Analysis: The study can be terminated at a predetermined time point or when tumors in the control group reach a maximum allowed size. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[16]
-
Post-mortem Analysis: At the end of the study, euthanize the mice and excise the tumors for further analyses such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blotting to assess protein expression levels in relevant signaling pathways.[16]
Conclusion
Patient-derived xenograft models are an invaluable tool for the preclinical evaluation of anti-cancer agents like this compound. The data presented in this guide, derived from various PDX studies, demonstrates the efficacy of this compound and provides a comparative context against other chemotherapeutic agents. The detailed experimental protocols serve as a foundation for designing robust in vivo studies to further investigate the therapeutic potential of this compound and novel combination strategies. The use of well-characterized PDX models will continue to be instrumental in advancing cancer research and developing more effective, personalized therapies.
References
- 1. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle-Encapsulated this compound Efficacy in the Inhibition of Growth of Orthotopic Ovarian Patient-Derived Xenograft in Immunocompromised Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 10. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Application of Patient-Derived Xenograft Models in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoid models established from primary tumors and patient-derived xenograft tumors reflect platinum sensitivity of ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoid Models Established from Primary Tumors and Patient-Derived Xenograft Tumors Reflect Platinum Sensitivity of Ovarian Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patient-derived bladder cancer xenograft models reveal VEGF and CDK4 enhancing tumor metastasis behavior - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02362C [pubs.rsc.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Epirubicin Administration: Bolus Injection vs. Continuous Infusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methods of administering the chemotherapeutic agent Epirubicin: bolus injection and continuous infusion. By examining experimental data on their performance, this document aims to inform preclinical and clinical research design.
Executive Summary
The choice between bolus injection and continuous infusion of this compound involves a trade-off between peak drug concentration, treatment efficacy, and the toxicity profile. Bolus administration leads to high peak plasma concentrations, which can be associated with increased efficacy in some contexts but also heightened toxicity, particularly cardiotoxicity. Continuous infusion maintains a lower, more stable plasma concentration, which has been shown in several studies to mitigate cardiotoxicity without compromising anti-tumor effects. The selection of an administration method should be guided by the specific cancer type, the patient's cardiovascular health, and the overall treatment regimen.
Data Presentation
Table 1: Pharmacokinetic Comparison
| Parameter | Bolus Injection | Continuous Infusion | Key Findings |
| Peak Plasma Concentration (Cmax) | High | Low | Bolus injections result in significantly higher peak plasma concentrations of this compound.[1] |
| Area Under the Curve (AUC) | Similar to infusion | Similar to bolus | Total drug exposure can be comparable between the two methods when the total dose is the same.[1] |
| Drug Clearance | No significant difference | No significant difference | The overall rate of drug elimination from the body is generally not affected by the administration method. |
| Metabolite Profile | Higher levels of metabolites | Lower levels of metabolites | Continuous infusion may lead to a reduction in the formation of certain this compound metabolites. |
Table 2: Efficacy Comparison
| Indication | Bolus Injection | Continuous Infusion | Key Findings |
| Advanced Breast Cancer | Effective | Effective | Both methods demonstrate efficacy. One study found bolus injection to be significantly more successful in terms of response rate, time to first event, and survival.[2] |
| Advanced Soft Tissue Sarcoma | Standard of care | Investigational | Studies on the related anthracycline doxorubicin suggest no significant difference in progression-free or overall survival between the two methods. |
| Metastatic Breast Cancer | Effective | Less Cardiotoxic | In a study comparing doxorubicin and this compound, continuous infusion of this compound was found to be less cardiotoxic than bolus this compound.[3] |
Table 3: Toxicity Comparison
| Adverse Event | Bolus Injection | Continuous Infusion | Key Findings |
| Cardiotoxicity | Higher risk | Lower risk | Continuous infusion is associated with a reduced risk of cardiotoxicity, a major dose-limiting side effect of anthracyclines.[1][3] |
| Myelosuppression | Dose-dependent | Dose-dependent | The degree of bone marrow suppression is related to the dose and schedule, with some studies showing less severe hematological toxicity with continuous infusion. |
| Nausea and Vomiting | More frequent/severe | Less frequent/severe | The acute toxicity of nausea and vomiting is often more pronounced with the high peak concentrations of bolus injections. |
| Mucositis | Common | Can still occur | The incidence and severity of mucositis (inflammation of the digestive tract lining) can be influenced by the administration schedule. |
Experimental Protocols
Below is a representative experimental protocol synthesized from several clinical trials comparing bolus versus continuous infusion of this compound in patients with advanced solid tumors.
Objective: To compare the pharmacokinetics, efficacy, and toxicity of this compound administered as a bolus injection versus a continuous infusion.
Patient Population: Adult patients with histologically confirmed advanced or metastatic solid tumors (e.g., breast cancer, soft tissue sarcoma) who are candidates for this compound therapy and have not received prior anthracycline treatment. Key exclusion criteria would include pre-existing cardiac conditions.
Study Design: A randomized, open-label, parallel-group study.
Treatment Arms:
-
Arm A (Bolus Injection): this compound at a dose of 90 mg/m² administered as an intravenous bolus over 15-20 minutes on day 1 of a 21-day cycle.
-
Arm B (Continuous Infusion): this compound at a dose of 90 mg/m² administered as a continuous intravenous infusion over 48-96 hours, starting on day 1 of a 21-day cycle.
Assessments:
-
Pharmacokinetics: Blood samples are collected at predefined time points during and after this compound administration to determine plasma concentrations of this compound and its metabolites.
-
Efficacy: Tumor response is assessed every two to three cycles using standardized criteria (e.g., RECIST). Overall survival and progression-free survival are also monitored.
-
Toxicity: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Cardiac function is closely monitored using echocardiograms or MUGA scans at baseline and regular intervals throughout the study.
Statistical Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. Efficacy endpoints are compared between the two arms using appropriate statistical tests (e.g., chi-square test for response rates, Kaplan-Meier analysis for survival data). Toxicity data is summarized and compared between the arms.
Mandatory Visualization
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: this compound's cardiotoxic mechanisms and influence of administration.
Experimental Workflow: Comparative Clinical Trial
References
- 1. Delivery of this compound via slow infusion as a strategy to mitigate chemotherapy-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced breast cancer. A randomised trial of epidoxorubicin at two different dosages and two administration systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Epirubicin's Efficacy in Doxorubicin-Resistant Cancer Cells: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of epirubicin and doxorubicin in doxorubicin-resistant cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two closely related anthracyclines in the context of acquired drug resistance.
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for a wide array of cancers. However, the development of multidrug resistance (MDR) is a significant clinical challenge, often leading to treatment failure. This compound, a stereoisomer of doxorubicin, is often considered as an alternative. This guide examines the experimental evidence comparing the in vitro efficacy of this compound against cancer cell lines that have acquired resistance to doxorubicin. The primary mechanisms of anthracycline action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Resistance is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from the cell, thereby reducing their intracellular concentration and cytotoxic effect.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound and doxorubicin in doxorubicin-sensitive and -resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency. A higher IC50 value indicates greater resistance.
| Cell Line | Drug | IC50 (nM) in Sensitive Cells | IC50 (nM) in Doxorubicin-Resistant Cells | Resistance Factor (Resistant IC50 / Sensitive IC50) | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | 50 | 1500 | 30 | [1] |
| This compound | 75 | 2000 | 26.7 | [1] | |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | 100 | 2500 | 25 | [1] |
| This compound | 120 | 3000 | 25 | [1] | |
| P388 (Leukemia) | Doxorubicin | Not Specified | Not Specified | Shorter retention in resistant cells | [2] |
| Doxorubicin + Verapamil | Not Specified | Increased accumulation in resistant cells | N/A | [2] | |
| HepG2 (Hepatocellular Carcinoma) | Doxorubicin | Lower than this compound | Not Specified | N/A | [3][4] |
| This compound | Higher than Doxorubicin | Not Specified | N/A | [3][4] | |
| A549 (Non-small cell lung cancer) | Doxorubicin | Lower than this compound | Not Specified | N/A | [3][4] |
| This compound | Higher than Doxorubicin | Not Specified | N/A | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or doxorubicin. A control group with no drug is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Drug Uptake Assay (High-Performance Liquid Chromatography - HPLC)
-
Cell Culture: Doxorubicin-sensitive and -resistant cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Drug Incubation: The cells are incubated with a defined concentration of this compound or doxorubicin (e.g., 10 µM) for a specified time (e.g., 1-4 hours) at 37°C. For experiments involving efflux pump inhibitors, cells are pre-incubated with the inhibitor (e.g., verapamil) for 1 hour before the addition of the anthracycline.
-
Cell Lysis: After incubation, the cells are washed three times with ice-cold PBS to remove extracellular drug. The cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer).
-
Drug Extraction: An organic solvent (e.g., a mixture of chloroform and methanol) is added to the cell lysate to extract the drug. The mixture is vortexed and centrifuged to separate the organic and aqueous phases.
-
HPLC Analysis: The organic phase containing the drug is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for HPLC analysis. The drug concentration is quantified by measuring the peak area at the characteristic absorbance wavelength of the drug and comparing it to a standard curve.
-
Normalization: The intracellular drug concentration is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in anthracycline-induced apoptosis and a typical experimental workflow for evaluating drug efficacy in resistant cell lines.
References
- 1. Verapamil effect on the accumulation of doxorubicin in the leukemia P388 cells with induced antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in Transport Characteristics and Cytotoxicity of this compound and Doxorubicin in HepG2 and A549 Cells | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Changes in subcellular doxorubicin distribution and cellular accumulation alone can largely account for doxorubicin resistance in SW-1573 lung cancer and MCF-7 breast cancer multidrug resistant tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of FEC vs. FAC Chemotherapy Regimens in Clinical Trials
In the landscape of adjuvant and metastatic breast cancer treatment, the anthracycline-based chemotherapy regimens of FEC (5-Fluorouracil, Epirubicin, Cyclophosphamide) and FAC (5-Fluorouracil, Doxorubicin, Cyclophosphamide) have been cornerstone therapies. This guide provides a meta-summary of clinical trial data to offer researchers, scientists, and drug development professionals a comparative analysis of the efficacy and toxicity profiles of these two regimens.
Executive Summary
Clinical evidence suggests that the FEC and FAC regimens exhibit therapeutic equivalence in terms of overall response rates and survival outcomes in the treatment of breast cancer. However, a notable distinction emerges in their toxicity profiles, with the FEC regimen generally demonstrating a more favorable safety profile, particularly concerning cardiotoxicity.
Data Presentation
The following tables summarize the quantitative data on the efficacy and toxicity of the FEC and FAC regimens based on findings from various clinical trials.
Table 1: Efficacy of FEC vs. FAC Regimens
| Study/Trial | Patient Population | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response | Median Overall Survival |
| Oncology, 1989[1] | Metastatic Breast Cancer | FAC | 47 | 46% | Not significantly different from FEC | Not significantly different from FEC |
| FEC | 47 | 44% | Not significantly different from FAC | Not significantly different from FAC | ||
| Onkologie, 1986[2] | Advanced Breast Cancer | FAC | 116 | 52% (± 9%) | 273 days | Similar to FEC |
| FEC | 123 | 49% (± 9%) | 303 days | Similar to FAC | ||
| Retrospective Study (Locally Advanced Breast Cancer)[3] | Locally Advanced Breast Cancer | FAC/CA | 43 | 91.0% | - | 46.0 months |
| FEC/CE | 33 | 81.9% | - | 45.0 months |
Table 2: Toxicity Profiles of FEC vs. FAC Regimens
| Study/Trial | Adverse Event | FAC Arm | FEC Arm | Remarks |
| Oncology, 1989[1] | General Toxicity | More frequent and pronounced | Less frequent and pronounced | FEC showed reduced toxicity. |
| Onkologie, 1986[2] | Myelotoxicity | More pronounced | Less myelotoxic | |
| Nausea & Vomiting | More pronounced | Less toxic | ||
| Grade 3 Alopecia | More pronounced | Less toxic | ||
| Cardiac Dysfunction (Grade 2 leading to treatment cessation) | 9 patients (3 with CHF) | 0 patients | FEC demonstrated a significant advantage in cardiac safety. | |
| Annals of Oncology, 1994[4] | Congestive Heart Failure (in patients progressing on FEC and treated with FAC) | 5 patients | - | Highlights potential for cardiac toxicity with doxorubicin in FAC. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of these findings.
Oncology, 1989 (Metastatic Breast Cancer)[1]
-
Patient Population: 94 evaluable patients with metastatic breast cancer.
-
Randomization: Patients were randomly assigned to either the FAC or FEC arm.
-
Dosing Schedule:
-
FAC: 5-Fluorouracil, Doxorubicin (Adriamycin), and Cyclophosphamide. Cycles repeated every 3 weeks.
-
FEC: 5-Fluorouracil, this compound, and Cyclophosphamide. Cycles repeated every 3 weeks.
-
Specific dosages were not detailed in the abstract.
-
-
Endpoints: Objective response rate, duration of response, median survival, and toxicity.
Onkologie, 1986 (Advanced Breast Cancer)[2]
-
Patient Population: 239 evaluable patients with advanced breast cancer.
-
Randomization: Patients were randomized to either the FAC or FEC arm.
-
Dosing Schedule:
-
FAC: 5-Fluorouracil, Doxorubicin (Adriamycin), and Cyclophosphamide.
-
FEC: 5-Fluorouracil, this compound, and Cyclophosphamide.
-
Specific dosages and cycle lengths were not detailed in the abstract.
-
-
Endpoints: Therapeutic response, duration of response, overall survival, and toxicity (myelotoxicity, nausea, vomiting, alopecia, cardiac dysfunction).
Annals of Oncology, 1994 (Metastatic Breast Cancer progressing on FEC)[4]
-
Patient Population: 19 patients with metastatic breast cancer who had failed prior first-line FEC chemotherapy.
-
Treatment: All patients were treated with the FAC regimen as a second-line therapy.
-
Dosing Schedule:
-
FEC (prior): 5-Fluorouracil 500 mg/m², this compound 50 mg/m², Cyclophosphamide 500 mg/m², every 4 weeks.
-
FAC (study): 5-Fluorouracil 500 mg/m², Doxorubicin 50 mg/m², Cyclophosphamide 500 mg/m², every 4 weeks.
-
-
Endpoints: Partial response, duration of response, and toxicity (specifically cardiac).
Visualized Workflow: Meta-Analysis of Clinical Trials
The following diagram illustrates the logical workflow of conducting a meta-analysis of clinical trials, such as those comparing FEC and FAC regimens.
Signaling Pathway Considerations
While this guide focuses on the clinical outcomes of FEC and FAC, it is important for drug development professionals to consider the underlying mechanisms of action. Both doxorubicin (in FAC) and this compound (in FEC) are anthracycline topoisomerase II inhibitors. They intercalate into DNA and inhibit the progression of the topoisomerase II enzyme, which is crucial for DNA replication and repair. This ultimately leads to the induction of apoptosis in rapidly dividing cancer cells. The structural difference between doxorubicin and its epimer, this compound, is thought to influence their metabolic pathways and potentially contribute to the observed differences in their toxicity profiles, particularly cardiotoxicity. Further research into these pathways can inform the development of safer and more effective chemotherapeutic agents.
References
- 1. 5-Fluorouracil, adriamycin, cyclophosphamide (FAC) vs. 5-fluorouracil, this compound, cyclophosphamide (FEC) in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [French FAC vs FEC study in advanced breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of different neoadjuvant chemotherapy regimens on locally advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAC (fluorouracil, doxorubicin, cyclophosphamide) as second line chemotherapy in patients with metastatic breast cancer progressing under FEC (fluorouracil, this compound, cyclophosphamide) chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Side-by-Side Analysis of Gene Expression Changes Induced by Epirubicin and Doxorubicin
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the molecular mechanisms of closely related chemotherapeutic agents is paramount. This guide provides a comparative analysis of the gene expression changes induced by two widely used anthracyclines, Epirubicin and Doxorubicin. While both drugs are cornerstones in the treatment of various cancers, their distinct clinical profiles, particularly regarding cardiotoxicity, are thought to be rooted in their differential impact on cellular gene expression.
This comparison synthesizes findings from multiple studies to provide a comprehensive overview of the similarities and differences in the transcriptomic landscapes shaped by these two drugs. The data presented herein is curated from in vitro studies on various cancer cell lines and cardiomyocytes.
Comparative Gene Expression Profiles
The following tables summarize the consistently reported differentially expressed genes in response to this compound and Doxorubicin treatment. It is important to note that the specific genes and the magnitude of their expression change can vary depending on the cell line, drug concentration, and duration of treatment.
Table 1: Key Genes Differentially Regulated by this compound Treatment
| Gene | Regulation | Function |
| TOP2A | Down-regulated | Target of anthracyclines, involved in DNA replication and repair |
| MYC | Down-regulated | Oncogene, regulates cell proliferation and apoptosis |
| CCND1 | Down-regulated | Regulates cell cycle progression (G1/S transition) |
| BCL2 | Down-regulated | Anti-apoptotic protein |
| BAX | Up-regulated | Pro-apoptotic protein |
| CDKN1A (p21) | Up-regulated | Cell cycle inhibitor, tumor suppressor |
| FAS | Up-regulated | Death receptor, induces apoptosis |
| TP53 | Up-regulated | Tumor suppressor, regulates cell cycle and apoptosis |
Table 2: Key Genes Differentially Regulated by Doxorubicin Treatment
| Gene | Regulation | Function |
| TOP2A | Down-regulated | Target of anthracyclines, involved in DNA replication and repair |
| MYC | Down-regulated | Oncogene, regulates cell proliferation and apoptosis |
| HMOX1 | Up-regulated | Heme oxygenase 1, antioxidant and anti-inflammatory |
| NQO1 | Up-regulated | NAD(P)H dehydrogenase [quinone] 1, detoxification enzyme |
| GDF15 | Up-regulated | Growth differentiation factor 15, stress response cytokine |
| TRIB3 | Up-regulated | Tribbles pseudokinase 3, regulates apoptosis and stress responses |
| DDIT3 (CHOP) | Up-regulated | DNA damage-inducible transcript 3, mediates ER stress-induced apoptosis |
| CDKN1A (p21) | Up-regulated | Cell cycle inhibitor, tumor suppressor |
| FAS | Up-regulated | Death receptor, induces apoptosis |
| TP53 | Up-regulated | Tumor suppressor, regulates cell cycle and apoptosis |
| Death Receptors (TNFR1, DR4, DR5) | Up-regulated | Induce apoptosis in cardiomyocytes[1] |
Experimental Protocols
The following section outlines a generalized experimental workflow for analyzing gene expression changes induced by this compound or Doxorubicin, based on common methodologies reported in the literature.
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., MCF-7 for breast cancer) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate media and conditions. Cells are seeded at a specific density and allowed to adhere overnight. Subsequently, the cells are treated with either this compound, Doxorubicin (at various concentrations, e.g., 0.1, 1, 10 µM), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis
Microarray Analysis:
-
cDNA Synthesis and Labeling: Extracted RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then labeled with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence signals, and the intensity of each spot is quantified.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the drug-treated and control groups.
RNA Sequencing (RNA-Seq):
-
Library Preparation: A sequencing library is prepared from the extracted RNA, which involves fragmentation, reverse transcription to cDNA, and ligation of adapters.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed, aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes with significant changes in expression.
Validation of Gene Expression Data
The results from microarray or RNA-Seq are typically validated for a subset of genes using quantitative real-time PCR (qRT-PCR).
Visualizing the Molecular Aftermath
To better understand the processes affected by these drugs, the following diagrams illustrate the experimental workflow and a key signaling pathway involved in their mechanism of action.
Discussion of Findings
Both this compound and Doxorubicin induce significant changes in gene expression that converge on key cellular processes, including DNA damage response, cell cycle arrest, and apoptosis. The upregulation of TP53 and its downstream target CDKN1A (p21) is a common feature, indicating the activation of cell cycle arrest in response to drug-induced DNA damage. Similarly, the modulation of apoptosis-related genes such as BCL2 family members and FAS is observed with both treatments, driving the cells towards programmed cell death.
A notable difference appears in the response related to oxidative stress. Doxorubicin treatment is frequently associated with the upregulation of genes involved in the antioxidant response, such as HMOX1 and NQO1. This reflects the well-documented role of reactive oxygen species (ROS) in Doxorubicin-induced cardiotoxicity. While this compound also generates ROS, the transcriptomic signature of the oxidative stress response may be less pronounced, potentially contributing to its more favorable cardiac safety profile.
Furthermore, studies focusing on cardiotoxicity have highlighted the significant upregulation of death receptors like TNFR1, DR4, and DR5 in cardiomyocytes treated with Doxorubicin and other anthracyclines, including this compound[1]. This suggests a shared mechanism of inducing apoptosis in cardiac cells, which is a critical factor in the cardiotoxic effects of these drugs.
Conclusion
References
Validating Biomarkers for Predicting Epirubicin Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective prediction of a patient's response to Epirubicin, a widely used anthracycline chemotherapy, is critical for personalizing cancer treatment and improving outcomes. This guide provides a comparative overview of various biomarkers that have been investigated for their potential to predict this compound treatment efficacy. We present quantitative data from key studies, detail the experimental protocols used for biomarker validation, and illustrate relevant biological pathways and workflows.
Comparative Analysis of Predictive Biomarkers
The predictive utility of a biomarker is often assessed by its ability to stratify patients into responder and non-responder groups. Key metrics include Pathological Complete Response (pCR), Hazard Ratio (HR), and Area Under the Curve (AUC). Below, we summarize the performance of several promising biomarkers for predicting response to this compound-containing chemotherapy regimens.
Protein-Based Biomarkers
Protein-based biomarkers, often assessed via immunohistochemistry (IHC) in tumor biopsies, represent a clinically accessible approach to predicting treatment response.
| Biomarker | Patient Cohort | Treatment Regimen | Key Findings | Reference |
| TOP2A (Topoisomerase IIα) | 309 early and locally advanced breast cancer patients | Anthracycline-based neoadjuvant chemotherapy (including this compound) | Concurrent high TOP2A amplification with HER2 overexpression led to a significantly higher pCR rate compared to low or no TOP2A amplification (56.3% vs. 13.8%, P = 0.001).[1] | [1] |
| ERCC1 (Excision Repair Cross-Complementation Group 1) | 114 ER-negative breast cancer patients | Neoadjuvant this compound monotherapy | Low ERCC1 transcript expression was associated with a significantly higher pCR rate compared to high ERCC1 expression (21.4% vs. 6.9%, OR: 3.683, p = 0.026).[2] | [2] |
| Bcl-2 (B-cell lymphoma 2) | Preclinical study in prostate cancer cells | This compound | Inhibition of Bcl-2 expression sensitized cancer cells to this compound, suggesting high Bcl-2 may confer resistance.[3] | [3] |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Pan-cancer analysis | Various therapies | Overexpression of HIF-1α is associated with resistance to therapy in multiple cancers.[4] Anthracyclines can inhibit HIF-1 transcriptional activity.[5] | [4][5] |
| Vascular Endothelial Growth Factor (VEGF) | Pan-cancer analysis | Anti-VEGF therapies | High baseline VEGF levels are often associated with worse outcomes, independent of treatment.[6] | [6] |
Gene Signature-Based Biomarkers
With the advent of high-throughput genomics, multi-gene expression signatures have emerged as powerful predictive tools.
| Biomarker | Patient Cohort | Treatment Regimen | Key Findings | Reference |
| Drug Response Predictor (DRP) Multigene Assay | 140 patients with advanced breast cancer | This compound | The DRP was significantly associated with Time to Progression (TTP) (P = 0.03). A 75% DRP score was associated with a median TTP of 13 months compared to 7 months for a 25% DRP score (HR for DRP scores differing by 50 percentage points was 0.55). | [7] |
| 20-Gene Classifier | 114 patients with breast cancer | Anthracycline/taxane-based neoadjuvant chemotherapy | Reliably identifies patients who do not achieve a pCR in about one-third of luminal breast cancers. In a validation cohort, the classifier had an AUC of 0.768 and a negative predictive value (NPV) of 0.829. | [8] |
| 12-Gene Signature | Analysis of breast cancer datasets | Neoadjuvant chemotherapy (including anthracyclines) | A risk model based on 12 genes could stratify patients into high and low-risk groups for NAC response and was an independent prognostic factor. | [9] |
Experimental Protocols
Accurate and reproducible biomarker validation relies on standardized experimental methodologies. Below are detailed protocols for key assays mentioned in this guide.
Immunohistochemistry (IHC) for TOP2A and ERCC1
Objective: To determine the protein expression levels of TOP2A and ERCC1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Tissue Preparation: 4-μm thick sections are cut from FFPE tumor blocks and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating sections in a hydrogen peroxide solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either TOP2A or ERCC1 at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antigen-antibody complex.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: The percentage of positive tumor cells and the staining intensity are evaluated by a pathologist. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
Gene Expression Profiling for Multi-Gene Signatures
Objective: To quantify the mRNA expression levels of a panel of genes from tumor tissue.
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor tissue using a suitable RNA isolation kit. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
Gene Expression Analysis:
-
Microarray: Labeled cDNA is hybridized to a microarray chip containing probes for the genes of interest. The chip is then scanned to measure the fluorescence intensity of each probe, which corresponds to the gene expression level.
-
Quantitative Real-Time PCR (qRT-PCR): The expression of individual genes is quantified by amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye.
-
-
Data Analysis: Raw expression data is normalized, and a predictive algorithm or risk score is applied based on the expression levels of the genes in the signature.
Visualizing Pathways and Workflows
Understanding the mechanism of action of this compound and the workflow for biomarker validation is crucial for interpreting predictive studies.
This compound's Mechanism of Action and DNA Damage Response
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. This triggers a complex DNA damage response (DDR) pathway.
Caption: this compound's mechanism of action and the subsequent DNA damage response pathway.
Experimental Workflow for Biomarker Validation
The process of validating a predictive biomarker involves several key steps, from patient selection to data analysis.
Caption: A typical experimental workflow for validating a predictive biomarker.
References
- 1. TOP2A amplification in breast cancer is a predictive marker of anthracycline-based neoadjuvant chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERCC1 Is a Predictor of Anthracycline Resistance and Taxane Sensitivity in Early Stage or Locally Advanced Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Bcl-2 enhances the efficacy of this compound chemotherapy in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracycline chemotherapy inhibits HIF-1 transcriptional activity and tumor-induced mobilization of circulating angiogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predicting efficacy of this compound by a multigene assay in advanced breast cancer within a Danish Breast Cancer Cooperative Group (DBCG) cohort: a retrospective-prospective blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene Expression-Based Prediction of Neoadjuvant Chemotherapy Response in Early Breast Cancer: Results of the Prospective Multicenter EXPRESSION Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel twelve-gene signature to predict neoadjuvant chemotherapy response and prognosis in breast cancer [frontiersin.org]
Comparative Proteomics of Cancer Cells Treated with Epirubicin: A Guide for Researchers
For Immediate Release
A Deep Dive into Epirubicin Resistance: Comparative Proteomic Analysis Reveals Key Cellular Adaptations
This guide provides a comprehensive comparison of the proteomic landscapes of cancer cells sensitive and resistant to the chemotherapeutic agent this compound. By leveraging quantitative proteomic data, this document aims to equip researchers, scientists, and drug development professionals with insights into the molecular mechanisms of this compound resistance and to highlight potential therapeutic targets to overcome it.
This compound, an anthracycline antibiotic, is a widely used and effective chemotherapy drug. However, the development of resistance remains a significant clinical challenge. Understanding the changes in protein expression that underpin this resistance is crucial for the development of more effective cancer therapies.
Quantitative Proteomic Profile: this compound-Sensitive vs. -Resistant Cancer Cells
A key study by Wang et al. (2021) utilized isobaric tags for relative and absolute quantitation (iTRAQ) to conduct a comparative proteomic analysis of the triple-negative breast cancer cell line MDA-MB-231 and its this compound-resistant counterpart. The analysis identified 202 differentially expressed proteins, with 130 proteins found to be upregulated and 72 downregulated in the resistant cells, highlighting a significant rewiring of the cellular proteome in response to long-term drug exposure.[1][2]
Below is a summary of key differentially expressed proteins, categorized by their primary cellular functions.
| Protein Category | Protein Name | Regulation in Resistant Cells | Putative Role in Drug Resistance |
| Cell Adhesion & Migration | Integrin β1 (ITGB1) | Upregulated | Enhanced cell survival signaling and adhesion.[3] |
| Integrin β4 | Upregulated | Promotion of cell survival and migration.[3] | |
| Integrin α6 | Upregulated | Contribution to cell-matrix adhesion and signaling.[3] | |
| Signaling Pathways | Mitogen-activated protein kinase (MAPK) pathway proteins | Upregulated | Activation of pro-survival and proliferative signaling cascades.[4] |
| Drug Metabolism & Transport | Multidrug resistance-associated proteins | Upregulated | Increased efflux of the drug from the cancer cell.[5] |
| Cell Cycle & Proliferation | p21cip1 | Modulated | This compound can induce p21cip1, leading to cell cycle arrest. Alterations in this pathway can contribute to resistance.[6] |
Experimental Protocols
The following section details the methodologies typically employed in the comparative proteomic analysis of this compound-treated cancer cells.
Cell Culture and Development of Resistant Cell Lines
-
Cell Line: The human triple-negative breast cancer cell line MDA-MB-231 is a commonly used model.[7]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Generation of Resistant Cells: this compound-resistant cells are generated by exposing the parental cell line to gradually increasing concentrations of this compound over several months. The resistance is confirmed by determining the half-maximal inhibitory concentration (IC50) using cell viability assays.[2]
iTRAQ-Based Quantitative Proteomics
-
Protein Extraction and Digestion:
-
Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
An equal amount of protein from each sample is reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
-
iTRAQ Labeling:
-
Peptides from each experimental group (e.g., this compound-sensitive and this compound-resistant) are labeled with distinct iTRAQ reagents.
-
-
Fractionation and Mass Spectrometry:
-
The labeled peptide mixtures are combined and fractionated, typically by high-performance liquid chromatography (HPLC), to reduce sample complexity.
-
The fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
The raw MS/MS data is processed using specialized software (e.g., Proteome Discoverer, Mascot).[8]
-
The software identifies the peptides and quantifies the relative abundance of each protein based on the intensity of the iTRAQ reporter ions.
-
Differentially expressed proteins are identified based on a fold-change threshold (e.g., >1.5 or <0.67) and a statistically significant p-value (<0.05).[7]
-
Bioinformatics analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, is performed to identify enriched biological processes and signaling pathways.[7]
-
Visualizing the Molecular Landscape of this compound Resistance
To better understand the complex processes involved in this compound treatment and the development of resistance, the following diagrams illustrate a typical experimental workflow and a key signaling pathway implicated in resistance.
Caption: A typical experimental workflow for the comparative proteomic analysis of this compound-treated cancer cells.
Caption: The MAPK signaling pathway, often activated in this compound-resistant cancer cells, promoting survival and proliferation.
Conclusion
The comparative proteomic analysis of this compound-sensitive and -resistant cancer cells provides invaluable insights into the molecular mechanisms driving drug resistance. The identification of differentially expressed proteins and the elucidation of dysregulated signaling pathways, such as the MAPK pathway, offer promising avenues for the development of novel therapeutic strategies. By understanding the intricate cellular adaptations to this compound, researchers can work towards designing more effective combination therapies to overcome resistance and improve patient outcomes.
References
- 1. Novel Long Noncoding RNA 005620 Induces this compound Resistance in Triple-Negative Breast Cancer by Regulating ITGB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITGB1-mediated molecular landscape and cuproptosis phenotype induced the worse prognosis in diffuse gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Long Noncoding RNA 005620 Induces this compound Resistance in Triple-Negative Breast Cancer by Regulating ITGB1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ITGB1 Drives Hepatocellular Carcinoma Progression by Modulating Cell Cycle Process Through PXN/YWHAZ/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Signatures in Human MDA-MB-231 Breast Cancer Cells Indicating a More Invasive Phenotype Following Knockdown of Human Endometase/Matrilysin-2 by siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Epirubicin in Concert: A Comparative Guide to Synergistic Effects with Novel Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a strategic shift towards combination regimens that pair traditional cytotoxic agents with novel targeted therapies. Epirubicin, a potent anthracycline antibiotic, has long been a cornerstone of chemotherapy for various malignancies, including breast and ovarian cancers. Its mechanism, primarily involving the inhibition of DNA and RNA synthesis, can be significantly enhanced when combined with agents that target specific molecular vulnerabilities within cancer cells. This guide provides a comprehensive comparison of the synergistic effects of this compound with several classes of novel targeted therapies, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
I. This compound and Anti-HER2 Therapies: A Clinically Validated Synergy
The human epidermal growth factor receptor 2 (HER2) is a well-established oncogene, and its overexpression is a key driver in a subset of breast cancers. The combination of this compound with anti-HER2 agents has demonstrated significant clinical benefit.
Comparative Clinical Efficacy
| Combination | Cancer Type | Key Efficacy Metric | Result | Citation(s) |
| This compound + Trastuzumab | HER2+ Early Breast Cancer | Pathological Complete Response (pCR) Rate | Concurrent administration significantly increases pCR rate (Odds Ratio = 1.48) compared to non-concurrent or non-anthracycline regimens, without a significant increase in cardiotoxicity.[1] | [1] |
| This compound + Trastuzumab | HER2+ Operable Breast Cancer | Pathological Complete Response (pCR) Rate | 65.2% pCR with Trastuzumab + Chemotherapy vs. 26% with Chemotherapy alone.[2] | [2] |
| This compound + Cyclophosphamide + Pyrotinib | HER2+ Breast Cancer (Neoadjuvant) | Objective Response Rate (ORR) | 97.3% | [3] |
| This compound + Cyclophosphamide + Pyrotinib | HER2+ Breast Cancer (Neoadjuvant) | Total Pathological Complete Response (tpCR) Rate | 28.6% | [3] |
Note: While the combination of this compound and anti-HER2 therapies is effective, careful monitoring for cardiotoxicity is crucial.
HER2 Signaling Pathway
The synergy between this compound and anti-HER2 therapies stems from their complementary mechanisms. This compound induces DNA damage, while anti-HER2 agents block the downstream signaling pathways that promote cell proliferation and survival.
Figure 1: Simplified HER2 signaling pathway and points of intervention for targeted therapies and this compound.
II. This compound and PI3K/Akt/mTOR Pathway Inhibitors: A Preclinical Perspective
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Preclinical studies suggest a synergistic relationship between this compound and inhibitors of this pathway.
Preclinical Synergistic Effects
| Combination | Cancer Cell Line(s) | Key Finding | Citation(s) |
| This compound + Vorinostat (HDACi) + Pimozide (STAT5i) | MCF-7, MDA-MB-231 (Breast Cancer) | Highly synergistic, reducing the IC50 of Pimozide from 16.54 µM to 0.57 µM in MCF-7 and from 17.5 µM to 3.35 µM in MDA-MB-231 cells.[4][5][6][7] | [4][5][6][7] |
| Doxorubicin (Anthracycline) + PI3K/mTOR inhibitor | Various Cancer Cell Lines | Synergistic inhibition of cell growth and induction of apoptosis. |
Note: Vorinostat is a histone deacetylase inhibitor (HDACi) which can affect the PI3K/Akt pathway, and Pimozide has been shown to reduce AKT signaling.
PI3K/Akt/mTOR Signaling Pathway
This compound-induced DNA damage can activate the PI3K/Akt/mTOR pathway as a survival mechanism. Inhibiting this pathway can therefore enhance the cytotoxic effects of this compound.
Figure 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of targeted drugs in combination with this compound.
III. This compound and PARP Inhibitors: Targeting DNA Repair
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block a key enzyme involved in DNA single-strand break repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality. Combining PARP inhibitors with DNA-damaging agents like this compound is a rational strategy to enhance anti-tumor activity.
Preclinical Synergistic Effects
While direct preclinical data for this compound in combination with PARP inhibitors is emerging, studies with the related anthracycline, doxorubicin, and other chemotherapies show promise.
| Combination | Cancer Cell Line(s) | Key Finding | Citation(s) |
| Olaparib + Doxorubicin | Ovarian Cancer | Highly effective in inhibiting ovarian cancer cell growth in preclinical models. | |
| Talazoparib + Carboplatin | Triple-Negative Breast Cancer (TNBC) | Synergistic activity observed in multiple TNBC cell lines.[8] | [8] |
DNA Damage Response Pathway
This compound induces DNA damage, which is then recognized by PARP. Inhibition of PARP prevents the repair of these lesions, leading to an accumulation of cytotoxic DNA damage.
Figure 3: The role of PARP in DNA repair and the synergistic mechanism of PARP inhibitors with this compound.
IV. This compound and CDK4/6 Inhibitors: A Novel Combination Strategy
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. Inhibitors of CDK4/6 have shown significant efficacy in hormone receptor-positive breast cancer. Preclinical evidence suggests that combining CDK4/6 inhibitors with chemotherapy could be a promising strategy.
Preclinical Synergistic Effects
Direct evidence for the synergy of this compound with CDK4/6 inhibitors is still under investigation. However, studies with doxorubicin have demonstrated synergistic effects.
| Combination | Cancer Cell Line(s) | Key Finding | Citation(s) |
| Abemaciclib + Doxorubicin | Osteosarcoma | Synergistic in abemaciclib-sensitive cell lines.[9] | [9] |
| Palbociclib + Doxorubicin | Doxorubicin-resistant cancer cells | Palbociclib displayed a synergistic effect with doxorubicin in doxorubicin-resistant cells.[10] | [10] |
Note: The synergy of CDK4/6 inhibitors with anthracyclines may be schedule-dependent and requires further investigation.
V. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to assess drug synergy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 4: A typical workflow for a cell viability assessment using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound alone, the targeted therapy alone, and the combination of both.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat cells with the drug combinations as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
VI. Conclusion
The combination of this compound with novel targeted therapies represents a powerful strategy to enhance anti-cancer efficacy and potentially overcome drug resistance. The synergistic interactions with anti-HER2 agents are well-established in the clinic, while preclinical data for combinations with inhibitors of the PI3K/Akt/mTOR and DNA repair pathways are highly promising. Further investigation into the synergy with CDK4/6 inhibitors is warranted. The data and protocols presented in this guide are intended to provide a valuable resource for the research and development of more effective combination therapies for cancer treatment.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Final Results of RIGHT Choice: Ribociclib Plus Endocrine Therapy Versus Combination Chemotherapy in Premenopausal Women With Clinically Aggressive Hormone Receptor–Positive/Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib in combination with pegylated liposomal doxorubicin for platinum-resistant ovarian cancer regardless of BRCA status: a GEICO phase II trial (ROLANDO study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Comparing niraparib versus platinum-taxane doublet chemotherapy as neoadjuvant treatment in patients with newly diagnosed homologous recombination–deficient stage III/IV ovarian cancer: study protocol for cohort C of the open-label, phase 2, randomized controlled multicenter OPAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. Abemaciclib is synergistic with doxorubicin in osteosarcoma pre-clinical models via inhibition of CDK4/6-Cyclin D-Rb pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential synergistic effects of palbociclib and doxorubicin on doxorubicin-resistant cancer cells with diverse tumor origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Epirubicin vs. Doxorubicin for Soft Tissue Sarcomas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin has long been a cornerstone in the treatment of advanced soft tissue sarcomas (STS). However, its clinical utility is often limited by cumulative cardiotoxicity. This has led to the investigation of analogues like Epirubicin, with the aim of achieving similar efficacy with a more favorable safety profile. This guide provides an objective comparison of this compound and Doxorubicin for the treatment of STS, supported by data from key clinical trials.
Efficacy: A Tale of Non-Superiority
In one of the foundational EORTC studies, patients were randomized to receive either Doxorubicin or this compound, both at a dose of 75 mg/m². The results showed no statistically significant difference in complete versus partial remission rates between the two groups.[5] While the overall response rate was slightly higher for patients treated with Doxorubicin, the duration of response and overall survival time were similar for both drugs.[5]
A subsequent, larger EORTC trial further solidified these findings. This study compared standard-dose Doxorubicin (75 mg/m²) with two different high-dose this compound regimens (150 mg/m² as a single dose or 50 mg/m² over three days). The results showed no difference in response rates, progression-free survival, or overall survival among the three treatment arms.[1][6][7]
Quantitative Efficacy Data
| Metric | EORTC Study 1 (Doxorubicin vs. This compound at 75 mg/m²) | EORTC Study 2 (Doxorubicin 75 mg/m² vs. This compound 150 mg/m² vs. This compound 50 mg/m² x3) |
| Overall Response Rate | Doxorubicin: 23% this compound: 18%[1][2][3] | Doxorubicin: 14% this compound (150mg/m²): 15% this compound (50mg/m² x3): 14%[1][6] |
| Median Progression-Free Survival | Not specified | Doxorubicin: 16 weeks this compound (150mg/m²): 14 weeks this compound (50mg/m² x3): 12 weeks[6][7] |
| Median Overall Survival | Equal for both groups[5] | Doxorubicin: 45 weeks this compound (150mg/m²): 47 weeks this compound (50mg/m² x3): 45 weeks[6][7] |
Safety and Toxicity Profile
While efficacy appears comparable, the toxicity profiles of the two drugs show some distinctions. In the initial EORTC trial, haematological toxicity, nausea, and alopecia were reported to be greater with Doxorubicin than with this compound.[5] However, in the second, higher-dose this compound study, both this compound schedules were found to be more myelotoxic than standard-dose Doxorubicin.[1][7]
Cardiotoxicity, a primary concern with anthracyclines, was not extensively studied in the first trial due to insufficient data.[5] In the second trial, grade 3 or higher cardiotoxicity was infrequent but occurred in 1% of the Doxorubicin group and 2% of the 3-day this compound group.[6][7] It is generally thought that this compound may be less cardiotoxic than Doxorubicin, which is a key rationale for its investigation.[2][3]
Key Adverse Events
| Adverse Event | EORTC Study 1 (Doxorubicin vs. This compound at 75 mg/m²) | EORTC Study 2 (Doxorubicin vs. High-Dose this compound) |
| Haematological Toxicity | Greater with Doxorubicin[5] | Both this compound schedules were more myelotoxic than Doxorubicin[1][7] |
| Nausea and Alopecia | Greater with Doxorubicin[5] | Not specified in detail |
| Cardiotoxicity (Grade ≥3) | Insufficient data[5] | Doxorubicin: 1% this compound (150mg/m²): 0% this compound (50mg/m² x3): 2%[6][7] |
Mechanism of Action
Both this compound and Doxorubicin are anthracycline antibiotics that exert their cytotoxic effects through similar mechanisms.[8] The primary mechanisms include:
-
DNA Intercalation: The planar rings of the anthracycline molecule insert themselves between the base pairs of the DNA double helix.[8][9][10][11] This intercalation distorts the DNA structure, thereby inhibiting DNA and RNA synthesis.[8][11]
-
Topoisomerase II Inhibition: Both drugs interfere with the action of topoisomerase II, an enzyme crucial for DNA replication and repair.[8][10][11][12][13] They stabilize the complex between topoisomerase II and DNA, leading to irreversible DNA strand breaks and subsequent cell death.[8][11]
-
Generation of Free Radicals: These drugs can also generate cytotoxic free radicals, which cause damage to DNA, cell membranes, and mitochondria.[8][9][11][12]
Experimental Protocols
The pivotal EORTC studies employed rigorous methodologies to compare the two drugs.
EORTC Randomized Trial (Study 1)
-
Objective: To compare the efficacy and toxicity of Doxorubicin and this compound in advanced soft tissue sarcoma.
-
Patient Population: 150 evaluable patients (75 in each arm) with advanced measurable soft tissue sarcoma, aged 15-18 years, with a performance status of not less than 50.[5]
-
Treatment Regimen:
-
Arm A: Doxorubicin 75 mg/m²
-
Arm B: this compound 75 mg/m²
-
-
Study Design: A randomized, cross-over trial. Patients who progressed on one drug were crossed over to the other.[5]
EORTC Randomized Trial (Study 2)
-
Objective: To compare standard-dose Doxorubicin with two schedules of high-dose this compound.
-
Patient Population: 334 chemo-naïve patients with histologically confirmed advanced soft-tissue sarcomas.[6][7]
-
Treatment Regimens:
-
Arm A: Doxorubicin 75 mg/m² on day 1
-
Arm B: this compound 150 mg/m² on day 1
-
Arm C: this compound 50 mg/m² per day on days 1, 2, and 3
-
-
Administration: All drugs were given as a bolus injection at 3-week intervals.[6][7]
Conclusion
Based on the available evidence from large, multi-institutional studies, this compound is not superior to Doxorubicin for the first-line treatment of advanced soft tissue sarcomas. While Doxorubicin may offer a slightly higher response rate, this comes at the cost of increased toxicity in some studies. The choice between these two agents may therefore depend on individual patient factors and the treating physician's assessment of the risk-benefit ratio. Doxorubicin remains the standard anthracycline of first choice for this indication.[5] Future research could explore this compound in combination with other agents or in specific subtypes of soft tissue sarcoma where it may offer an advantage.
References
- 1. scispace.com [scispace.com]
- 2. This compound is not Superior to Doxorubicin in the Treatment of Advanced Soft Tissue Sarcomas.The Experience of the EORTC Soft Tissue and Bone Sarcoma Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is not Superior to Doxorubicin in the Treatment of Advanced Soft Tissue Sarcomas.The Experience of the EORTC Soft Tissue and Bone Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. High-dose this compound is not an alternative to standard-dose doxorubicin in the treatment of advanced soft tissue sarcomas. A study of the EORTC soft tissue and bone sarcoma group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
A Comparative Guide to Epirubicin-Induced Senescence in Primary Cell Cultures: Reproducibility and Alternatives
For researchers in cellular aging, cancer biology, and drug development, the ability to reliably induce cellular senescence is paramount. Epirubicin, an anthracycline antibiotic, is a well-established inducer of senescence through its action as a DNA intercalating agent and topoisomerase II inhibitor. This guide provides a comprehensive comparison of this compound-induced senescence with other common methods in primary cell cultures, focusing on reproducibility and providing the necessary experimental data and protocols for informed decision-making.
Comparison of Senescence Induction Methods
The choice of senescence inducer can significantly impact the resulting senescent phenotype and the reproducibility of the experiment.[1] The following table summarizes quantitative data on the efficiency of various methods for inducing senescence in primary human fibroblasts, a commonly used cell type in aging research. The data is primarily based on the percentage of cells positive for Senescence-Associated β-galactosidase (SA-β-gal), a widely accepted biomarker of senescent cells.[2][3][4]
| Induction Method | Agent | Typical Concentration/Dose | Treatment Duration | Post-Treatment Incubation | Efficiency (% SA-β-gal positive cells) | Reference |
| Chemotherapy-Induced | This compound | 3 µg/mL | 30 minutes | 1-3 days | High proportion of cells | [5] |
| Doxorubicin | 250 nM | 24 hours | 6 days | >50% to almost 100% | [1][6] | |
| Radiation-Induced | Ionizing Radiation (γ-rays) | 10 Gy | Single exposure | 10 days | 88.82 ± 3.2% | [2] |
| Oxidative Stress-Induced | Hydrogen Peroxide (H₂O₂) | 150 µM | 2 hours | 3-4 days | Not specified | |
| Replicative Senescence | Serial Passaging | N/A | Until growth arrest | N/A | ~50% | [6] |
Note: The efficiency of senescence induction can be cell-type dependent and may vary based on the specific experimental conditions.
Experimental Protocols
Detailed and consistent protocols are crucial for achieving reproducible results. Below are methodologies for inducing and verifying cellular senescence using different stimuli.
This compound-Induced Senescence
This protocol is adapted from studies on human umbilical vein endothelial cells (hUVECs).[5]
-
Cell Plating: Seed primary hUVECs in a suitable culture vessel and grow to confluence.
-
This compound Treatment: Prepare a fresh solution of this compound in culture medium at a final concentration of 3 µg/mL. Expose the confluent cell monolayer to the this compound-containing medium for 30 minutes.
-
Recovery: After 30 minutes, remove the this compound medium, wash the cells with phosphate-buffered saline (PBS), and replace with fresh, drug-free growth medium.
-
Incubation: Culture the cells for 1 to 3 days to allow for the development of the senescent phenotype.
-
Verification: Assess for markers of senescence (see below).
Doxorubicin-Induced Senescence
This protocol is commonly used for primary human fibroblasts.[1]
-
Cell Plating: Seed primary human fibroblasts at a density of approximately 9.3 x 10³ cells/cm².
-
Doxorubicin Treatment: The following day, replace the medium with fresh medium containing 250 nM doxorubicin. Incubate for 24 hours.
-
Recovery: After 24 hours, remove the doxorubicin-containing medium, wash the cells once with fresh medium, and then culture in drug-free medium.
-
Incubation: Maintain the cells in culture for an additional 6 days, changing the medium every 2-3 days.
-
Verification: After the incubation period, cells can be assessed for senescence markers.
Ionizing Radiation-Induced Senescence
This is a widely used method for inducing a robust senescent phenotype.[2]
-
Cell Plating: Seed primary cells in culture dishes.
-
Irradiation: Expose the cells to a single dose of 10 Gy of ionizing radiation using a gamma irradiator.
-
Incubation: Culture the cells for 10 days, changing the medium as required.
-
Verification: Analyze the cells for senescence markers.
Verification of the Senescent Phenotype
A combination of markers is recommended for the reliable identification of senescent cells.
| Assay | Principle |
| SA-β-galactosidase Staining | Increased lysosomal β-galactosidase activity at pH 6.0 in senescent cells leads to a blue precipitate when incubated with X-gal. |
| p21 and p16 Expression | Upregulation of these cyclin-dependent kinase inhibitors, which are key regulators of the cell cycle arrest in senescence, can be detected by Western blotting or immunofluorescence. |
| γ-H2AX Foci Formation | Staining for phosphorylated histone H2AX (γ-H2AX) reveals DNA double-strand breaks, a common trigger for senescence. |
| Ki67 Staining | Absence of the proliferation marker Ki67 indicates cell cycle arrest. |
| Senescence-Associated Secretory Phenotype (SASP) Analysis | Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors. These can be quantified using ELISA or cytokine arrays. |
Signaling Pathways in this compound-Induced Senescence
This compound, like other anthracyclines, induces senescence primarily through the DNA damage response (DDR) pathway. The resulting DNA double-strand breaks activate ATM and ATR kinases, which in turn phosphorylate and activate a cascade of downstream effectors, including the tumor suppressor p53. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. Another key pathway involves the p16/Rb axis, where p16 inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby halting cell cycle progression.
Experimental Workflow for Comparing Senescence Induction
To ensure a robust comparison of different senescence-inducing methods, a standardized workflow is essential.
Conclusion
This compound is a potent and reproducible inducer of cellular senescence in primary cell cultures, acting through the well-defined DNA damage response pathway. While it offers a high efficiency of senescence induction, the choice of inducer should always be guided by the specific research question and cell type. For studies requiring a very high percentage of senescent cells, ionizing radiation or high-dose doxorubicin may be more suitable. However, for mimicking chemotherapy-induced senescence, this compound and doxorubicin are excellent models. The provided protocols and verification methods offer a solid foundation for researchers to establish reproducible senescence models in their own laboratories. Careful consideration of the experimental design and rigorous validation using multiple markers are key to generating reliable and meaningful data in the field of senescence research.
References
- 1. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Circulating Levels of this compound Cause Endothelial Senescence While Compromising Metabolic Activity and Vascular Function [frontiersin.org]
- 6. A comparison of replicative senescence and doxorubicin-induced premature senescence of vascular smooth muscle cells isolated from human aorta - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Epirubicin: A Procedural Guide for Laboratory Professionals
Epirubicin is a potent antineoplastic agent that necessitates strict handling and disposal protocols to mitigate risks of exposure and environmental contamination.[1] As a cytotoxic drug, it poses significant health hazards, including the potential for genetic damage and harm to unborn children.[1] Adherence to established safety and disposal guidelines is paramount for the protection of laboratory personnel and the wider community.
This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound and related waste materials in a research and development setting.
Immediate Safety and Logistical Information
Proper management of this compound waste begins with a clear understanding of the associated risks and the implementation of appropriate safety measures. All personnel handling cytotoxic drugs must receive training on the potential hazards and the correct procedures for their safe use and disposal.[2]
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against exposure to this compound.[1] This includes, but is not limited to:
-
Gloves: Double-gloving with powder-free nitrile or latex gloves is recommended.[1]
-
Gowns: A disposable, impervious gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary, particularly when there is a risk of splashing.[1]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or P3) is required when handling the powdered form of the drug, cleaning spills, or when aerosolization is possible.[1]
Waste Segregation and Storage: All waste contaminated with this compound must be segregated from regular waste streams.[3] It should be stored in a designated, isolated, and well-ventilated area, preferably under negative air pressure, to minimize the risk of airborne residue.[4]
Quantitative Data for this compound Disposal
The following table summarizes key quantitative and qualitative parameters for the safe disposal of this compound waste.
| Parameter | Specification | Standard / Reference |
| Waste Containers | ||
| Sharps | Rigid, puncture-resistant container with a purple lid. | [3] |
| Non-Sharps (solid) | Yellow and purple-colored waste bags. | [3] |
| Liquids/Unused Drug | Rigid yellow container with a purple lid. | [3] |
| Bag Thickness | Minimum 2mm for polypropylene bags (4mm for contaminated material). | |
| Labeling | ||
| Cytotoxic Warning | Clearly labeled with the cytotoxic symbol. | [4] |
| Decontamination | ||
| Spills | Treat with dilute sodium hypochlorite (1% available chlorine) solution. | [5] |
| Surfaces | Clean thoroughly with a detergent solution followed by clean water. | [6] |
| Final Disposal | ||
| Method | High-temperature incineration. | [3][7] |
Experimental Protocol: this compound Waste Disposal and Decontamination
This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.
1.0 Objective
To define the procedure for the safe handling, segregation, and disposal of this compound and all materials that have come into contact with the cytotoxic agent.
2.0 Materials
-
Appropriate Personal Protective Equipment (PPE)
-
Designated cytotoxic waste containers (sharps and non-sharps)
-
Thick, clear plastic bags[8]
-
Cable ties[8]
-
Cytotoxic spill kit
-
Sodium hypochlorite solution (1% available chlorine)
-
Detergent solution
-
Absorbent pads
3.0 Procedure
3.1 Waste Segregation at the Point of Generation
-
Immediately after use, dispose of all sharps (needles, syringes, etc.) that have been in contact with this compound into a designated cytotoxic sharps container.[3][8] Do not recap, crush, or clip needles.[9]
-
Place all non-sharp solid waste (gloves, gowns, vials, tubing, etc.) into a yellow and purple-colored cytotoxic waste bag.[3][8]
-
For unused or expired this compound solutions, dispose of them in a rigid, leak-proof yellow container with a purple lid.[3]
3.2 Packaging for Disposal
-
Once the cytotoxic waste bag is three-quarters full, securely seal it with a cable tie.[8]
-
Place the sealed bag into a secondary, appropriately labeled, rigid cytotoxic waste container.
-
Ensure all containers are clearly labeled with the cytotoxic warning symbol.[4]
3.3 Decontamination of Work Surfaces
-
Following any work with this compound, decontaminate all surfaces.
-
Wipe the area with a detergent solution, followed by a clean water rinse.[6]
3.4 Management of Spills
-
In the event of a spill, immediately restrict access to the area.[10]
-
Don the appropriate PPE from a cytotoxic spill kit.[9]
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with wetted absorbent pads to avoid aerosolization.[6]
-
Treat the spill area with a 1% available chlorine sodium hypochlorite solution, working from the outside in.[11][5][12]
-
Collect all contaminated materials and place them in a cytotoxic waste bag for disposal.[6]
-
Clean the spill area again with a detergent solution followed by clean water.[6][12]
3.5 Final Disposal
-
Transport the sealed and labeled cytotoxic waste containers to the designated secure storage area.
-
Arrange for collection by a certified hazardous waste transporter for final disposal via high-temperature incineration.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. medicines.org.uk [medicines.org.uk]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. laurentian.ca [laurentian.ca]
- 11. drugs.com [drugs.com]
- 12. pharma-choice.com [pharma-choice.com]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Epirubicin Handling
For Immediate Implementation by Laboratory Professionals
Epirubicin, a potent antineoplastic agent, necessitates stringent safety protocols to mitigate the significant health risks associated with its handling, including potential genetic damage and carcinogenicity.[1][2] This guide provides essential, step-by-step procedural information for the safe management and disposal of this compound, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.
I. Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct selection and use of appropriate personal protective equipment.[1] Personnel must receive thorough training on the proper procedures for donning and doffing all required gear.
Table 1: PPE Specifications for Handling this compound
| PPE Component | Specification | Standard / Reference |
| Gloves | Nitrile or latex (powder-free); double-gloving is recommended.[1][3] High-thickness nitrile gloves are advised.[1][4] Gloves should be changed every 30-60 minutes, or immediately if contaminated or damaged.[5][6] | ASTM F1001 or equivalent.[1][2] |
| Gown | Disposable, impervious, solid-front gown with long sleeves and tight-fitting cuffs.[1][3] | OSHA, ASHP, and ONS recommendations.[1][7] |
| Eye Protection | Chemical safety goggles with a full seal.[1][3] | EN166, ANSI Z87.1 or equivalent.[1][2] |
| Face Protection | A face shield should be worn in conjunction with goggles if there is a risk of splashing.[1][3] | Recommended when splashing or aerosolization is a risk.[1][7] |
| Respiratory Protection | A NIOSH-approved N95 or P3 filter respirator is required when handling the powder form, cleaning spills, or if there is a potential for aerosolization.[1][8] | NIOSH-approved.[1][7] |
| Additional PPE | Protective shoe covers and head covering are recommended for comprehensive protection.[1][8] | General laboratory safety guidelines. |
II. Procedural Workflow for PPE Usage
The entire process, from preparation to disposal, must be conducted with meticulous attention to safety protocols to prevent contamination and exposure.
A. Donning (Putting On) PPE:
-
Hand Hygiene: Thoroughly wash and dry hands before donning any PPE.[8]
-
Gown: Put on the impervious gown, ensuring it is securely fastened.
-
Respiratory Protection: If required, don the respirator, ensuring a proper fit and seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring the cuffs of the gown are tucked into the gloves. Don a second pair of gloves over the first, extending the cuff of the outer glove over the gown's cuff.[3][5]
B. Doffing (Removing) PPE:
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside surface.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
-
Hand Hygiene: Perform thorough hand hygiene.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles.
-
Respiratory Protection: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
C. Disposal of Contaminated PPE: All disposable PPE used when handling this compound must be considered cytotoxic waste.[5] It should be placed in a designated, leak-proof, and clearly labeled container for cytotoxic waste.[8][9] Follow all local, state, and federal regulations for the disposal of hazardous waste.[8]
III. Emergency Procedures for Exposure
In the event of accidental exposure to this compound, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water and soap.[2][9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to an area with fresh air.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[10]
In all cases of exposure, seek immediate medical attention.[2][9]
Diagram 1: this compound Handling Workflow
Caption: Logical workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. gopharm.si [gopharm.si]
- 4. This compound permeation of personal protective equipment can induce apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. halyardhealth.com [halyardhealth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
